Phytochelatin 5
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H65N11O22S5 |
|---|---|
Molecular Weight |
1236.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H65N11O22S5/c43-17(38(66)67)1-6-27(54)46-23(13-77)34(62)50-19(40(70)71)3-8-29(56)48-25(15-79)36(64)52-21(42(74)75)5-10-31(58)49-26(16-80)37(65)53-20(41(72)73)4-9-30(57)47-24(14-78)35(63)51-18(39(68)69)2-7-28(55)45-22(12-76)33(61)44-11-32(59)60/h17-26,76-80H,1-16,43H2,(H,44,61)(H,45,55)(H,46,54)(H,47,57)(H,48,56)(H,49,58)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,59,60)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
JCWSCHOEZFIIAY-VPHKHLIQSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and History of Phytochelatins: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
Phytochelatins (PCs) are a class of cysteine-rich, non-proteinaceous peptides crucial for heavy metal detoxification in plants, fungi, and some invertebrates. Their discovery overturned the long-held belief that metallothioneins were the primary heavy metal chelators in the plant kingdom. This technical guide provides an in-depth exploration of the history of phytochelatin (B1628973) discovery, from their initial identification as "cadystins" in fission yeast to their characterization in higher plants and the subsequent elucidation of their biosynthesis and function. We present a comprehensive overview of the key experiments, detailed protocols, quantitative data, and the signaling pathways involved in their production and action. This document is intended to serve as a valuable resource for researchers in the fields of plant biology, toxicology, and drug development, offering a foundational understanding of these vital biomolecules.
Introduction
The increasing prevalence of heavy metal contamination in the environment poses a significant threat to both ecosystems and human health. Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with the toxic effects of heavy metals. A cornerstone of this defense system is the production of phytochelatins, which act as high-affinity chelators for a range of heavy metal ions, including cadmium (Cd), arsenic (As), lead (Pb), and mercury (Hg). This guide delves into the seminal discoveries that unveiled the world of phytochelatins and the subsequent research that has illuminated their critical role in cellular detoxification pathways.
The Initial Discovery: From Cadystins to Phytochelatins
The journey to understanding phytochelatins began with independent research efforts in the early 1980s, initially focusing on cadmium-binding complexes in fission yeast and plant cell cultures.
The Discovery of Cadystins in Schizosaccharomyces pombe
In 1981, Murasugi and his colleagues were investigating the mechanisms of cadmium tolerance in the fission yeast Schizosaccharomyces pombe. They identified a family of small, cysteine-rich peptides that were induced upon exposure to cadmium. These peptides, which they named cadystins , were found to be the primary cadmium-binding molecules in the yeast cells.[1] Further characterization revealed their structure to be polymers of γ-glutamyl-cysteine units with a C-terminal glycine (B1666218), having the general formula (γ-Glu-Cys)n-Gly.[1]
The Identification of Phytochelatins in Higher Plants
Almost concurrently, in 1985, the research group led by Ernst Grill and Meinhart Zenk was studying cadmium detoxification in plant cell suspension cultures. They isolated a similar family of peptides from various plant species that were also induced by heavy metal exposure.[1] Recognizing their plant origin and chelating properties, they coined the term phytochelatins .[1] Their work demonstrated that these peptides, not metallothioneins as previously thought, were the principal heavy metal-binding compounds in higher plants.[2]
Elucidation of the Biosynthetic Pathway
The discovery of phytochelatins naturally led to questions about their synthesis. Unlike proteins, their structure, containing the unusual γ-glutamyl linkage, suggested a non-ribosomal mode of synthesis.
The Precursor: Glutathione (B108866)
Early studies indicated a strong link between glutathione (GSH) and phytochelatin synthesis. The structural similarity between the repeating unit of phytochelatins (γ-Glu-Cys) and the N-terminal dipeptide of glutathione was a significant clue. Experiments using buthionine sulfoximine (B86345) (BSO), a specific inhibitor of γ-glutamylcysteine synthetase (the first enzyme in glutathione biosynthesis), showed that blocking GSH production also inhibited phytochelatin synthesis, confirming that glutathione is the precursor for phytochelatins.[2][3]
The Key Enzyme: Phytochelatin Synthase
In 1989, Grill and his team successfully identified and characterized the enzyme responsible for phytochelatin synthesis, which they named phytochelatin synthase (PCS).[4] They found that this enzyme catalyzes the transfer of the γ-glutamyl-cysteine moiety from a donor glutathione molecule to an acceptor glutathione molecule, thereby elongating the phytochelatin chain.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational and subsequent research on phytochelatins.
Table 1: Induction of Phytochelatins by Heavy Metals in Plant Cell Cultures
| Plant Species | Metal Ion | Metal Concentration (µM) | Major Phytochelatin Oligomers Detected | Reference |
| Rauvolfia serpentina | CdCl₂ | 100 | PC₂, PC₃, PC₄ | Grill et al., 1985[1] |
| Silene cucubalus | Cd²⁺ | 200 | PC₂, PC₃, PC₄ | Grill et al., 1989[4] |
| Lycopersicon esculentum | Cd²⁺ | 50 | PC₂, PC₃ | Steffens et al., 1986[5] |
| Arabidopsis thaliana | Cd²⁺ | 50 | PC₂, PC₃, PC₄ | Howden et al., 1995[3] |
| Nicotiana tabacum | Zn²⁺ | 250 | PC₂, PC₃ | Grill et al., 1988[6] |
Table 2: Kinetic Properties of Phytochelatin Synthase
| Enzyme Source | Substrate | Kₘ (mM) | Optimal pH | Optimal Temperature (°C) | Metal Activator(s) | Reference |
| Silene cucubalus | Glutathione | 6.7 | 7.9 | 35 | Cd²⁺, Ag⁺, Bi³⁺, Pb²⁺, Zn²⁺, Cu²⁺, Hg²⁺, Au⁺ | Grill et al., 1989[4] |
| Arabidopsis thaliana (AtPCS1) | Glutathione | - | ~8.0 | - | Cd²⁺ | Vatamaniuk et al., 1999 |
| Schizosaccharomyces pombe | Glutathione | - | ~8.0 | - | Cd²⁺ | Ha et al., 1999 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and characterization of phytochelatins.
Isolation and Purification of Phytochelatins (Adapted from Grill et al., 1985)
-
Cell Culture and Induction: Plant cell suspension cultures (e.g., Rauvolfia serpentina) are grown in a suitable medium. To induce phytochelatin synthesis, a heavy metal salt (e.g., 100 µM CdCl₂) is added to the culture during the logarithmic growth phase.
-
Harvesting and Extraction: After a defined induction period (e.g., 24-48 hours), cells are harvested by filtration and frozen in liquid nitrogen. The frozen cells are ground to a fine powder and extracted with an acidic buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Centrifugation: The extract is centrifuged at high speed (e.g., 20,000 x g) to remove cell debris.
-
Gel Filtration Chromatography: The supernatant is applied to a gel filtration column (e.g., Sephadex G-50) to separate molecules based on size. Fractions containing cadmium-binding compounds are identified by atomic absorption spectroscopy.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The cadmium-containing fractions are further purified by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid) is used for elution. Peptides are detected by their absorbance at 214 nm.
-
Structural Analysis: The purified peptides are subjected to amino acid analysis and sequencing to determine their structure.
Phytochelatin Synthase Activity Assay (Adapted from Grill et al., 1989)
-
Enzyme Extraction: Plant cells are homogenized in a buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.
-
Reaction Mixture: The reaction mixture contains the enzyme extract, glutathione (the substrate), a heavy metal activator (e.g., 100 µM CdCl₂), and a suitable buffer (e.g., Tris-HCl, pH 7.9).
-
Incubation: The reaction is incubated at the optimal temperature (e.g., 35°C) for a specific time.
-
Reaction Termination: The reaction is stopped by adding acid (e.g., perchloric acid) to denature the enzyme.
-
Quantification of Products: The amount of phytochelatins produced is quantified by RP-HPLC analysis after derivatization with a fluorescent tag (e.g., monobromobimane) to enhance detection sensitivity. The amount of glycine released can also be measured as an indicator of enzyme activity.
Signaling Pathways and Cellular Mechanisms
The synthesis and function of phytochelatins are tightly regulated within the cell. The following diagrams illustrate the key pathways involved.
Phytochelatin Biosynthesis Pathway
Caption: The biosynthetic pathway of phytochelatins from amino acid precursors.
Cellular Detoxification Workflow
Caption: Cellular workflow of heavy metal detoxification by phytochelatins.
Conclusion
The discovery of phytochelatins marked a paradigm shift in our understanding of heavy metal tolerance in plants and other organisms. From their initial characterization as cadystins to the elucidation of the enzymatic machinery responsible for their synthesis, the history of phytochelatin research is a testament to the power of biochemical investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research in this area. As we continue to face the challenges of environmental pollution, a thorough understanding of the phytochelatin-mediated detoxification pathway will be indispensable for developing novel strategies for phytoremediation and for ensuring the safety of our food supply. Further research into the regulation of phytochelatin synthase and the transport of phytochelatin-metal complexes will undoubtedly unveil new avenues for enhancing plant tolerance to heavy metals and for harnessing the power of plants to clean up our environment.
References
- 1. Phytochelatins: the principal heavy-metal complexing peptides of higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of heavy-metal binding phytochelatins by inoculation of cell cultures in standard media - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Phytochelatin 5: Structure, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatin (B1628973) 5 (PC5) is a crucial peptide involved in the detoxification of heavy metals in plants, fungi, and certain microorganisms. As a member of the phytochelatin family of peptides, PC5 plays a vital role in cellular defense mechanisms against the toxic effects of heavy metals such as cadmium, arsenic, and lead. This technical guide provides a comprehensive overview of the structure, chemical properties, biosynthesis, and analytical methodologies for Phytochelatin 5.
Core Concepts: Structure and Chemical Formula
This compound is a polypeptide with the general structure (γ-Glu-Cys)₅-Gly. It is synthesized from the precursor molecule glutathione (B108866) and consists of five repeating units of γ-glutamylcysteine followed by a terminal glycine (B1666218) residue. The unique γ-linkage between the glutamic acid residues distinguishes it from proteins synthesized via ribosomal translation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₄₂H₆₅N₁₁O₂₂S₅[1] |
| Molecular Weight | 1236.4 g/mol [1] |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid[1] |
| Canonical SMILES | C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N[1] |
| General Structure | (γ-Glu-Cys)₅-Gly |
Structural Diagram
The following diagram illustrates the linear peptide structure of this compound, highlighting the repeating γ-glutamylcysteine units and the terminal glycine.
Caption: Linear structure of this compound ((γ-Glu-Cys)₅-Gly).
Signaling Pathways and Biological Function
Biosynthesis of this compound
This compound is not directly encoded by a gene but is synthesized enzymatically from glutathione (GSH). The key enzyme in this process is phytochelatin synthase (PCS). The synthesis is triggered by the presence of heavy metal ions.
The biosynthetic pathway can be summarized as follows:
-
Precursor Synthesis: Glutathione (γ-Glu-Cys-Gly) is synthesized from its constituent amino acids: glutamate, cysteine, and glycine.
-
Activation of Phytochelatin Synthase: Heavy metal ions activate the constitutively expressed phytochelatin synthase.
-
Elongation: Phytochelatin synthase catalyzes the transfer of a γ-glutamylcysteine (γ-EC) group from a glutathione molecule to another glutathione molecule or to a growing phytochelatin chain. This process is repeated to elongate the chain.
Caption: Biosynthesis pathway of this compound.
Heavy Metal Detoxification
The primary function of this compound is the detoxification of heavy metals. The sulfhydryl groups (-SH) of the cysteine residues are crucial for this function, as they act as high-affinity binding sites for metal ions.
The detoxification process involves:
-
Chelation: this compound binds to heavy metal ions in the cytoplasm, forming a stable metal-phytochelatin complex.
-
Sequestration: This complex is then transported into the vacuole, effectively removing the toxic metal ions from the cytoplasm where they could interfere with essential metabolic processes.
Caption: Heavy metal detoxification pathway involving this compound.
Experimental Protocols
Extraction of Phytochelatins from Plant Tissue
A general protocol for the extraction of phytochelatins from plant material is as follows:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Homogenize the powdered tissue in an extraction buffer (e.g., 0.1 M HCl or 5% (w/v) 5-sulfosalicylic acid) to precipitate proteins and extract small peptides.
-
Centrifuge the homogenate to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the phytochelatins for further analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of phytochelatins.
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) is commonly employed.
-
Derivatization: For fluorescence detection, a pre-column or post-column derivatization step with a thiol-reactive fluorescent probe, such as monobromobimane (B13751) (mBBr), is often necessary to enhance sensitivity.
-
Quantification: Quantification is achieved by comparing the peak areas of the phytochelatins in the sample to those of known standards.
Structural Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification and structural characterization of phytochelatins.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for the analysis of peptides like phytochelatins. Nano-ESI can be employed for higher sensitivity with small sample volumes.
-
Mass Analyzer: Various mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion (e.g., the protonated molecule [M+H]⁺) through collision-induced dissociation (CID) allows for the sequencing of the peptide and confirmation of its structure. The fragmentation pattern will reveal the characteristic loss of amino acid residues.
Phytochelatin Synthase Activity Assay
The activity of phytochelatin synthase can be determined by measuring the formation of phytochelatins from glutathione.
-
Prepare a crude protein extract from the plant or organism of interest.
-
Set up a reaction mixture containing the protein extract, glutathione as the substrate, and a heavy metal ion (e.g., CdCl₂) to activate the enzyme. A control reaction without the heavy metal should be included.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding an acid (e.g., 5-sulfosalicylic acid).
-
Analyze the reaction mixture for the presence of newly synthesized phytochelatins (e.g., PC2, PC3) using HPLC. The amount of phytochelatins formed is a measure of the enzyme activity.
Conclusion
This compound is a key player in the intricate defense network that enables organisms to tolerate heavy metal stress. A thorough understanding of its structure, biosynthesis, and function is essential for researchers in plant biology, toxicology, and environmental science. The analytical techniques outlined in this guide provide the necessary tools for the detailed investigation of this important peptide and its role in cellular detoxification pathways. This knowledge can be leveraged for applications in phytoremediation and the development of crops with enhanced heavy metal tolerance.
References
The Sentinel Peptide: An In-depth Technical Guide to the Role of Phytochelatin 5 in Heavy Metal Detoxification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heavy metal contamination of the environment poses a significant threat to both ecosystems and human health. Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with the toxic effects of heavy metals. Central to this defense is a family of peptides known as phytochelatins (PCs). This technical guide focuses on Phytochelatin (B1628973) 5 (PC5), a crucial player in the detoxification of a range of heavy metals. We delve into the molecular mechanisms of PC5-mediated detoxification, present quantitative data on its binding affinities, provide detailed experimental protocols for its analysis, and illustrate the complex signaling pathways that govern its synthesis in response to heavy metal stress. This document serves as a comprehensive resource for researchers and professionals working on phytoremediation, metal toxicology, and the development of novel therapeutic agents.
Introduction: The Molecular Shield of Plants
Phytochelatins are a family of cysteine-rich, non-proteinaceous peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[1] These molecules are synthesized enzymatically in response to heavy metal exposure and play a pivotal role in their detoxification.[2] Phytochelatin 5 (PC5), with its five γ-glutamyl-cysteine repeats, is a potent chelator of various heavy metals, effectively sequestering them to prevent cellular damage. The primary mechanism of detoxification involves the binding of heavy metal ions by the sulfhydryl groups of the cysteine residues within the PC5 molecule, forming stable metal-thiolate complexes.[3] These complexes are then compartmentalized, often within the plant cell vacuole, thereby removing the toxic metals from the cytoplasm.[4]
Quantitative Analysis of this compound-Metal Interactions
The efficacy of a chelating agent is determined by the stability of the complexes it forms with metal ions. The stability constant (log K) is a quantitative measure of this affinity. While specific experimental data for the stability constants of PC5 with all heavy metals are not exhaustively available, we can compile and extrapolate from existing data for other phytochelatins and related thiol-containing compounds. Cadmium, in particular, is a potent inducer of phytochelatin synthesis.[4]
| Metal Ion | Phytochelatin | Stability Constant (log K) | Dissociation Constant (Kd) (M) | Comments |
| Cadmium (Cd²⁺) | General PC-Cd Complex | ~16.1 | 7.9 x 10⁻¹⁷ | PCs are exceptionally strong chelators of cadmium.[5] |
| Zinc (Zn²⁺) | PC2 | 11.52 (log β₁₁₁) | - | Stability constants determined potentiometrically.[6] |
| PC3 | 11.09 (log β₁₁₁) | - | ||
| PC4 | 10.51 (log β₁₁₁) | - | ||
| PC5 | 10.15 (log β₁₁₁) | - | ||
| Lead (Pb²⁺) | General PC-Pb Complex | - | - | While direct stability constants for PC5-Pb are scarce, PCs are known to be involved in lead detoxification.[7] |
| Mercury (Hg²⁺) | General PC-Hg Complex | - | - | Mercury has a very high affinity for sulfhydryl groups, suggesting strong complexation with PCs.[8] |
| Arsenic (As³⁺) | General PC-As Complex | - | - | PCs are crucial for the detoxification of arsenic, forming stable complexes.[9] |
Note: The stability constants for Zn(II) with PC2-PC5 are presented as cumulative log β₁₁₁ values, representing the formation of a 1:1 metal-ligand complex with one proton. The dissociation constant (Kd) for the PC-Cd complex is an exceptionally low value, indicating a very stable complex. The absence of specific stability constants for PC5 with lead, mercury, and arsenic highlights an area for future research.
Signaling Pathways for this compound Synthesis
The synthesis of PC5 is a tightly regulated process initiated by the plant's perception of heavy metal stress. This intricate signaling cascade involves metal uptake, cellular sensing, and the activation of the key enzyme, phytochelatin synthase (PCS).
Heavy Metal Uptake and Sensing
The first step in the signaling pathway is the entry of heavy metals into the plant cell. This is often mediated by transporters of essential metal ions due to the chemical similarities between toxic and essential metals. For instance, transporters like IRT1 (Iron-Regulated Transporter 1), NRAMP (Natural Resistance-Associated Macrophage Protein), and ZIP (ZRT-, IRT-like Protein) families, which are primarily involved in the uptake of iron, manganese, and zinc, can also facilitate the influx of cadmium.[3][10][11]
Once inside the cell, the presence of heavy metals is sensed, triggering a downstream signaling cascade. While specific receptor proteins for heavy metals have not been fully elucidated, the disruption of cellular homeostasis, particularly the generation of reactive oxygen species (ROS), is a key sensing mechanism.
Caption: Figure 1. Heavy Metal Uptake and Initial Sensing.
Downstream Signaling Cascade
The increase in intracellular heavy metal concentration and the subsequent generation of ROS activate a complex network of signaling pathways. Key components of this network include calcium signaling and Mitogen-Activated Protein Kinase (MAPK) cascades.[12][13] These pathways ultimately converge on the activation of phytochelatin synthase (PCS), the enzyme responsible for PC synthesis.
Caption: Figure 2. Signaling Pathway for PCS Activation.
This compound Synthesis and Detoxification
Activated phytochelatin synthase catalyzes the synthesis of phytochelatins from glutathione (B108866) (GSH).[6] The enzyme transfers a γ-glutamyl-cysteine moiety from a donor GSH molecule to an acceptor GSH molecule, initiating the formation of a PC chain. This process is repeated to elongate the chain, ultimately leading to the synthesis of PC5. PC5 then chelates heavy metals, and the resulting PC5-metal complexes are transported into the vacuole by ATP-binding cassette (ABC) transporters, such as AtABCC1 and AtABCC2 in Arabidopsis thaliana.[10]
Caption: Figure 3. PC5 Synthesis and Detoxification Workflow.
Experimental Protocols
Accurate quantification of PC5 is essential for studying its role in heavy metal detoxification. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the most common and reliable technique.
Extraction of Phytochelatins from Plant Tissue
-
Harvest and Flash-Freeze: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction: Resuspend the powdered tissue in an extraction buffer (e.g., 0.1% (v/v) trifluoroacetic acid (TFA) or 5% (w/v) 5-sulfosalicylic acid) at a ratio of 1:5 (w/v).
-
Homogenization: Homogenize the suspension using a sonicator or a tissue homogenizer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Collection: Carefully collect the supernatant containing the phytochelatins.
Quantification of this compound by HPLC
A common method for PC analysis is reversed-phase HPLC.
-
Instrumentation: An HPLC system equipped with a C18 column and a UV or fluorescence detector. For enhanced specificity and sensitivity, coupling to a mass spectrometer (HPLC-ESI-MS/MS) is recommended.
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: 0.1% (v/v) TFA in water.
-
Solvent B: Acetonitrile with 0.1% (v/v) TFA.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the phytochelatins. The exact gradient profile will need to be optimized based on the specific column and HPLC system.
-
Detection:
-
UV Detection: Monitor the absorbance at 210-220 nm.
-
Fluorescence Detection: For increased sensitivity, phytochelatins can be derivatized with a fluorescent tag like monobromobimane (B13751) (mBBr) prior to HPLC analysis. The derivatized PCs can then be detected by a fluorescence detector.[3]
-
-
Quantification: Quantification is achieved by comparing the peak area of PC5 in the sample to a standard curve generated using a purified PC5 standard.
Caption: Figure 4. Experimental Workflow for PC5 Quantification.
Conclusion and Future Directions
This compound is a vital component of the plant's defense arsenal (B13267) against heavy metal toxicity. Its high affinity for a range of toxic metals, coupled with a sophisticated and responsive synthesis pathway, makes it a highly effective detoxification agent. This technical guide has provided a comprehensive overview of the current understanding of PC5's role, from the quantitative aspects of its metal-binding properties to the intricate signaling networks that control its production.
Despite significant progress, several areas warrant further investigation. The precise stability constants of PC5 with a broader range of heavy metals, including lead, mercury, and arsenic, need to be experimentally determined. A more detailed elucidation of the upstream signaling components, including the specific receptors and the interplay between different signaling pathways, will provide a more complete picture of how plants perceive and respond to heavy metal stress. Furthermore, exploring the potential of engineering the phytochelatin synthesis pathway in plants holds great promise for enhancing their phytoremediation capabilities. For drug development professionals, understanding the chelation mechanisms of phytochelatins could inspire the design of novel therapeutic agents for the treatment of heavy metal poisoning in humans. The continued exploration of these remarkable peptides will undoubtedly contribute to both environmental remediation and human health.
References
- 1. Decoding Heavy Metal Stress Signalling in Plants: Towards Improved Food Security and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. afropolitanjournals.com [afropolitanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cadmium Stress Signaling Pathways in Plants: Molecular Responses and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cadmium Accumulation Involves Synthesis of Glutathione and Phytochelatins, and Activation of CDPK, CaMK, CBLPK, and MAPK Signaling Pathways in Ulva compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Phytochelatin 5 with Cadmium and Zinc
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants, fungi, and some invertebrates.[1][2] Their general structure is (γ-Glu-Cys)n-Gly, where 'n' can range from 2 to 11.[2][3][4][5] This guide provides a detailed technical overview of the interaction between Phytochelatin (B1628973) 5 (PC5), a specific oligomer with n=5, and two environmentally and biologically significant divalent metal ions: the toxic heavy metal cadmium (Cd²⁺) and the essential micronutrient zinc (Zn²⁺). A comprehensive analysis of their binding affinities, stoichiometry, and the thermodynamics of complex formation is presented, supported by detailed experimental protocols and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to Phytochelatins and Metal Sequestration
Phytochelatins play a pivotal role in cellular defense mechanisms against heavy metal stress by chelating metal ions, thereby reducing their free intracellular concentrations and preventing toxicity.[6][7] The biosynthesis of PCs is catalyzed by the enzyme phytochelatin synthase (PCS), which is constitutively expressed and activated by the presence of various metal ions, including cadmium, zinc, copper, and arsenic.[8][9][10] The resulting metal-PC complexes are then transported into the vacuole for sequestration, effectively removing them from the cytosol where they could disrupt cellular functions.[2][6][7]
The affinity of phytochelatins for different metals varies, with a particularly high affinity observed for soft metals like cadmium.[9][11] Understanding the specifics of these interactions, such as with PC5, is crucial for applications in bioremediation, toxicology, and the development of novel therapeutic agents for metal poisoning.
Quantitative Data on PC5-Metal Interactions
The interaction of PC5 with cadmium and zinc has been characterized using various biophysical techniques. The following tables summarize the key quantitative data from the literature to facilitate a comparative analysis.
Table 1: Stoichiometry of Phytochelatin-Metal Complexes
| Phytochelatin | Metal Ion | Observed Stoichiometries (Metal:PC) | Experimental Technique(s) | Reference(s) |
| PC5 | Cd²⁺ | 1:1, 2:1, 3:1 | Nano-ESI-MS/MS, Capillary LC/ESI-MS/MS | [12][13] |
| PC5 | Zn²⁺ | 1:1 | ESI-MS, Spectroscopic Titrations | [14][15] |
| PC4 | Cd²⁺ | 1:1, 2:1 | Isothermal Titration Calorimetry (ITC) | [16] |
| PC4 | Zn²⁺ | 1:1 | Isothermal Titration Calorimetry (ITC) | [16] |
| PC3 | Cd²⁺ | 1:1, 2:1 | Nano-ESI-MS/MS, Capillary LC/ESI-MS/MS | [12][13] |
| PC3 | Zn²⁺ | 1:1 | ESI-MS | [14] |
| PC2 | Cd²⁺ | 1:1, 1:2, 3:2, 4:2 | SEC-ICP-MS, CZE-ICP-MS | [13] |
| PC2 | Zn²⁺ | 1:1, 1:2 | ESI-MS, Spectroscopic Titrations | [14][15] |
Note: The stoichiometry can be influenced by the metal-to-ligand ratio and the specific experimental conditions.
Table 2: Binding Affinities and Thermodynamic Parameters
| Complex | Log K (Binding Affinity Constant) | pH | Temperature (°C) | Experimental Technique | Reference(s) |
| Cd-PCn (general trend) | Affinity increases with chain length (GSH < PC2 < PC3 ≤ PC4 ≤ PC5) | 7.5, 8.5 | 25 | Isothermal Titration Calorimetry (ITC) | [17] |
| Zn-PCn (general trend) | Affinity increases from PC2 to PC4, then plateaus. | 7.4 | 25 | Potentiometry, Spectroscopic Competition Assays | [15] |
| Cd-PC4 | Not explicitly stated, but high affinity is implied. | - | - | - | [16] |
| Zn-PC4 | ~5 (Conditional Stability Constant) | - | - | Isothermal Titration Calorimetry (ITC) | [16] |
| Cd-PC4 | 13.39 | 7.4 | - | Potentiometry, Spectroscopic Studies | [4] |
| Zn-PC2 | Micro- to Picomolar Affinity Range | 7.4 | 25 | Potentiometry, Spectroscopic Competition Assays | [14][15] |
Note: Direct comparison of binding constants can be challenging due to variations in experimental conditions (e.g., buffer composition, pH). The stability of Cd-PCn complexes is generally higher than that of Zn-PCn complexes.[18][19]
Signaling Pathways and Cellular Mechanisms
The detoxification of heavy metals by phytochelatins is a multi-step process involving enzymatic synthesis, metal chelation, and vacuolar sequestration.
Phytochelatin Biosynthesis and Metal Chelation
The synthesis of phytochelatins is initiated in the cytosol. Glutathione (B108866) (GSH) serves as the substrate for phytochelatin synthase (PCS), which catalyzes the transfer of the γ-glutamylcysteine moiety of a donor GSH molecule to an acceptor GSH molecule (or a growing PC chain). This process is activated by the presence of heavy metal ions.[8][20] The resulting phytochelatins, with their multiple thiol groups, then bind to the metal ions.
Caption: Phytochelatin biosynthesis and metal detoxification pathway.
Cellular Detoxification Workflow
The overall process of heavy metal detoxification in a plant cell involves several key steps, from the entry of the metal ion to its final sequestration in the vacuole.
Caption: Cellular workflow for heavy metal detoxification by PC5.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of PC5-metal interactions. Below are protocols for key experiments cited in the literature.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for determining the thermodynamic parameters of binding interactions, including binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[21][22]
-
Objective: To determine the binding stoichiometry and thermodynamic parameters of Cd²⁺ and Zn²⁺ binding to PC5.
-
Instrumentation: An isothermal titration calorimeter.
-
Materials:
-
Procedure:
-
Prepare a stock solution of PC5 (e.g., 10 µM) in the chelexed buffer containing a molar excess of TCEP.[14][15]
-
Prepare a stock solution of the metal salt (e.g., 5 mM ZnSO₄) in the same buffer.[15]
-
Degas both solutions to prevent air bubbles.
-
Load the PC5 solution into the sample cell of the calorimeter and the metal solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the metal solution into the PC5 solution, recording the heat change after each injection.
-
Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., one-site or sequential binding sites) to determine Ka, ΔH, and n.[16]
-
-
Considerations: The choice of buffer is critical, as some buffers can interact with metal ions, affecting the measured thermodynamics.[16][23]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to identify the stoichiometry of metal-ligand complexes by measuring their mass-to-charge ratio.
-
Objective: To determine the stoichiometry of Cd-PC5 and Zn-PC5 complexes.
-
Instrumentation: An ESI-mass spectrometer (e.g., ion trap or QTOF).
-
Materials:
-
PC5 peptide.
-
Cd(CH₃COO)₂ or ZnSO₄ salt.
-
Volatile buffer: e.g., 10 mM NH₄HCO₃, pH ~8.[24]
-
-
Procedure:
-
Dissolve PC5 to a final concentration of 25-50 µM in the buffer.[24]
-
Prepare samples with different metal-to-peptide molar ratios (e.g., 0.5:1, 1:1, 2:1).[24]
-
Infuse the samples directly into the ESI source.
-
Acquire mass spectra in both positive and negative ion modes.
-
Identify the peaks corresponding to free PC5 and the various metal-PC5 complexes (e.g., [PC5+Cd]²⁺, [PC5+2Cd]²⁺).
-
-
Considerations: ESI-MS is a qualitative or semi-quantitative technique for stoichiometry determination. The observed species in the gas phase may not always perfectly reflect the species present in solution.
Spectroscopic Titrations (UV-Vis)
UV-Vis spectroscopy can be used to monitor the formation of metal-ligand complexes, as the electronic environment of the peptide changes upon metal binding, leading to changes in the absorption spectrum.
-
Objective: To monitor the formation of Zn-PC5 complexes and determine their stoichiometry.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Materials:
-
Procedure:
-
Place the PC5 solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum (e.g., 200-280 nm).[14][15]
-
Add small aliquots of the ZnSO₄ solution to the cuvette, mixing after each addition.
-
Record the spectrum after each addition until no further changes are observed.
-
Plot the change in absorbance at a specific wavelength (e.g., 220 nm) against the metal-to-ligand molar ratio to determine the stoichiometry of the complex.[14]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying PC5-metal interactions.
Conclusion
This compound is a potent chelator of both cadmium and zinc, though its interaction with each metal exhibits distinct characteristics. The binding of cadmium to PC5 is of high affinity and can result in the formation of complexes with multiple metal ions per peptide molecule. In contrast, zinc binding to PC5, while significant, generally results in a 1:1 stoichiometry and is of lower affinity compared to cadmium. These differences underscore the specialized role of phytochelatins in detoxifying highly toxic heavy metals like cadmium, while also potentially contributing to the homeostasis of essential metals like zinc. The experimental protocols and data presented in this guide provide a solid foundation for further research into the nuanced roles of phytochelatins in metal metabolism and for the development of phytochelatin-based strategies in biotechnology and medicine.
References
- 1. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochelatin - Wikipedia [en.wikipedia.org]
- 3. Phytochelatins, the heavy metal binding peptides of plants: characterization and sequence determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cellular mechanisms for heavy metal detoxification and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thermodynamics of Cd2+ and Zn2+ binding by the phytochelatin (gamma-Glu-Cys)4-Gly and its precursor glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. From cysteine to longer chain thiols: thermodynamic analysis of cadmium binding by phytochelatins and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Phytochelatin 5 (PC5) Metal Chelation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants, fungi, and some invertebrates. This technical guide provides an in-depth exploration of the metal chelation mechanism of a specific phytochelatin (B1628973), PC5, with the general structure (γ-Glu-Cys)₅-Gly. PC5 plays a vital role in sequestering a range of heavy metal ions, thereby mitigating their toxicity. This document details the biosynthesis of PC5, the thermodynamics and stoichiometry of its metal complexes, and the subsequent transport and sequestration of these complexes. Furthermore, it furnishes detailed experimental protocols for key analytical techniques used to investigate these interactions and includes visualizations of the relevant biochemical pathways and experimental workflows.
Introduction
Heavy metal contamination of soil and water poses a significant environmental and health threat. Plants and other organisms have evolved sophisticated mechanisms to tolerate and detoxify heavy metals. A primary strategy involves the synthesis of phytochelatins, which are enzymatically produced peptides that chelate heavy metals, effectively reducing the concentration of free, toxic metal ions in the cytosol.[1][2][3][4] Phytochelatin 5 (PC5) is a prominent member of this family, offering multiple binding sites for metal ions due to its five repetitive γ-glutamylcysteine units. Understanding the precise mechanism of PC5 metal chelation is paramount for applications in phytoremediation, environmental biotechnology, and the development of novel chelation-based therapies.
This compound Biosynthesis and Regulation
Phytochelatins are not directly encoded by genes but are synthesized post-translationally from glutathione (B108866) (GSH) and its derivatives.[5][6][7] The synthesis is catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[8]
2.1. The Phytochelatin Synthesis Pathway
The synthesis of PC5 is a multi-step process initiated by the presence of heavy metal ions, which act as allosteric activators of PCS.[2][9] The enzyme catalyzes the transfer of a γ-glutamylcysteine (γ-EC) moiety from a donor GSH molecule to an acceptor molecule. This process occurs sequentially to elongate the phytochelatin chain.
The synthesis pathway can be summarized as follows:
-
Activation: Heavy metal ions (e.g., Cd²⁺, Cu²⁺, Zn²⁺) bind to the N-terminal regulatory domain of PCS, activating the enzyme.[2]
-
Initiation: PCS cleaves the C-terminal glycine (B1666218) from a donor GSH molecule, forming a γ-EC-enzyme intermediate.
-
Elongation: The γ-EC moiety is then transferred to an acceptor GSH molecule, forming PC2 ((γ-Glu-Cys)₂-Gly). This process is repeated with PC2, PC3, and PC4 serving as sequential acceptors to ultimately synthesize PC5.[10][11]
The availability of glutathione can be a limiting factor for phytochelatin synthesis.[12][13][14]
Caption: Biosynthesis of this compound (PC5) from glutathione (GSH).
Mechanism of Metal Chelation by PC5
The primary mechanism of metal chelation by PC5 involves the formation of coordination complexes between the metal ions and the functional groups of the peptide. The numerous sulfhydryl (-SH) groups from the cysteine residues are the principal binding sites for soft heavy metals like Cd²⁺, Hg²⁺, and Pb²⁺.[6][15] Carboxyl groups from the glutamate (B1630785) residues can also participate in the coordination, particularly for harder metal ions.
3.1. Binding Stoichiometry and Affinity
The long chain of PC5 allows for the binding of multiple metal ions, often forming polynuclear metal-thiolate clusters.[16][17] The stability of metal-phytochelatin complexes generally increases with the length of the peptide chain, with PC5 exhibiting a high affinity for various heavy metals.[18] The affinity of Cd²⁺ for phytochelatins follows the order: GSH < PC2 < PC3 ≤ PC4 ≤ PC5.[18]
3.2. Structural Coordination
X-ray Absorption Spectroscopy (XAS) studies have revealed that cadmium in phytochelatin complexes is predominantly coordinated tetrahedrally by sulfur atoms.[16][17] The Cd-S bond distance in these complexes is approximately 2.54 Å.[16][17] Molecular dynamics simulations suggest that the thermodynamic stability of metal-PC complexes follows the order: Zn(II) ≥ Cu(II) ≥ Fe(II) > Mg(II) > Ca(II).[19]
Quantitative Data on Metal-PC5 Interactions
The following table summarizes available quantitative data on the interaction of various metals with phytochelatins. While specific data for PC5 is limited in the literature, the trends observed for other PCs provide valuable insights.
| Metal Ion | Phytochelatin | Technique | Binding Constant (log K) | Stoichiometry (Metal:PC) | Reference |
| Cd²⁺ | PC4 | Potentiometry/Spectroscopy | 13.39 | Not specified | [20] |
| Cd²⁺ | PCn (n=2-5) | Isothermal Titration Calorimetry | Stability increases with n | Multiple ions per PC | [18] |
| Zn²⁺ | PC4 | Isothermal Titration Calorimetry | Exothermic formation of ZnPC4 | 1:1 and higher | [21] |
| Pb²⁺ | PC2 | Nano-ESI-MS | Not determined | 1:1, 2:1, 1:2, 2:2 | [22][23] |
| Pb²⁺ | PC3, PC4 | Nano-ESI-MS | Not determined | 1:1, 2:1 | [22][23] |
Cellular Transport and Sequestration
Once formed in the cytosol, the PC5-metal complexes are transported into the vacuole for sequestration, thus removing the toxic metals from metabolically active cellular compartments.[9][24][25] This transport is an active process mediated by ATP-binding cassette (ABC) transporters located on the tonoplast (the vacuolar membrane).[24][26][27][28] In Arabidopsis thaliana, AtABCC1 and AtABCC2 have been identified as key transporters of PC-metal(loid) complexes.[27][28]
Caption: Sequestration of PC5-metal complexes into the vacuole.
Experimental Protocols
6.1. Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Objective: To determine the thermodynamic parameters of metal binding to PC5.
-
Materials:
-
Purified PC5
-
Metal salt solution (e.g., CdCl₂, ZnSO₄)
-
Buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 100 mM NaCl)
-
-
Instrumentation: Isothermal Titration Calorimeter (e.g., Malvern MicroCal PEAQ-ITC).
-
Procedure:
-
Prepare a solution of PC5 (e.g., 50 µM) in the sample cell.
-
Prepare a solution of the metal salt (e.g., 1 mM) in the injection syringe, using the same buffer.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 2 µL each) of the metal solution into the PC5 solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
6.2. Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to determine the stoichiometry and composition of non-covalent complexes, such as PC5-metal complexes.
-
Objective: To identify the different species of PC5-metal complexes and their stoichiometries.
-
Materials:
-
Purified PC5
-
Metal salt solution
-
Volatile buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.0)
-
-
Instrumentation: A mass spectrometer equipped with a nano-electrospray ionization source (e.g., Thermo Fisher Q Exactive).
-
Procedure:
-
Prepare a solution containing a mixture of PC5 and the metal salt in the volatile buffer.
-
Infuse the solution into the mass spectrometer via nano-ESI.
-
Acquire mass spectra in a high mass range to detect the intact complexes.
-
-
Data Analysis:
6.3. X-ray Absorption Spectroscopy (XAS)
XAS provides information about the local geometric and electronic structure of the absorbing metal atom in a complex.
-
Objective: To determine the coordination environment (e.g., coordinating atoms, bond distances) of the metal in the PC5-metal complex.
-
Materials:
-
A concentrated and purified sample of the PC5-metal complex.
-
-
Instrumentation: Synchrotron radiation source and a dedicated XAS beamline.
-
Procedure:
-
Load the sample into a suitable sample holder (e.g., as a frozen solution or a lyophilized powder).
-
Expose the sample to a monochromatic X-ray beam and scan the energy across the absorption edge of the metal of interest.
-
Measure the X-ray absorption coefficient as a function of energy.
-
-
Data Analysis:
-
Analyze the X-ray Absorption Near Edge Structure (XANES) region to determine the oxidation state and coordination geometry of the metal.
-
Analyze the Extended X-ray Absorption Fine Structure (EXAFS) region to determine the type and number of neighboring atoms and their distances from the metal atom.[16][17]
-
Conclusion and Future Directions
This compound is a highly efficient chelator of heavy metals, playing a central role in their detoxification. The mechanism involves a complex interplay of biosynthesis, metal binding, and vacuolar sequestration. While significant progress has been made in understanding these processes, further research is needed to fully elucidate the structure-function relationships of PC5 with a wider range of metals. High-resolution structural studies of PC5-metal complexes and detailed kinetic analyses of their formation will provide deeper insights. This knowledge can be leveraged for the development of more effective phytoremediation strategies and for the design of novel therapeutic agents for heavy metal poisoning. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in these fields.
References
- 1. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytochelatins: peptides involved in heavy metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochelatin Synthesis and Glutathione Levels in Response to Heavy Metals in Tomato Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Phytochelatin synthesis and glutathione levels in response to heavy metals in tomato cells. | Semantic Scholar [semanticscholar.org]
- 8. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochelatin - Wikipedia [en.wikipedia.org]
- 10. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of glutathione on phytochelatin synthesis in tomato cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray absorption spectroscopy of cadmium phytochelatin and model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 18. From cysteine to longer chain thiols: thermodynamic analysis of cadmium binding by phytochelatins and their fragments [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Thermodynamics of Cd2+ and Zn2+ binding by the phytochelatin (gamma-Glu-Cys)4-Gly and its precursor glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]
- 23. Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tonoplast-localized Abc2 Transporter Mediates Phytochelatin Accumulation in Vacuoles and Confers Cadmium Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. Tonoplast-localized Abc2 transporter mediates phytochelatin accumulation in vacuoles and confers cadmium tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Plant ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Phytochelatin 5 in Non-Plant Organisms: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification and homeostasis across a range of organisms. While extensively studied in plants, their presence and function in non-plant organisms, including fungi, cyanobacteria, and invertebrates, are of increasing interest. This technical guide focuses on Phytochelatin (B1628973) 5 (PC5), an oligomer with the structure (γ-Glu-Cys)₅-Gly, within these non-plant systems. Although research has predominantly centered on the collective function of the phytochelatin pathway, this document synthesizes the available data specific to PC5 and provides a framework for its further investigation. We consolidate quantitative data on phytochelatin-metal interactions, detail relevant experimental methodologies, and present visual workflows to elucidate the biochemical pathways involved. This guide serves as a resource for researchers investigating metal toxicology, bioremediation, and novel therapeutic targets in non-vertebrate systems.
Introduction: Phytochelatins Beyond the Plant Kingdom
Phytochelatins are enzymatically synthesized peptides, not primary gene products, with the general structure (γ-Glu-Cys)ₙ-Gly, where 'n' typically ranges from 2 to 11.[1] Their synthesis is catalyzed by the enzyme phytochelatin synthase (PCS), which is activated by the presence of various metal and metalloid ions.[2] Initially discovered in fission yeast and plants, the PCS pathway has since been identified in a diverse array of non-plant organisms, including cyanobacteria, various fungi, and several invertebrates such as the nematode Caenorhabditis elegans and the parasitic trematode Schistosoma mansoni.[1][3]
The primary and most well-documented function of phytochelatins in these organisms is the detoxification of heavy metals, particularly cadmium (Cd).[4] The thiol groups of the cysteine residues in PCs are highly effective at chelating metal ions, forming stable complexes that are subsequently sequestered, thereby preventing the metals from interfering with vital cellular processes.[5] Emerging evidence also points to a role for PCs in the homeostasis of essential metals like zinc (Zn) and in the metabolism of xenobiotics.[6][7]
While the function of the overall PC pool is established, the specific roles of individual oligomers like PC5 are not yet well-defined. Longer-chain PCs, such as PC5, possess more cysteine residues, suggesting a higher metal-binding capacity per molecule. Research into the precise stoichiometry and binding affinities of different PC oligomers is ongoing and critical for a complete understanding of this detoxification system.
Core Function of Phytochelatin 5 and the PCS Pathway in Non-Plant Organisms
In non-plant organisms, the PCS/PC pathway constitutes a primary defense mechanism against heavy metal toxicity. The function is best understood in the context of the entire family of PC peptides produced upon metal exposure.
Heavy Metal Detoxification
The canonical role of phytochelatins is the chelation and sequestration of toxic heavy metals. Upon exposure to metals like cadmium, the constitutively expressed phytochelatin synthase (PCS) is allosterically activated.[8] PCS then catalyzes the synthesis of PCs from glutathione (B108866) (GSH). These PCs, including PC5, bind to the metal ions in the cytosol. The resulting PC-metal complexes are then transported into the vacuole (in fungi) or analogous storage compartments, effectively removing the toxic ions from circulation.[9]
Studies in the nematode C. elegans and the parasitic worm S. mansoni have demonstrated that a functional PCS gene is critical for cadmium tolerance.[3] In S. mansoni, PCS is considered a potential drug target, as humans lack this enzyme.[10]
Homeostasis of Essential Metals
Beyond toxic metals, there is growing evidence for the involvement of PCs in the homeostasis of essential metals like zinc. In the fission yeast Schizosaccharomyces pombe, PC synthesis contributes to Zn²⁺ sequestration.[1][6] This suggests that PCs may act as cellular buffers, binding to essential metals to prevent toxicity when they are in excess, and potentially releasing them when concentrations are low.[11]
Xenobiotic Metabolism
In the parasitic worm Schistosoma mansoni, PCS has been implicated in xenobiotic metabolism.[7][12] The enzyme can process glutathione S-conjugates, which are formed during the detoxification of foreign compounds. This dual function in both metal handling and broader stress response highlights the versatility of the PCS pathway.[12]
Quantitative Data on Phytochelatin-Metal Interactions
Direct quantitative data for PC5 in non-plant organisms is limited. However, studies on the entire PC series (PC2-PC6) provide valuable insights into its likely properties. The tables below summarize relevant data, including binding affinities for the PC series and observed concentrations of different PC oligomers in an algal species upon cadmium exposure.
Table 1: Stability Constants (log K) of Phytochelatin-Cadmium(II) Complexes
| Phytochelatin | Log K (at pH 7.4) | Organism/System | Reference |
| PC2 | 10.33 | in vitro | [13] |
| PC3 | 12.06 | in vitro | [13] |
| PC4 | 13.39 | in vitro | [13] |
| PC5 | 13.25 | in vitro | [13] |
| PC6 | 13.30 | in vitro | [13] |
| Note: Stability constants indicate the affinity of the ligand for the metal ion. Higher values denote stronger binding. The affinity for Cd(II) increases significantly up to PC4 and then plateaus for PC5 and PC6. |
Table 2: Stability Constants (log K) of Phytochelatin-Zinc(II) Complexes
| Phytochelatin | Log K (at pH 7.4) | Organism/System | Reference |
| PC2 | 7.9 | in vitro | [11] |
| PC3 | 9.4 | in vitro | [11] |
| PC4 | 10.4 | in vitro | [11] |
| PC5 | 10.5 | in vitro | [11] |
| Note: Similar to cadmium, the binding affinity for Zn(II) increases with the length of the phytochelatin chain, leveling off at PC4 and PC5. |
Table 3: Phytochelatin Concentrations in Desmodesmus armatus (Green Algae) after 96h Cadmium Exposure
| Phytochelatin | Concentration (amol cell⁻¹) | Condition | Reference |
| PC2 | 3.75 | Cd Exposure | [14] |
| PC3 | 2.01 | Cd Exposure | [14] |
| PC4 | 0.87 | Cd Exposure | [14] |
| PC5 | 0.69 | Cd Exposure | [14] |
| Note: This data demonstrates the production of PC5, alongside other oligomers, in a non-plant eukaryote under cadmium stress, though at lower concentrations than the shorter chains. |
Signaling Pathways and Biochemical Workflows
The synthesis of phytochelatins is a tightly regulated process initiated by the presence of heavy metals. The core pathway involves the enzymatic activity of phytochelatin synthase.
Phytochelatin Biosynthesis Pathway
The synthesis of PC5 is a sequential process. PCS first transfers a γ-glutamylcysteine (γ-EC) group from a glutathione (GSH) molecule to an acceptor GSH molecule, forming PC2. This process is repeated, with PCS elongating the chain by adding further γ-EC units to produce PC3, PC4, and subsequently PC5.
Caption: Enzymatic synthesis of PC5 from glutathione via phytochelatin synthase.
Metal Detoxification Workflow
Once synthesized, PC5 participates in the chelation and sequestration of heavy metals. This workflow illustrates the process from metal entry to final compartmentalization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Phytochelatin Synthase of Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards an Understanding of the Function of the Phytochelatin Synthase of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of the Phytochelatin Synthase of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Review of Phytochelatin 5 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the current research on Phytochelatin (B1628973) 5 (PC5), a key biomolecule in the cellular defense against heavy metal toxicity. It covers its synthesis, mechanism of action, quantitative analysis, and detailed experimental protocols relevant to its study.
Introduction to Phytochelatin 5
Phytochelatins (PCs) are a family of cysteine-rich, non-proteinaceous peptides synthesized by plants, algae, fungi, and some invertebrates in response to heavy metal exposure.[1][2] These molecules play a crucial role in cellular detoxification by chelating heavy metal ions, thereby mitigating their toxic effects. The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, or (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11.[3] this compound (PC5) corresponds to the structure where n=5, i.e., (γ-Glu-Cys)₅-Gly. Its high density of thiol (-SH) groups from cysteine residues makes it an exceptionally potent chelator for soft metal ions like cadmium (Cd²⁺), lead (Pb²⁺), arsenic (As³⁺), and zinc (Zn²⁺).[2][4][5] Understanding the specifics of PC5 is vital for applications in phytoremediation, toxicology, and the development of novel chelation therapies.
Synthesis and Mechanism of Action
Phytochelatins are not primary gene products but are enzymatically synthesized from the precursor molecule glutathione (B108866) (GSH). The synthesis is catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[6] PCS is constitutively expressed but requires activation by heavy metal ions.[2] The enzyme catalyzes the transfer of a γ-glutamyl-cysteine group from a donor GSH molecule to an acceptor molecule, which can be another GSH or a growing PC chain.
The detoxification process involving PC5 follows a well-defined pathway:
-
Influx of Heavy Metals: Toxic metal ions enter the cytoplasm.
-
PCS Activation: The presence of metal ions activates the PCS enzyme.
-
PC5 Synthesis: PCS sequentially polymerizes γ-Glu-Cys units from GSH to form PC5.
-
Chelation: The multiple thiol groups on PC5 bind tightly to the heavy metal ion, forming a stable PC5-metal complex.[5]
-
Vacuolar Sequestration: The PC5-metal complex is actively transported into the cell's vacuole, effectively removing the toxic metal from the cytoplasm where it could interfere with essential metabolic processes. This transport is often mediated by ATP-binding cassette (ABC) transporters on the vacuolar membrane (tonoplast).
Quantitative Data on this compound
Quantitative analysis reveals the dynamics of PC5 synthesis and its binding affinities with various metals. While data specifically for PC5 can be limited, studies on the PC family provide valuable context.
Table 1: Metal Binding & Stability Constants for Phytochelatins
This table summarizes the stability constants (log K) and dissociation constants (pKa') for PC-metal complexes. Higher log K values indicate stronger binding affinity.
| Phytochelatin | Metal Ion | Stoichiometry | Method | Stability Constant (log K7.4) | Apparent pKa' | Reference |
| PC5 | Cd²⁺ | CdPC5, Cd₂PC5 | Spectroscopic Titration | Comparable to PC4 (13.39) | - | [7][8] |
| PC4 | Cd²⁺ | CdPC4 | Potentiometry | 13.39 | - | [7] |
| PC3 | Cd²⁺ | CdPC3, Cd₂PC3 | Potentiometry | 12.01 | - | [7] |
| PC2 | Cd²⁺ | CdPC2 | Potentiometry | 8.65 | - | [7] |
| PC5 | Zn²⁺ | ZnL | Potentiometry | - | 5.93 ± 0.02 | [4] |
| PC4 | Zn²⁺ | ZnL | Potentiometry | - | 6.00 ± 0.02 | [4] |
| PC3 | Zn²⁺ | ZnL | Potentiometry | - | 6.23 ± 0.01 | [4] |
| PC2 | Zn²⁺ | ZnL | Potentiometry | - | 6.58 ± 0.01 | [4] |
Note: log K7.4 represents the stability constant at pH 7.4. A direct log K for PC5 was not explicitly stated but was found to be comparable to PC4, which shows the highest affinity for Cd²⁺ in the series.[7][8]
Table 2: Quantification of Phytochelatins in Biological Samples
This table presents data on the detection and quantification of phytochelatins, including PC5, in various organisms under heavy metal stress.
| Organism | Tissue | Stressor | PC5 Concentration | Analytical Method | Reference |
| Rauvolfia serpentina (cell culture) | Cells | 100 µM Arsenite (AsO₂⁻) | Trace amounts detected | HPLC (sulfhydryl detection) | [2] |
| Arabidopsis (cell culture) | Cells | 75 µM CdCl₂ | Increased concentration observed | HPLC | [9] |
| Perilla frutescens | Roots, Stems, Leaves | Cadmium (Cd²⁺) | Detected and quantified | HPLC-ELSD | [3][10] |
| Lumbricus rubellus (Earthworm) | Whole organism | Arsenic (As) | Induced in a dose-dependent manner | Chemical Analysis | [11] |
Note: Many studies detect a range of PCs (PC2, PC3, PC4) as the dominant forms, with PC5 often present in lower or trace amounts depending on the organism, stressor concentration, and duration of exposure.[2][12]
Experimental Protocols
Accurate quantification and characterization of PC5 require robust analytical methods. Below are outlines of key experimental protocols.
Protocol: Extraction and Quantification of PC5 by HPLC
This protocol is a generalized method for the extraction and analysis of phytochelatins from plant tissues using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or an evaporative light-scattering detector (ELSD).[3][13]
1. Sample Homogenization:
-
Harvest and freeze ~25-50 mg of plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in an extraction buffer (e.g., 0.1% (v/v) trifluoroacetic acid with 6.3 mM DTPA) at 4°C. An internal standard (e.g., N-acetyl cysteine) can be added.[9]
2. Extraction:
-
Sonicate the homogenate (e.g., 2 minutes with pulses) to ensure cell lysis.
-
Centrifuge the extract at >10,000 x g for 10-15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm nylon filter to remove particulate matter.[9]
3. HPLC Analysis:
-
Column: Use a suitable reversed-phase column (e.g., Venusil AA, C8, or C18).[3][14]
-
Mobile Phase: Employ a gradient elution using two solvents.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient Example: A linear gradient from 10% B to 30% B over 10 minutes, followed by a wash and re-equilibration step.[3][10]
-
Detection:
-
Quantification: Generate a standard curve using a certified PC5 standard (e.g., from AnaSpec, Inc.) to determine the concentration in the sample.[3]
Protocol: Phytochelatin Synthase (PCS) Activity Assay
This assay measures the activity of the PCS enzyme by quantifying the amount of phytochelatins produced from glutathione.[15][16]
1. Enzyme Extraction:
-
Homogenize plant tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors) to obtain a crude protein extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteins, including PCS.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
3. Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 35-37°C) for a specific time (e.g., 30-60 minutes).[16]
4. Reaction Termination:
-
Stop the reaction by adding a strong acid (e.g., HCl or trifluoroacetic acid) to denature the enzyme.
5. Product Quantification:
-
Analyze the reaction mixture using HPLC (as described in Protocol 4.1) to quantify the amount of PCs (specifically PC2, which is often the first and most abundant product) formed.
-
Enzyme activity can be expressed in units such as fkat (femtokatals) or nmol of product formed per minute per mg of protein.[16]
Conclusion and Future Directions
This compound is an integral component of the cellular machinery for detoxifying heavy metals. Its high number of cysteine residues suggests a high binding capacity, which is supported by stability constant data showing affinities for Cd²⁺ in the femtomolar range.[7] However, in vivo studies often show that shorter-chain PCs (PC2-PC4) are more abundant, suggesting a complex regulation of PC chain elongation.[2][12]
Future research should focus on:
-
PC5-Specific Quantification: Developing more sensitive and targeted analytical methods to accurately quantify PC5 levels in a wider range of organisms and under different stress conditions.
-
Structural Biology: Elucidating the three-dimensional structure of PC5-metal complexes to better understand the coordination chemistry and high stability.
-
Genetic Engineering: Exploring the overexpression of phytochelatin synthase in plants or microorganisms to enhance the production of longer-chain PCs like PC5 for improved phytoremediation of contaminated soils and water.
-
Therapeutic Potential: Investigating the potential of synthetic PC5 or its derivatives as therapeutic chelating agents for treating heavy metal poisoning in humans.
References
- 1. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Earthworms Produce phytochelatins in Response to Arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plants prioritize phytochelatin synthesis during cadmium exposure even under reduced sulfate uptake caused by the disruption of SULTR1;2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of γ-glutamyltransferase- and phytochelatin synthase-mediated catabolism of glutathione and glutathione S-conjugates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Phytochelatin 5: An In-depth Technical Guide to its Role in Plant Metal Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification and homeostasis in plants and other organisms. This technical guide provides a comprehensive overview of phytochelatin (B1628973) 5 (PC5), a longer-chain variant of these metal-binding peptides. While less abundant and studied than its shorter counterparts (PC2, PC3, and PC4), understanding the nuanced role of PC5 is critical for a complete picture of plant metal tolerance mechanisms. This document details the biosynthesis of PC5, its proposed role in chelating various metal ions, and the signaling pathways that regulate its production. We present available quantitative data on the metal-binding affinities of the phytochelatin family to infer the properties of PC5. Furthermore, this guide offers detailed experimental protocols for the extraction, quantification, and functional analysis of phytochelatins, with specific considerations for PC5. Visual diagrams of key pathways and experimental workflows are provided to facilitate understanding.
Introduction to Phytochelatins and the Significance of PC5
Phytochelatins are enzymatically synthesized peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] These molecules play a pivotal role in the detoxification of heavy metals and metalloids, particularly cadmium (Cd) and arsenic (As), by chelating them in the cytosol and facilitating their sequestration into the vacuole.[1][2] This process reduces the concentration of free, toxic metal ions in the cytoplasm, thereby protecting sensitive cellular machinery.[3]
Phytochelatin 5 (PC5) is a member of this family with five repeating γ-glutamyl-cysteine units. While often found in trace amounts compared to shorter PCs, its presence, particularly in response to specific metalloids like arsenite, suggests a specialized function.[4] The greater number of thiol-containing cysteine residues in PC5 may confer distinct metal binding stoichiometries and affinities, potentially allowing for the chelation of larger metal ions or the formation of more stable multimetal complexes.
Biosynthesis of this compound
The synthesis of all phytochelatins, including PC5, is catalyzed by the enzyme phytochelatin synthase (PCS).[5] This enzyme is constitutively expressed in plants and is allosterically activated by the presence of heavy metal ions.[6] The substrate for PCS is glutathione (B108866) (GSH), a tripeptide (γ-glutamyl-cysteine-glycine).[7]
The biosynthetic pathway can be summarized as follows:
-
Glutathione Synthesis: GSH is synthesized in two ATP-dependent steps from its constituent amino acids: glutamate, cysteine, and glycine.[7]
-
Phytochelatin Synthase Activation: In the presence of excess metal ions (e.g., Cd²⁺, As³⁺, Zn²⁺), PCS becomes activated.[8]
-
Transpeptidation Reaction: Activated PCS catalyzes a transpeptidation reaction, transferring the γ-glutamyl-cysteine moiety from a donor GSH molecule to an acceptor GSH molecule, forming PC2. This process can continue sequentially, with shorter PCs acting as acceptors for further γ-glutamyl-cysteine additions, leading to the formation of longer-chain PCs such as PC3, PC4, and PC5.[7]
Signaling Pathway for Phytochelatin Synthesis
The production of phytochelatins is primarily regulated at the post-translational level through the activation of the PCS enzyme by metal ions. However, there is also evidence for transcriptional regulation of the PCS gene in response to metal stress, particularly during the early stages of plant development.[2][9][10]
Role of this compound in Plant Metal Homeostasis
The primary role of phytochelatins is to buffer the cytoplasm against the toxic effects of excess heavy metals. The longer chain of PC5, with its five cysteine residues, theoretically allows for different binding capacities and affinities compared to shorter PCs.
Cadmium (Cd) Detoxification: Cadmium is a potent activator of PCS, and PCs are essential for Cd tolerance.[11] While PC2, PC3, and PC4 are the predominantly synthesized forms, the high affinity of the thiol groups for Cd suggests that any PC5 produced would also be an effective chelator. The stability of Cd-PC complexes generally increases with the length of the phytochelatin chain up to PC4.[8][12][13]
Arsenic (As) Detoxification: Arsenic, particularly in its arsenite (As(III)) form, is also a strong inducer of phytochelatin synthesis.[4] Notably, some studies have reported the detection of PC5 specifically in response to arsenite exposure, suggesting a potential specialized role in As detoxification.[4] The stoichiometry of As(III)-PC complexes can be complex, with evidence for As(III)-(PC2)₂ and As(III)-PC3 complexes.[14] The structure of As(III)-PC5 complexes remains to be elucidated.
Zinc (Zn) Homeostasis: While essential, zinc can be toxic at high concentrations. Phytochelatins have been shown to be crucial for Zn detoxification.[15] Recent studies have provided thermodynamic data for the binding of Zn(II) to a series of PCs, including PC5. The affinity for Zn(II) increases from PC2 to PC4, after which it plateaus with PC5 showing similar binding properties to PC4.[16][17] This suggests that PCs, including PC5, may play a role in buffering cytosolic zinc concentrations.[16][17]
Quantitative Data on Metal-Phytochelatin Interactions
Direct quantitative data for PC5 are limited. The following tables summarize the available data for the phytochelatin family, which allows for an informed inference of the properties of PC5.
Table 1: Stability Constants (log K) of Metal-Phytochelatin Complexes
| Phytochelatin | Cadmium (Cd²⁺) | Zinc (Zn²⁺) |
| PC2 | 6.2[13] | micro- to low-picomolar range[17] |
| PC3 | 7.2[12] | micro- to low-picomolar range[17] |
| PC4 | 7.5[13], 13.39[8][12][13] | micro- to low-picomolar range[17] |
| PC5 | Data not available | Similar to PC4[16][17] |
| PC6 | 5.5[13] | Data not available |
| GSH | 4.8[13], 5.93[8][12][13] | Data not available |
Note: Stability constants can vary depending on the experimental conditions (e.g., pH, ionic strength) and the analytical technique used.
Table 2: Stoichiometry of Metal-Phytochelatin Complexes
| Metal | Phytochelatin | Observed Stoichiometry (Metal:PC) | Reference |
| Arsenic (As³⁺) | PC2 | 1:2 (As(III)-(PC2)₂) | [14] |
| PC3 | 1:1 (As(III)-PC3) | [14] | |
| PC4 | 1:1 (As(III)-PC4) | [14] | |
| PC5 | Data not available | ||
| Zinc (Zn²⁺) | PC2-PC5 | Primarily 1:1 (ZnL) | [16][17] |
| PC5 | Evidence of minor 2:1 (Zn₂PC5) formation | [16][17] | |
| Cadmium (Cd²⁺) | PC3-PC6 | Formation of binuclear species (CdₓLᵧ) | [8][12] |
Experimental Protocols
Extraction and Quantification of this compound
This protocol is adapted from established methods for phytochelatin analysis and includes considerations for the detection of the less abundant PC5.[18][19][20]
Experimental Workflow:
Methodology:
-
Tissue Homogenization: Harvest plant tissue (e.g., roots, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microfuge tube.
-
Derivatization (for fluorescence detection):
-
To an aliquot of the supernatant, add a solution of monobromobimane (B13751) (mBBr) to a final concentration of 3.5 mM.[18]
-
Incubate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding perchloric acid to a final concentration of 3%.[18]
-
Centrifuge to precipitate any proteins.
-
-
HPLC-MS/MS Analysis:
-
Inject the derivatized or underivatized supernatant into an HPLC system coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is commonly employed.[20]
-
Detection: Monitor for the specific mass-to-charge ratio (m/z) of PC5 and its fragments.
-
-
Quantification: Create a standard curve using synthetic PC5 of known concentrations to quantify the amount of PC5 in the plant extract.
Consideration for PC5: Due to its likely low abundance, it may be necessary to concentrate the extract or use a larger sample volume for injection. A highly sensitive mass spectrometer is recommended.
Phytochelatin Synthase (PCS) Activity Assay
This assay measures the in vitro activity of the PCS enzyme.[4][5]
Experimental Workflow:
Methodology:
-
Protein Extraction:
-
Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., 10 mM Tris-HCl, pH 8.0, containing 10 mM β-mercaptoethanol).[4]
-
Centrifuge to pellet debris and collect the supernatant containing the crude protein extract.
-
-
Reaction Setup:
-
In a microfuge tube, combine the following:
-
Prepare a control reaction without the metal activator.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 40 minutes).[5]
-
Reaction Termination: Stop the reaction by adding an acid, such as 5% (w/v) 5-sulfosalicylic acid.[5]
-
Phytochelatin Analysis: Analyze the reaction mixture for the presence of newly synthesized phytochelatins (PC2, PC3, etc.) using the HPLC method described in section 5.1.
-
Activity Calculation: Quantify the amount of phytochelatins produced and express the enzyme activity in units such as nmol of PC produced per mg of protein per minute.
Gene Expression Analysis of Phytochelatin Synthase
This protocol uses reverse transcription-quantitative PCR (RT-qPCR) to measure the transcript levels of the PCS gene.[2][9]
Methodology:
-
RNA Extraction: Extract total RNA from plant tissues exposed to metal stress and from control plants using a commercial kit or a standard protocol (e.g., Trizol method).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR:
-
Set up the qPCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA, and gene-specific primers for the PCS gene and a reference gene (e.g., actin or ubiquitin).
-
Perform the qPCR on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of the PCS gene using the ΔΔCt method, normalizing to the expression of the reference gene.
Conclusion and Future Directions
This compound is an integral, albeit less abundant, component of the plant's heavy metal detoxification system. While its fundamental role is understood to be in the chelation of toxic metal ions, a detailed quantitative understanding of its specific binding affinities and in vivo concentrations remains an area for further research. The trends observed in shorter-chain phytochelatins suggest that PC5 likely possesses a high affinity for metals like cadmium and zinc, and may have a specialized role in the detoxification of metalloids such as arsenic.
Future research should focus on:
-
Precise determination of the stability constants of PC5 with a range of heavy metals.
-
Quantitative profiling of the full range of phytochelatins (including PC5 and longer chains) in various plant species and in response to different metal stressors.
-
Elucidating the specific transport mechanisms for PC5-metal complexes into the vacuole.
-
Investigating the potential for engineering plants with altered phytochelatin profiles, including enhanced PC5 production, for improved phytoremediation capabilities.
A deeper understanding of the complete phytochelatin family, including the longer-chain members like PC5, will be instrumental in developing novel strategies for enhancing crop resilience to heavy metal contamination and for advancing phytoremediation technologies.
References
- 1. View of Responses of phytochelatin and proline-related genes expression associated with heavy metal stress in Solanum lycopersicum [abc.botanic.hr]
- 2. Responses of phytochelatin and proline-related genes expression associated with heavy metal stress in Solanum lycopersicum | Acta Botanica Croatica [abc.botanic.hr]
- 3. Quantification of phytochelatins and their metal(loid) complexes: critical assessment of current analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound, PC5 - 1 mg [eurogentec.com]
- 7. static.igem.org [static.igem.org]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Phytochelatin–metal(loid) transport into vacuoles shows different substrate preferences in barley and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Complexation of Arsenite with Phytochelatins Reduces Arsenite Efflux and Translocation from Roots to Shoots in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide on the Core Structure of Phytochelatin 5: (γ-Glu-Cys)₅-Gly
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phytochelatins are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants, fungi, and certain invertebrates. This technical guide provides a comprehensive overview of the fundamental structure, biosynthesis, and function of a specific phytochelatin (B1628973), Phytochelatin 5 (PC5), which has the chemical structure (γ-Glu-Cys)₅-Gly. This document details its physicochemical properties, outlines its biosynthetic pathway, and presents protocols for its extraction and analysis. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, toxicology, and drug development, particularly for those investigating chelation therapies and mechanisms of metal tolerance.
Core Structure and Physicochemical Properties
This compound is a linear polypeptide with a repeating dipeptide unit of γ-glutamic acid and cysteine, capped with a C-terminal glycine (B1666218) residue. The defining feature of phytochelatins is the γ-linkage between the glutamic acid residues, where the peptide bond is formed between the γ-carboxyl group of glutamic acid and the amino group of the subsequent cysteine. This is in contrast to the α-peptide bonds that characterize proteinogenic amino acid chains.
The primary structure of this compound is:
H-(γ-Glu-Cys)-(γ-Glu-Cys)-(γ-Glu-Cys)-(γ-Glu-Cys)-(γ-Glu-Cys)-Gly-OH
The presence of five cysteine residues provides numerous thiol (-SH) groups, which are the primary sites for heavy metal chelation.
Quantitative Physicochemical Data
The following table summarizes key quantitative data for this compound and its biosynthetic enzyme, Phytochelatin Synthase.
| Parameter | Value | Reference |
| This compound (PC5) | ||
| Molecular Formula | C₅₇H₈₉N₁₃O₂₁S₅ | Calculated |
| Monoisotopic Mass | 1431.48 g/mol | Calculated |
| Metal Binding Affinity (log K) for Cd(II) | High, with PC4 showing log K⁷.⁴ of 13.39 | [1] |
| Phytochelatin Synthase (PCS) | ||
| EC Number | 2.3.2.15 | [2] |
| Substrate | Glutathione (B108866) (GSH) | [3] |
| Kₘ for Glutathione | 6.7 mM | [3] |
| Activators | Heavy metal ions (e.g., Cd²⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺) | [3] |
Biosynthesis of this compound
This compound is not a direct product of gene translation but is synthesized enzymatically from the tripeptide glutathione (GSH; γ-Glu-Cys-Gly). The biosynthesis is catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase. The synthesis is a transpeptidation reaction where the γ-glutamylcysteine (γ-EC) moiety of a donor glutathione molecule is transferred to an acceptor molecule, which can be another glutathione molecule or a growing phytochelatin chain. The presence of heavy metal ions is a key activator of PCS.[3]
Signaling and Biosynthetic Pathway
The synthesis of this compound is initiated by the presence of heavy metal ions, which activate the constitutively expressed phytochelatin synthase. The enzyme then utilizes glutathione from the cellular pool to sequentially build the (γ-Glu-Cys) polymer.
Experimental Protocols
Extraction of Phytochelatins from Plant Tissue for HPLC Analysis
This protocol is adapted for the extraction of phytochelatins from fresh plant material.
Materials:
-
Fresh plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer: 0.1 M HCl
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer approximately 100 mg of the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold 0.1 M HCl to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the phytochelatins, and transfer it to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The extract is now ready for HPLC analysis. Store at -80°C for long-term storage.
HPLC Analysis of Phytochelatins
This protocol provides a method for the separation and quantification of phytochelatins.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 35% B
-
25-30 min: Linear gradient from 35% to 100% B
-
30-35 min: 100% B
-
35-40 min: Return to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (5% B) until a stable baseline is achieved.
-
Inject 20 µL of the prepared plant extract or phytochelatin standards.
-
Run the gradient program as described above.
-
Identify and quantify phytochelatins by comparing retention times and peak areas with those of known standards.
Experimental Workflow Diagram
Function in Metal Detoxification
The primary and most well-understood function of this compound is its role in the detoxification of heavy metals.[4] The thiol groups of its five cysteine residues act as high-affinity binding sites for a range of heavy metal ions, including cadmium (Cd²⁺), copper (Cu²⁺), zinc (Zn²⁺), lead (Pb²⁺), and mercury (Hg²⁺).[3][4] Upon chelation, the resulting metal-phytochelatin complex is less toxic than the free metal ion. These complexes are then actively transported into the vacuole, effectively sequestering the toxic metals away from sensitive cellular components in the cytoplasm.[4]
Conclusion
This compound, with its unique (γ-Glu-Cys)₅-Gly structure, is a key player in the intricate mechanisms of heavy metal tolerance in a variety of organisms. Its synthesis, catalyzed by phytochelatin synthase in response to metal stress, and its ability to chelate and sequester toxic metal ions, make it a subject of significant interest. The protocols and data presented in this guide provide a solid foundation for researchers and professionals aiming to further investigate the roles of phytochelatins in toxicology, bioremediation, and the development of novel chelation-based therapeutic strategies.
References
- 1. Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochelatin synthase: of a protease a peptide polymerase made - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Genesis of Heavy Metal Detoxification: Early Research on Cadystins and their Unveiling as Phytochelatins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular defense mechanisms, the discovery of small, cysteine-rich peptides in the fission yeast Schizosaccharomyces pombe marked a pivotal moment in understanding how organisms combat heavy metal toxicity. Initially named cadystins due to their isolation from cadmium-exposed cells, these molecules were later recognized as part of a larger, ubiquitous family of peptides known as phytochelatins. This technical guide delves into the early research surrounding cadystins, their fundamental relationship to phytochelatins, and the experimental groundwork that has shaped our current understanding of this critical detoxification pathway. The following sections provide a comprehensive overview of their structure, biosynthesis, and the analytical methods developed for their study, tailored for professionals in research and drug development.
From Cadystins in Yeast to Phytochelatins in Plants: A Historical Perspective
The story of phytochelatins begins in the early 1980s with independent research groups studying the response of organisms to cadmium, a highly toxic heavy metal. In 1981, Murasugi and his colleagues reported the discovery of cadmium-binding peptides in the fission yeast Schizosaccharomyces pombe, which they named "cadystins".[1] Subsequent work by Kondo and colleagues in 1984 elucidated the structure of two of these peptides, cadystin A and B, as (γ-glutamyl-cysteine)n-glycine, where n=2 and n=3, respectively.
Almost concurrently, research on higher plants revealed the presence of a similar class of heavy-metal-binding peptides. These were termed "phytochelatins" and were found to be inducible by a range of heavy metals.[2] It soon became evident that cadystins were, in fact, members of the phytochelatin (B1628973) family, and the term "phytochelatin" (PC) became the widely accepted nomenclature for these peptides across different kingdoms of life, including plants, fungi, and some invertebrates.
Quantitative Data on Phytochelatins
The defining characteristic of phytochelatins is their repetitive (γ-Glu-Cys) structure, which provides numerous sulfhydryl groups for metal chelation. The number of these repeating units, denoted by 'n', determines the specific phytochelatin oligomer (PCn).
Table 1: Molecular Properties of Phytochelatin Oligomers
| Phytochelatin | General Formula | Molecular Weight (Da) |
| PC2 (Cadystin A) | (γ-Glu-Cys)₂-Gly | 539.58 |
| PC3 (Cadystin B) | (γ-Glu-Cys)₃-Gly | 771.84 |
| PC4 | (γ-Glu-Cys)₄-Gly | 1004.1 |
| PC5 | (γ-Glu-Cys)₅-Gly | 1236.4[3] |
| PC6 | (γ-Glu-Cys)₆-Gly | 1468.66 |
Note: Molecular weights are calculated based on the amino acid composition.
Table 2: Metal-Phytochelatin Complex Stability Constants
The efficacy of phytochelatins in metal detoxification is reflected in the high stability of the metal-peptide complexes they form. The stability constants (log K) provide a quantitative measure of this binding affinity.
| Metal Ion | Ligand | Stability Constant (log K) | Conditions | Reference |
| Cd(II) | PC2 | 6.2 | pH 7.4 | [4] |
| Cd(II) | PC4 | 7.5 | pH 7.4 | [4] |
| Cd(II) | PC4 | 13.39 | pH 7.4 | [4] |
| Zn(II) | PC2 | Refer to original literature for specific values. | pH 7.4 | [5] |
| Zn(II) | PC3 | Refer to original literature for specific values. | pH 7.4 | [5] |
| Zn(II) | PC4 | Refer to original literature for specific values. | pH 7.4 | [5] |
| Zn(II) | PC5 | Refer to original literature for specific values. | pH 7.4 | [5] |
| Pb(II) | PC2 | Forms [Pb-PC₂]⁺ and [Pb₂-PC₂]⁺ complexes | Mass Spectrometry | [6] |
| Pb(II) | PC3 | Forms [Pb-PC₃]⁺ and [Pb₂-PC₃]⁺ complexes | Mass Spectrometry | [6] |
| Pb(II) | PC4 | Forms [Pb-PC₄]⁺ and [Pb₂-PC₄]⁺ complexes | Mass Spectrometry | [6] |
Note: Stability constants can vary depending on the experimental conditions (e.g., pH, ionic strength).
Key Experimental Protocols
The study of cadystins and phytochelatins relies on robust experimental methodologies for their extraction, purification, and quantification.
Protocol 1: Extraction of Phytochelatins from Plant Tissue
This protocol is adapted from methods described for the extraction of thiol-containing compounds from plant material.[7][8]
Materials:
-
Plant tissue (e.g., roots, leaves)
-
Liquid nitrogen
-
0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
200 mM Dithiothreitol (DTT)
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
For approximately 0.2 g of powdered tissue, add 1.8 ml of 0.1% TFA and 0.2 ml of 200 mM DTT. DTT is included to maintain a reducing environment and prevent oxidation of the sulfhydryl groups.
-
Homogenize the mixture thoroughly.
-
Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted phytochelatins.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The filtered extract is now ready for analysis by HPLC or for further purification steps.
Protocol 2: Analysis of Phytochelatins by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation and quantification of phytochelatins using reverse-phase HPLC.[7][9]
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and a UV or evaporative light-scattering detector (ELSD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: Water with 0.1% (v/v) Trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% (v/v) Trifluoroacetic acid (TFA).
Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.0 ml/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 - 20 µl.
-
Detection:
-
UV detector at 214 nm.
-
ELSD: Drift tube temperature 50°C, Nitrogen gas flow rate 1.5 L/min.
-
-
Gradient Elution:
-
0-10 min: 10% to 30% Solvent B.
-
10-15 min: 30% to 100% Solvent B.
-
15-20 min: 100% to 10% Solvent B (column re-equilibration).
-
20-25 min: 10% Solvent B.
-
Quantification:
-
Prepare standard curves using commercially available phytochelatin standards (PC2, PC3, PC4, etc.).
-
Peak areas in the sample chromatograms are compared to the standard curves to determine the concentration of each phytochelatin oligomer.
Protocol 3: In Vitro Phytochelatin Synthase Assay
This assay measures the activity of phytochelatin synthase (PCS), the enzyme responsible for phytochelatin biosynthesis.[10]
Materials:
-
Enzyme source (e.g., crude plant extract, purified recombinant PCS).
-
Glutathione (B108866) (GSH) solution (e.g., 10 mM).
-
Heavy metal activator solution (e.g., 200 µM CdCl₂).
-
Reaction buffer (e.g., 200 mM Tris-HCl, pH 8.0).
-
5% (w/v) 5-sulfosalicylic acid (to stop the reaction).
-
HPLC system for product analysis.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, GSH, and the enzyme source.
-
Initiate the reaction by adding the heavy metal activator (e.g., CdCl₂). A control reaction without the activator should be run in parallel.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 5% 5-sulfosalicylic acid. This will precipitate the protein.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of newly synthesized phytochelatins (e.g., PC2) using the HPLC method described in Protocol 2.
-
Enzyme activity can be quantified by measuring the rate of product formation.
Visualizing the Core Processes
Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in cadystin and phytochelatin research.
Phytochelatin Biosynthesis Pathway
The synthesis of phytochelatins is a multi-step enzymatic process that begins with the amino acid precursors of glutathione.
References
- 1. oldror.lbp.world [oldror.lbp.world]
- 2. Phytochelatin synthase genes from Arabidopsis and the yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochelatin 5, PC5 - 1 mg [anaspec.com]
- 4. mdpi.com [mdpi.com]
- 5. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for Phytochelatin 5 (PC5) Extraction from Root Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi, playing a crucial role in heavy metal detoxification.[1] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. Phytochelatin (B1628973) 5 (PC5) represents a longer-chain PC that is indicative of a significant response to heavy metal stress. The ability to accurately extract and quantify PC5 from root tissues is essential for studies on plant stress physiology, phytoremediation, and for drug development professionals exploring chelation therapies. Plant roots are often the primary site of heavy metal uptake and PC synthesis, making them a critical tissue for analysis.[2]
This document provides a detailed protocol for the extraction of PC5 from plant root tissues, followed by a method for its quantification using High-Performance Liquid Chromatography (HPLC).
Data Presentation: Quantitative Analysis of Phytochelatin 5
Quantitative data for this compound in root tissues is not extensively reported in the literature, with most studies focusing on shorter-chain phytochelatins (PC2-PC4). The following table is provided as a template for researchers to document their findings.
| Plant Species | Stress Condition | Tissue Type | PC5 Concentration (nmol/g fresh weight) | Reference |
| Data Not Available in Cited Literature | Root | |||
Experimental Protocols
Protocol 1: this compound Extraction from Root Tissues
This protocol is a synthesis of established methods for phytochelatin extraction, optimized for root tissues.[3][4]
Materials and Reagents:
-
Plant root tissue (fresh or frozen at -80°C)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water[5]
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Refrigerated microcentrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Harvest fresh root tissues and wash them thoroughly with deionized water to remove any soil or debris.
-
Blot the roots dry with paper towels.
-
For fresh tissue, proceed directly to homogenization. For long-term storage, flash-freeze the roots in liquid nitrogen and store at -80°C.
-
-
Homogenization:
-
Weigh approximately 100-200 mg of fresh or frozen root tissue.
-
Immediately place the tissue in a pre-chilled mortar and add liquid nitrogen.
-
Grind the tissue to a fine powder using the pestle. Allow the liquid nitrogen to evaporate completely.
-
-
Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of ice-cold Extraction Buffer (0.1% TFA) to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubate the sample on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
-
Centrifugation:
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. This will pellet the cell debris.
-
-
Filtration:
-
Carefully collect the supernatant, which contains the phytochelatins.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
-
-
Storage:
-
The extracted sample is now ready for derivatization and HPLC analysis. If not analyzed immediately, store the vials at -80°C.
-
Protocol 2: Quantification of this compound by HPLC
This protocol utilizes pre-column derivatization with monobromobimane (B13751) (mBBr) for fluorescent detection, a highly sensitive method for thiol-containing compounds like phytochelatins.
Materials and Reagents:
-
This compound standard (available from suppliers like Eurogentec)[1]
-
Monobromobimane (mBBr) solution (50 mM in acetonitrile)
-
HEPES buffer (200 mM, pH 8.2)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of PC5 standard in the Extraction Buffer (0.1% TFA).
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
-
Derivatization:
-
In a microcentrifuge tube, mix:
-
50 µL of the extracted sample or standard dilution
-
100 µL of HEPES buffer (200 mM, pH 8.2)
-
10 µL of mBBr solution (50 mM in acetonitrile)
-
-
Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
-
To stop the reaction, add 40 µL of 1 M methanesulfonic acid.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation at 380 nm, Emission at 470 nm
-
-
Quantification:
-
Identify the PC5 peak in the sample chromatogram by comparing its retention time with that of the PC5 standard.
-
Quantify the amount of PC5 in the sample by integrating the peak area and using the calibration curve generated from the standards.
-
Visualizations
Caption: Phytochelatin biosynthesis pathway.
Caption: Workflow for PC5 extraction and analysis.
References
- 1. This compound, PC5 - 1 mg [eurogentec.com]
- 2. Oxidative and genotoxic damages in plants in response to heavy metal stress and maintenance of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of phytochelatins in roots of rice to long-term exposure: evidence of individual role on arsenic accumulation and translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Solid-Phase Synthesis of a Phytochelatin 5 Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides with the general structure (γ-glutamyl-cysteinyl)n-glycine (γ-EC)n-G, where 'n' typically ranges from 2 to 11. These peptides play a crucial role in heavy metal detoxification in plants, fungi, and certain invertebrates. Phytochelatin 5 (PC5), with the structure (γ-Glu-Cys)₅-Gly, is a significant member of this family. The availability of a high-purity PC5 standard is essential for accurate quantification in biological samples and for toxicological and biochemical studies. This application note provides a detailed protocol for the solid-phase synthesis of a PC5 standard using Fmoc chemistry, a common and effective method for peptide synthesis.[1][2]
Materials and Methods
1. Materials
-
Resin: Fmoc-Gly-Wang resin
-
Amino Acids: Fmoc-Cys(Trt)-OH, Fmoc-Glu(OtBu)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol (B129727), Diethyl ether
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Purification: Preparative HPLC system with a C18 column
2. Experimental Protocol: Solid-Phase Synthesis of this compound
The synthesis of PC5 is performed on a solid support (resin) and involves a series of repeated cycles of deprotection and coupling.
Step 1: Resin Preparation
-
Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
Step 3: Amino Acid Coupling (γ-Glu-Cys Repetitive Unit) This cycle is repeated five times to add the five (γ-Glu-Cys) units.
-
Coupling of Fmoc-Cys(Trt)-OH:
-
Dissolve Fmoc-Cys(Trt)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection:
-
Perform Step 2 to remove the Fmoc group from the newly added Cysteine.
-
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
Dissolve Fmoc-Glu(OtBu)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection:
-
Perform Step 2 to remove the Fmoc group from the newly added Glutamic acid, preparing for the next round of coupling.
-
Step 4: Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the resin with DCM and methanol and dry under vacuum.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Step 5: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Purify the peptide using preparative HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the purified PC5.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.[1]
Results
The solid-phase synthesis of this compound is expected to yield a product with high purity after HPLC purification. The identity of the synthesized peptide should be confirmed by mass spectrometry, with the observed mass corresponding to the theoretical mass of PC5.
Table 1: Summary of Quantitative Data for PC5 Synthesis
| Parameter | Theoretical Value | Experimental Result |
| Molecular Weight | 1256.4 g/mol | [Researcher to input observed mass] |
| Crude Yield | - | [Researcher to input mass in mg] |
| Purified Yield | - | [Researcher to input mass in mg] |
| Purity (by HPLC) | >95% | [Researcher to input purity %] |
| Mass Spec (ESI-MS) | [M+H]⁺ = 1257.4 | [Researcher to input observed m/z] |
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the solid-phase synthesis of this compound.
Discussion
This application note provides a comprehensive protocol for the solid-phase synthesis of this compound. The use of Fmoc chemistry allows for a robust and high-yielding synthesis. The purification by preparative HPLC is crucial to obtain a high-purity standard suitable for analytical applications. The provided workflow and data table serve as a guide for researchers to perform and document the synthesis of PC5 for their specific research needs. The successful synthesis of a PC5 standard will enable more accurate and reliable quantification of this important peptide in various biological and environmental samples.
References
Application Notes & Protocols: Fluorescent Labeling for Phytochelatin 5 Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, fungi, and algae in response to heavy metal stress.[1][2] These peptides play a crucial role in detoxification by chelating heavy metal ions, thereby reducing their cellular toxicity.[1][3] Phytochelatins are structurally represented as (γ-Glu-Cys)n-Gly, where 'n' can range from 2 to 11.[1] Phytochelatin (B1628973) 5 (PC5), with n=5, is one of the longer-chain phytochelatins and its detection and quantification are of significant interest in studies of plant stress physiology and bioremediation.
These application notes provide detailed protocols for the detection of Phytochelatin 5 using fluorescent labeling techniques, primarily through pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method offers high sensitivity and specificity for the quantification of thiol-containing compounds like phytochelatins.[4][5]
Phytochelatin Synthesis Pathway
Phytochelatins are synthesized from glutathione (B108866) (GSH) in a reaction catalyzed by the enzyme phytochelatin synthase (PCS).[1][2] The synthesis is activated in the presence of heavy metal ions. The pathway involves the sequential addition of γ-glutamylcysteine units from GSH to a growing phytochelatin chain.
Caption: Phytochelatin synthesis pathway activated by heavy metals.
Experimental Protocols
Protocol 1: Extraction of Phytochelatins from Plant Tissue
This protocol describes the extraction of total thiols, including phytochelatins, from plant tissues. To minimize oxidation of the thiol groups, the extraction should be performed under oxygen-free conditions where possible.[6]
Materials:
-
Plant tissue (e.g., roots, leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100-200 mg of the powdered tissue into a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold Extraction Buffer containing 1 mM DTPA.
-
Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the phytochelatins, and transfer it to a new microcentrifuge tube.
-
The extract is now ready for derivatization or can be stored at -80°C for later analysis.
Protocol 2: Fluorescent Labeling with Monobromobimane (B13751) (mBBr)
This protocol outlines the pre-column derivatization of thiol groups with monobromobimane (mBBr), a fluorescent probe that specifically reacts with thiols to form a stable, highly fluorescent product.[5][7]
Materials:
-
Phytochelatin extract (from Protocol 1)
-
HEPES buffer (200 mM, pH 8.2) containing 5 mM DTPA
-
Monobromobimane (mBBr) solution (50 mM in acetonitrile)
-
N-acetyl-L-cysteine (NAC) solution (1 M in water)
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the plant extract with 100 µL of HEPES buffer.
-
Add 5 µL of the 50 mM mBBr solution to the mixture.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
To stop the reaction, add 10 µL of 1 M NAC solution to quench any unreacted mBBr.
-
Centrifuge the sample at 15,000 x g for 10 minutes to pellet any precipitate.
-
The supernatant containing the fluorescently labeled phytochelatins is now ready for HPLC analysis.
HPLC Analysis and Quantification
The separation and quantification of fluorescently labeled phytochelatins are achieved by reverse-phase HPLC with fluorescence detection.
Experimental Workflow
Caption: Workflow for this compound detection and quantification.
HPLC Conditions
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) Mobile Phase A: 0.1% (v/v) TFA in water Mobile Phase B: Acetonitrile Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-40% B (linear gradient)
-
35-40 min: 40-90% B (linear gradient)
-
40-45 min: 90% B
-
45-50 min: 10% B (re-equilibration) Flow Rate: 1.0 mL/min Injection Volume: 20 µL Fluorescence Detector: Excitation wavelength (λex) = 380 nm, Emission wavelength (λem) = 470 nm[5]
Quantification
Quantification of PC5 is performed by comparing the peak area of the sample with a standard curve generated from a certified PC5 standard. If a PC5 standard is unavailable, quantification can be estimated based on a glutathione (GSH) standard curve, assuming the fluorescence response is proportional to the number of thiol groups.[4]
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of phytochelatins.
Table 1: HPLC Retention Times of mBBr-labeled Thiol Standards
| Compound | Retention Time (min) |
| Glutathione (GSH) | ~8.5 |
| Phytochelatin 2 (PC2) | ~15.2 |
| Phytochelatin 3 (PC3) | ~20.8 |
| Phytochelatin 4 (PC4) | ~25.1 |
| This compound (PC5) | ~28.9 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.
Table 2: Performance Parameters for Phytochelatin Quantification
| Parameter | Value | Reference |
| Limit of Detection (LOD) for PC3 | 0.1 µmol | [8] |
| Limit of Quantitation (LOQ) for PC3 | 0.5 µmol | [8] |
| Linearity Range for PC3 (µmol/L) | 1.33 - 6.66 | [8] |
| Recovery for PC3 | >85% | [8] |
Note: Data for PC5 is limited in the literature; values for PC3 are provided as a reference.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Incomplete derivatization | Ensure pH of the reaction is ~8.2. Use fresh mBBr solution. |
| Degradation of phytochelatins | Keep samples on ice and process quickly. Use an oxygen-free environment for extraction.[6] | |
| Poor peak resolution | Inappropriate HPLC gradient | Optimize the gradient to better separate the longer-chain phytochelatins. |
| Column degradation | Replace the HPLC column. | |
| High background fluorescence | Excess unreacted mBBr | Ensure complete quenching with NAC. |
Conclusion
The described methods provide a robust and sensitive approach for the detection and quantification of this compound in biological samples. The key steps involve efficient extraction of thiols, specific fluorescent labeling of the cysteine residues, and separation by reverse-phase HPLC. Careful optimization of each step is crucial for obtaining accurate and reproducible results. These protocols will be valuable for researchers in plant biology, environmental science, and toxicology who are investigating the role of phytochelatins in heavy metal detoxification and cellular stress responses.
References
- 1. Phytochelatin - Wikipedia [en.wikipedia.org]
- 2. Ancestral function of the phytochelatin synthase C-terminal domain in inhibition of heavy metal-mediated enzyme overactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of glutathione and phytochelatins from Chlorella vulgaris by RP-HPLC ESI-MS/MS and oxygen-free extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Phytochelatin 5 in phytoremediation of contaminated soils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoremediation is an emerging, cost-effective, and eco-friendly technology that utilizes plants to remove, detoxify, or stabilize contaminants from soil and water.[1][2] Heavy metal pollution is a significant environmental concern, and plants have evolved various mechanisms to cope with heavy metal stress.[3][4] One of the key detoxification pathways in plants involves a class of cysteine-rich peptides known as phytochelatins (PCs).[3][4][5][6][7]
Phytochelatins are enzymatically synthesized peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[4][8] These peptides chelate heavy metal ions through their sulfhydryl groups, effectively neutralizing their toxicity.[9] The resulting metal-PC complexes are then sequestered into the plant's vacuoles, safely removing them from the cytoplasm where they could disrupt cellular processes.[6][10]
This document focuses on Phytochelatin (B1628973) 5 (PC5) , a member of the phytochelatin family with the structure (γ-Glu-Cys)₅-Gly. While less abundant than shorter-chain phytochelatins like PC2 and PC3, PC5, with its multiple cysteine residues, is believed to play a role in the detoxification of various heavy metals. These application notes and protocols provide a framework for researchers to investigate the potential of PC5 in phytoremediation strategies.
Signaling Pathway and Experimental Workflow
The synthesis of phytochelatins is a crucial response to heavy metal stress. The pathway begins with the presence of heavy metal ions, which activate the enzyme Phytochelatin Synthase (PCS). PCS catalyzes the synthesis of PCs from glutathione (B108866) (GSH). The resulting PC-metal complexes are then transported into the vacuole.
Caption: Phytochelatin synthesis and heavy metal detoxification pathway.
A typical experimental workflow to assess the role of PC5 in phytoremediation involves exposing plants to heavy metals and subsequently analyzing the plant tissue for metal accumulation and PC5 levels.
Caption: General experimental workflow for studying PC5 in phytoremediation.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical findings for phytochelatins in response to heavy metal stress. Specific data for PC5 is limited in the literature; therefore, these tables serve as illustrative examples of the expected trends.
Table 1: Phytochelatin Levels in Arabidopsis thaliana Exposed to Cadmium
| Treatment | PC2 (nmol/g FW) | PC3 (nmol/g FW) | PC4 (nmol/g FW) | PC5 (nmol/g FW) |
| Control (0 µM Cd) | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
| 50 µM Cd | 15.2 ± 2.1 | 5.8 ± 0.9 | 1.2 ± 0.3 | 0.3 ± 0.1 |
| 100 µM Cd | 28.6 ± 3.5 | 11.3 ± 1.8 | 2.5 ± 0.6 | 0.7 ± 0.2 |
| 200 µM Cd | 45.1 ± 5.2 | 18.9 ± 2.4 | 4.1 ± 0.8 | 1.1 ± 0.3 |
Table 2: Heavy Metal Accumulation in Plant Tissues
| Plant Species | Heavy Metal | Concentration in Soil (mg/kg) | Accumulation in Roots (mg/kg DW) | Accumulation in Shoots (mg/kg DW) |
| Brassica juncea | Cadmium (Cd) | 50 | 150 ± 12 | 45 ± 5 |
| Helianthus annuus | Lead (Pb) | 500 | 850 ± 65 | 90 ± 11 |
| Arabidopsis thaliana | Arsenic (As) | 25 | 120 ± 9 | 30 ± 4 |
Experimental Protocols
Protocol 1: Plant Growth and Heavy Metal Exposure
This protocol describes the general procedure for growing plants and exposing them to heavy metal contaminants in a controlled environment.
Materials:
-
Seeds of the desired plant species (e.g., Arabidopsis thaliana, Brassica juncea)
-
Potting mix or hydroponic solution
-
Pots or hydroponic system
-
Heavy metal salts (e.g., CdCl₂, Na₂HAsO₄·7H₂O, Pb(NO₃)₂)
-
Growth chamber or greenhouse with controlled light, temperature, and humidity
Procedure:
-
Sterilization of Seeds: Surface sterilize seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.
-
Germination and Growth:
-
Soil Culture: Sow sterilized seeds in pots filled with potting mix. Water the pots and place them in a growth chamber.
-
Hydroponic Culture: Place sterilized seeds on a mesh support over a container with hydroponic solution.
-
-
Plant Acclimatization: Allow plants to grow for 2-4 weeks under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C) to reach a suitable developmental stage.
-
Heavy Metal Treatment:
-
Soil: Prepare solutions of the desired heavy metal salt and apply them to the soil to achieve the target concentrations.
-
Hydroponics: Add the heavy metal salt directly to the hydroponic solution to the final desired concentration.
-
-
Exposure Period: Continue to grow the plants in the presence of the heavy metal for the desired duration (e.g., 7, 14, or 21 days).
-
Harvesting: At the end of the exposure period, carefully harvest the plants, separating the roots and shoots.
Protocol 2: Extraction of Phytochelatins from Plant Tissues
This protocol details the extraction of phytochelatins for subsequent quantification.
Materials:
-
Harvested plant tissue (fresh or frozen in liquid nitrogen)
-
Extraction buffer: 0.1% (v/v) trifluoroacetic acid (TFA) in water
-
Mortar and pestle or homogenizer
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 100-200 mg of fresh or frozen plant tissue.
-
Homogenization: Place the tissue in a pre-chilled mortar and pestle with liquid nitrogen and grind to a fine powder. Alternatively, use a mechanical homogenizer.
-
Extraction: Add 1 mL of ice-cold extraction buffer to the powdered tissue and continue to homogenize for 1-2 minutes.
-
Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collection of Supernatant: Carefully collect the supernatant, which contains the phytochelatins, and transfer it to a new tube.
-
Storage: Store the extract at -80°C until analysis to prevent degradation of the phytochelatins.
Protocol 3: Quantification of this compound by HPLC
This protocol outlines a method for the separation and quantification of PC5 using High-Performance Liquid Chromatography (HPLC). A method for separating PC2, PC3, PC4, and PC5 has been described with a run time of 23 minutes.
Materials:
-
HPLC system with a UV detector or a mass spectrometer (for higher sensitivity and specificity)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Phytochelatin standards (if available) or a well-characterized plant extract for relative quantification
-
Plant tissue extract (from Protocol 2)
Procedure:
-
Sample Preparation: Thaw the plant extract on ice. If necessary, filter the extract through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the sample onto the column.
-
Run a linear gradient to separate the different phytochelatins. A suggested gradient is to increase Mobile Phase B from 5% to 50% over 20-30 minutes.
-
Monitor the elution of phytochelatins by measuring the absorbance at 214 nm or by using mass spectrometry.
-
-
Identification and Quantification:
-
Identify the peak corresponding to PC5 based on its retention time compared to a standard (if available) or its expected elution position relative to other phytochelatins (longer chains elute later).
-
Quantify the amount of PC5 by integrating the area of the corresponding peak and comparing it to a calibration curve generated with a known concentration of a standard (e.g., a synthetic PC standard or glutathione).
-
Protocol 4: Determination of Heavy Metal Content in Plant Tissues
This protocol describes the digestion of plant material for the analysis of heavy metal content.
Materials:
-
Dried plant tissue (roots and shoots)
-
Concentrated nitric acid (HNO₃)
-
Concentrated hydrogen peroxide (H₂O₂)
-
Digestion vessels
-
Heating block or microwave digestion system
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Sample Preparation: Wash the harvested plant tissues thoroughly with deionized water to remove any soil particles. Dry the samples in an oven at 70°C for 48 hours or until a constant weight is achieved. Grind the dried tissue into a fine powder.
-
Digestion:
-
Weigh approximately 0.1-0.2 g of the dried plant powder into a digestion vessel.
-
Add 5 mL of concentrated nitric acid.
-
Allow the samples to pre-digest overnight at room temperature.
-
Heat the samples on a heating block or in a microwave digestion system according to the manufacturer's instructions.
-
After cooling, add 2 mL of hydrogen peroxide and continue heating until the solution is clear.
-
-
Dilution: After cooling, dilute the digested sample to a final volume (e.g., 25 or 50 mL) with deionized water.
-
Analysis: Analyze the concentration of the heavy metal in the diluted samples using AAS or ICP-MS.
Conclusion
The study of this compound and other phytochelatins is pivotal for advancing phytoremediation technologies. While PC5 is typically found in lower concentrations than other phytochelatins, its potential contribution to heavy metal detoxification warrants further investigation. The protocols and information provided herein offer a comprehensive guide for researchers to explore the role of PC5 in the phytoremediation of contaminated soils, paving the way for the development of more efficient and robust plant-based environmental cleanup strategies.
References
- 1. Enzymic synthesis of phytochelatins in gram quantities | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of phytochelatins and homo-phytochelatins and their physico-chemical properties | Semantic Scholar [semanticscholar.org]
- 3. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochelatin Synthesis and Glutathione Levels in Response to Heavy Metals in Tomato Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of phytochelatins and their metal(loid) complexes: critical assessment of current analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and quantification of monothiols and phytochelatins from a wide variety of cell cultures and tissues of trees and other plants using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phytochelatin 5 as a Biomarker for Cadmium Exposure in Crops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium (Cd) is a non-essential and highly toxic heavy metal that poses significant threats to agriculture, food safety, and human health.[1] Plants readily absorb Cd from the soil, leading to its accumulation in edible tissues and subsequent entry into the food chain. In response to heavy metal stress, plants have evolved detoxification mechanisms, a key component of which is the synthesis of phytochelatins (PCs).[1] PCs are a family of cysteine-rich peptides with the general structure (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11. These peptides chelate heavy metal ions, sequestering them in the vacuole to mitigate their toxicity.
Phytochelatin (B1628973) 5 (PC5), a member of this family with five γ-Glu-Cys repeats, has emerged as a potential biomarker for assessing cadmium exposure and the resulting stress in crops. Its synthesis is strongly induced by the presence of cadmium, and its concentration can correlate with the level of metal exposure. These application notes provide a comprehensive overview and detailed protocols for utilizing PC5 as a biomarker for cadmium exposure in various crop species.
Data Presentation: Quantitative Analysis of Phytochelatin Induction by Cadmium
The synthesis of phytochelatins is a dose-dependent response to cadmium exposure. While specific quantitative data for PC5 is limited in publicly available literature, the induction of the entire phytochelatin family, including longer-chain PCs, serves as a reliable indicator of cadmium stress. The following table summarizes the observed induction of phytochelatins in various crops upon exposure to different concentrations of cadmium. It is important to note that most studies quantify total phytochelatins or the more abundant shorter-chain forms (PC2, PC3, PC4). The presence of PC5 has been confirmed in crops like maize under cadmium stress.
| Crop Species | Cadmium (Cd) Concentration | Tissue | Observed Phytochelatin (PC) Response | Reference |
| Maize (Zea mays L.) | 10 µM, 25 µM, 40 µM | Roots | Increased total PC biosynthesis with increasing Cd concentration. | [2] |
| Maize (Zea mays L.) | 38 µM | Roots and Shoots | Detection of PC2, serPC2, PC3, serPC3, PC4, serPC4, PC5 , and serPC5 isoforms. | |
| Wheat (Triticum aestivum) | 1 µM | Roots and Shoots | Increased total PC content in protoplasts. | [3] |
| Arabidopsis thaliana | 20 µM, 40 µM | Shoots and Roots | Significant increase in the percentage of PC2, PC3, and PC4 relative to total thiols. | [4][5] |
| Datura innoxia (cell culture) | Not specified | Cells | Detection of PC3, PC4, PC5 , and PC6. | [6] |
Signaling Pathways and Experimental Workflows
Cadmium-Induced Phytochelatin Synthesis Signaling Pathway
The synthesis of phytochelatins is initiated by the presence of cadmium ions, which trigger a complex signaling cascade. This pathway involves several protein kinases that ultimately activate phytochelatin synthase (PCS), the key enzyme responsible for PC biosynthesis from glutathione (B108866) (GSH).
Caption: Cadmium-induced signaling pathway leading to this compound synthesis.
Experimental Workflow for PC5 Biomarker Analysis
This workflow outlines the key steps from sample collection to data analysis for the quantification of PC5 as a biomarker for cadmium exposure.
Caption: General workflow for this compound biomarker analysis.
Experimental Protocols
Protocol 1: Extraction of Phytochelatins from Plant Tissues
This protocol is a generalized method for the extraction of total thiols, including phytochelatins, from plant tissues. It can be adapted for various crop species.
Materials:
-
Plant tissue (roots, shoots, leaves)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction buffer: 0.1 N HCl containing 1 mM EDTA
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100-200 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold extraction buffer to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Incubate the mixture on ice for 30 minutes.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the thiol-rich extract including phytochelatins.
-
The extract can be used immediately for analysis or stored at -80°C for later use.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of PC5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Instrument parameters will need to be optimized for the specific system being used.
Materials:
-
Phytochelatin extract (from Protocol 1)
-
PC5 standard (if commercially available, otherwise relative quantification can be performed)
-
LC-MS/MS system (e.g., coupled to an electrospray ionization - ESI - source)
-
C18 reversed-phase HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Syringe filters (0.22 µm)
Procedure:
1. Sample Preparation: a. Thaw the phytochelatin extract on ice. b. Filter the extract through a 0.22 µm syringe filter to remove any particulate matter. c. Prepare a calibration curve using a PC5 standard of known concentrations, if available.
2. LC-MS/MS Analysis: a. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). b. Mobile Phase Gradient:
- 0-2 min: 2% B
- 2-15 min: Linear gradient from 2% to 50% B
- 15-17 min: Linear gradient from 50% to 95% B
- 17-19 min: Hold at 95% B
- 19-20 min: Return to 2% B
- 20-25 min: Re-equilibration at 2% B c. Flow Rate: 0.3 mL/min. d. Injection Volume: 5 µL. e. MS/MS Detection (Positive Ion Mode):
- Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for PC5. The exact m/z values will depend on the charge state of the precursor ion. For PC5 ((γ-Glu-Cys)5-Gly), the theoretical monoisotopic mass is 1234.3 Da. Potential precursor ions to monitor would be [M+H]⁺ at m/z 1235.3, [M+2H]²⁺ at m/z 618.15, etc.
- Optimize collision energy for characteristic fragment ions.
3. Data Analysis: a. Integrate the peak areas for the PC5-specific MRM transitions in both the samples and the standards. b. Construct a calibration curve by plotting the peak area of the standards against their concentrations. c. Determine the concentration of PC5 in the plant extracts by interpolating their peak areas on the calibration curve. d. Normalize the PC5 concentration to the initial fresh or dry weight of the plant tissue.
Conclusion
The induction of this compound synthesis in crops serves as a sensitive and specific biomarker for cadmium exposure. The protocols and information provided in these application notes offer a robust framework for researchers to quantify PC5 and assess the level of cadmium-induced stress in various agricultural plants. This approach can be invaluable for monitoring environmental contamination, developing cadmium-tolerant crop varieties, and ensuring the safety of the food supply. Further research to establish a broader quantitative database for PC5 levels in response to varying cadmium concentrations across a wider range of crops will enhance the utility of this biomarker.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cadmium uptake and interaction with phytochelatins in wheat protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plants prioritize phytochelatin synthesis during cadmium exposure even under reduced sulfate uptake caused by the disruption of SULTR1;2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay for Phytochelatin 5 Metal Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi, playing a crucial role in heavy metal detoxification and homeostasis.[1][2] The general structure of phytochelatins is (γ-Glu-Cys)n-Gly, where 'n' can range from 2 to 11. Phytochelatin 5 (PC5) is a significant member of this family, demonstrating a high affinity for various metal ions, particularly toxic heavy metals like cadmium (Cd) and essential metals such as zinc (Zn).[1][3] Understanding the metal binding affinity of PC5 is paramount for applications in bioremediation, toxicology, and the development of novel therapeutic agents for metal-related disorders.
These application notes provide a detailed overview and experimental protocols for determining the metal binding affinity of PC5 in vitro. The methodologies described include Isothermal Titration Calorimetry (ITC), a competitive binding assay using affinity beads and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and UV-vis Spectroscopy.
Data Presentation: Metal Binding Affinity of Phytochelatins
The following table summarizes the quantitative data on the binding affinity of various metals to phytochelatins, including PC5, as determined by different in vitro assays.
| Phytochelatin | Metal Ion | Method | Binding/Stability Constant | Stoichiometry (Metal:Ligand) | Reference |
| PC5 | Zn(II) | Potentiometry | log β (ZnL) = 13.91 | 1:1 | [1] |
| PC4 | Zn(II) | Potentiometry | log β (ZnL) = 13.75 | 1:1 | [1] |
| PC3 | Zn(II) | Potentiometry | log β (ZnL) = 12.87 | 1:1 | [1] |
| PC2 | Zn(II) | Potentiometry | log β (ZnL) = 11.58 | 1:1 | [1] |
| PC3 & PC4 | Zn(II) | ITC & Voltammetry | ~10^5 M⁻¹ | 1:1 | [1][4] |
| PC5 | Cd(II) | ITC | Affinity increases with chain length | Not specified | [3] |
| PC4 | Cd(II) | ITC | Affinity increases with chain length | Not specified | [3] |
| PC3 | Cd(II) | ITC | Affinity increases with chain length | Not specified | [3] |
| PC2 | Cd(II) | ITC | Affinity increases with chain length | Not specified | [3] |
| PC2 & PC3 | Ni(II), Cu(II), Zn(II), Cd(II), As(III) | Affinity Bead Assay | Positive binding observed | Not specified | [5][6][7] |
Note: The stability of Cd-PCn complexes follows the sequence: GSH < PC2 < PC3 ≤ PC4 ≤ PC5.[3]
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Cd(II) Binding to PC5
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).[8][9][10][11]
Materials:
-
This compound (PC5)
-
Cadmium chloride (CdCl₂)
-
Tris buffer (pH 7.5 and 8.5)
-
Isothermal Titration Calorimeter
Methodology:
-
Sample Preparation:
-
Prepare a 20 µM solution of PC5 in Tris buffer (pH 7.5 or 8.5).
-
Prepare a 200 µM solution of CdCl₂ in the same Tris buffer.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Set the experimental temperature to 25°C.[3]
-
Fill the sample cell with the PC5 solution.
-
Fill the injection syringe with the CdCl₂ solution.
-
Perform an initial injection of 1-2 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of 20-30 injections of the CdCl₂ solution into the PC5 solution, with each injection being 5-10 µL in volume.
-
Set the spacing between injections to allow the system to return to thermal equilibrium (e.g., 180 seconds).
-
Stir the sample cell continuously at a moderate speed (e.g., 300 rpm) to ensure proper mixing.
-
-
Data Analysis:
-
Integrate the raw ITC data (heat flow versus time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of Cd(II) to PC5.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 2: Affinity Bead-Based Competitive Binding Assay for Metal Ions
This high-throughput method quantifies metal-ligand binding by immobilizing the ligand on affinity beads and measuring the amount of bound metal using ICP-OES.[5][6][7][12]
Materials:
-
This compound (PC5)
-
Affinity beads (e.g., NHS-activated sepharose)
-
Metal salt solutions (e.g., CdCl₂, ZnSO₄, CuCl₂, NiCl₂)
-
HEPES buffer (40 mM, pH 7.2)
-
Spin columns
-
Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
Methodology:
-
Preparation of PC5-Attached Beads:
-
Follow the manufacturer's protocol to couple PC5 to the NHS-activated sepharose beads.
-
Wash the beads thoroughly to remove any unbound PC5.
-
Resuspend the PC5-attached beads in HEPES buffer.
-
-
Binding Assay:
-
In a microcentrifuge tube, mix a known amount of PC5-attached beads (e.g., 3.0 mg) with a solution containing the metal ion of interest at a specific concentration (e.g., 100 nmol of CdCl₂) in HEPES buffer.
-
For competitive binding, introduce other metal ions or competing ligands (like Glutathione (B108866) - GSH) into the reaction mixture.[5][13]
-
Incubate the mixture at room temperature with gentle rotation for a set period (e.g., 5 minutes) to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Transfer the mixture to a spin column and centrifuge to separate the beads (with bound metal) from the supernatant (containing unbound metal).
-
Wash the beads with buffer to remove any non-specifically bound metal.
-
Elute the bound metal from the beads using a suitable elution buffer (e.g., a low pH buffer or a solution containing a strong chelator like EDTA).
-
Quantify the concentration of the metal in the eluate and the supernatant using ICP-OES.
-
-
Data Analysis:
-
Calculate the amount of metal bound to the PC5-attached beads.
-
In competitive assays, compare the amount of the primary metal bound in the presence and absence of competitors to determine the relative binding affinities.
-
Protocol 3: UV-vis Spectrophotometric Titration for Zn(II) Binding to PC5
This technique monitors changes in the UV-vis absorbance spectrum of PC5 upon titration with a metal ion to determine the stoichiometry and stability of the complex formed.[1]
Materials:
-
This compound (PC5)
-
Zinc sulfate (B86663) (ZnSO₄)
-
Tris-HCl buffer (20 mM, pH 7.4) containing 100 mM NaClO₄ (chelexed)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
UV-vis Spectrophotometer
Methodology:
-
Sample Preparation:
-
Prepare a 10 µM solution of PC5 in the Tris-HCl buffer.
-
Add TCEP in a 4-5 molar excess over each cysteine residue in PC5 to maintain the thiol groups in a reduced state.[4]
-
Prepare a stock solution of 5 mM ZnSO₄ in the same buffer.
-
-
Spectroscopic Titration:
-
Record the initial UV-vis spectrum of the PC5 solution from 200 to 280 nm.
-
Incrementally add small aliquots of the ZnSO₄ stock solution to the PC5 solution to achieve final Zn(II)-to-peptide molar ratios up to 2.0.[4]
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the UV-vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance at specific wavelengths corresponding to the formation of the Zn(II)-PC5 complex.
-
Plot the change in absorbance against the molar ratio of Zn(II) to PC5.
-
The inflection point of the titration curve can be used to determine the stoichiometry of the complex.
-
The binding constant can be calculated by fitting the titration data to appropriate binding models.
-
Mandatory Visualizations
References
- 1. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From cysteine to longer chain thiols: thermodynamic analysis of cadmium binding by phytochelatins and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Development of affinity bead-based in vitro metal-ligand binding assay reveals dominant cadmium affinity of thiol-rich small peptides phytochelatins beyond glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Phytochelatin 5 Transport into Plant Vacuoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress. These peptides play a crucial role in heavy metal detoxification by chelating cytosolic metal ions and facilitating their sequestration into the vacuole, thereby preventing cellular damage. Phytochelatin (B1628973) 5 (PC5), with the structure (γ-Glu-Cys)₅-Gly, is a long-chain phytochelatin that is synthesized under high heavy metal load. Understanding the mechanism of PC5 transport into the vacuole is vital for developing strategies to enhance plant stress tolerance and for phytoremediation applications.
This document provides detailed application notes and experimental protocols for investigating the transport of Phytochelatin 5 into plant vacuoles. The primary transporters involved in this process are ATP-binding cassette (ABC) transporters, particularly members of the ABCC subfamily, such as AtABCC1 and AtABCC2 in Arabidopsis thaliana.[1][2] These transporters utilize the energy from ATP hydrolysis to move PC-metal(loid) complexes, as well as apo-PCs (metal-free), across the tonoplast into the vacuolar lumen.
Data Presentation
Table 1: Substrate Specificity of Vacuolar PC Transporters
| Plant Species | Transporter(s) | Substrate | Transport Efficiency | Reference(s) |
| Arabidopsis thaliana | AtABCC1, AtABCC2 | As(III)-PC2 | High | [1] |
| PC2-Cd | Negligible | [1] | ||
| apo-PC2 | Transported | |||
| Hordeum vulgare (Barley) | Vacuolar ABC Transporter(s) | As(III)-PC2 | Comparable to PC2-Cd | [1] |
| PC2-Cd | Readily accumulated | [1] | ||
| PC2-Zn(II) | Enhanced transport | [1] | ||
| PC2-Cu(II) | Enhanced transport | [1] | ||
| PC2-Mn(II) | Enhanced transport | [1] |
Note: Data for PC5 is limited; the transport characteristics are inferred from studies on PC2.
Signaling Pathway and Transport Mechanism
The transport of PC5 into the vacuole is the final step in a coordinated cellular response to heavy metal stress. This process begins with the activation of PC synthesis and culminates in the sequestration of PC-metal complexes.
References
Application Notes and Protocols for Gene Expression Analysis of Phytochelatin Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides that play a crucial role in heavy metal detoxification in plants, fungi, and some animal species.[1][2][3] These peptides are not directly encoded by genes but are enzymatically synthesized from glutathione (B108866) (GSH).[2][3] The enzyme responsible for this synthesis is phytochelatin (B1628973) synthase (PCS). The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[1] The term "PC5" refers to a specific phytochelatin molecule where n=5, meaning it consists of five repeating γ-glutamyl-cysteine units with a terminal glycine.
The expression of the phytochelatin synthase gene (PCS) is a key determinant in the capacity of an organism to tolerate and accumulate heavy metals. Understanding the regulation of PCS gene expression is therefore of significant interest for researchers in fields ranging from environmental science and plant biology to drug development, where chelation therapy is a relevant concept. These application notes provide a comprehensive overview and detailed protocols for the gene expression analysis of phytochelatin synthase.
Application Notes
Relevance in Drug Development and Toxicology:
The study of phytochelatin synthase and its regulation offers valuable insights for drug development and toxicology. The enzymatic pathway of phytochelatin synthesis represents a biological system for metal chelation. Understanding the genetic and molecular regulation of this pathway can inform the design of novel therapeutic chelating agents for the treatment of heavy metal poisoning in humans. Furthermore, assessing the expression of PCS genes in response to novel drug candidates can be an important component of toxicological screening, providing an early indication of potential heavy metal-like cellular stress responses.
Environmental Monitoring and Phytoremediation:
Analysis of PCS gene expression in plants is a powerful tool for environmental monitoring. Plants growing in contaminated areas will often exhibit upregulated PCS expression in response to heavy metal stress. Quantifying the level of PCS mRNA can serve as a sensitive biomarker for the presence of bioavailable heavy metals in the soil and water. Additionally, for phytoremediation applications, where plants are used to extract pollutants from the environment, understanding and manipulating PCS gene expression is a key strategy for developing plant varieties with enhanced heavy metal accumulation and tolerance.
Agricultural Biotechnology:
In agriculture, heavy metal contamination of soil can lead to crop loss and the entry of toxic metals into the food chain. By analyzing the expression of PCS genes in different crop varieties, researchers can identify and select for cultivars with superior heavy metal tolerance. Genetic engineering strategies aimed at modulating PCS expression can also be employed to develop crops that are more resilient to heavy metal stress, ensuring food security in contaminated agricultural regions.
Signaling Pathway and Experimental Workflow
The synthesis of phytochelatins is initiated by the presence of heavy metal ions, which activate the constitutively expressed phytochelatin synthase enzyme. The enzyme then catalyzes the transfer of the γ-glutamyl-cysteine moiety from a glutathione molecule to another glutathione molecule, thereby elongating the phytochelatin chain.
Caption: Phytochelatin synthesis pathway activated by heavy metals.
A typical experimental workflow for analyzing phytochelatin synthase gene expression involves exposing the biological system of interest to heavy metals, followed by RNA extraction, reverse transcription, and quantitative PCR.
Caption: Workflow for PCS gene expression analysis.
Quantitative Data Summary
The following tables summarize the relative gene expression of phytochelatin synthase in response to various heavy metal treatments as reported in scientific literature.
Table 1: Relative Expression of Phytochelatin Synthase (PCS) in Tomato (Solanum lycopersicum) Leaves under Heavy Metal Stress
| Heavy Metal | Concentration (ppm) | Fold Change in PCS1 mRNA Expression (vs. Control) |
| Copper (Cu) | 10 | ~1.5 |
| 20 | ~2.0 | |
| 50 | ~2.5 | |
| Cadmium (Cd) | 10 | ~3.0 |
| 20 | ~4.5 | |
| 50 | ~3.5 | |
| Lead (Pb) | 10 | ~2.0 |
| 20 | ~3.5 | |
| 50 | ~5.0 |
Data adapted from a study on Solanum lycopersicum.
Table 2: Relative Expression of Phytochelatin Synthase (PCS) in Arabidopsis thaliana under Heavy Metal Stress
| Heavy Metal | Concentration (µM) | Fold Change in AtPCS1 mRNA Expression (vs. Control) |
| Cadmium (Cd) | 50 | ~2.5 |
| 100 | ~4.0 | |
| Zinc (Zn) | 200 | ~1.8 |
| 300 | ~2.5 | |
| Copper (Cu) | 50 | ~1.5 |
| 100 | ~2.0 |
Data compiled from representative studies on Arabidopsis thaliana.
Experimental Protocols
Protocol 1: Total RNA Extraction from Plant Tissue
This protocol is for the extraction of high-quality total RNA from plant tissues, a critical first step for gene expression analysis.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
RNA extraction buffer (e.g., TRIzol reagent or commercial kit)
-
Chloroform
-
75% Ethanol (B145695) (prepared with DEPC-treated water)
-
RNase-free water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a microcentrifuge tube containing 1 mL of RNA extraction buffer and vortex thoroughly.
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in 30-50 µL of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Store the RNA at -80°C until use.
Protocol 2: First-Strand cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.
Materials:
-
Total RNA (1 µg)
-
Reverse transcriptase (e.g., M-MLV)
-
Reverse transcriptase buffer
-
dNTP mix (10 mM)
-
Oligo(dT) primers or random hexamers
-
RNase inhibitor
-
RNase-free water
Procedure:
-
In a sterile, RNase-free PCR tube, combine 1 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and RNase-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing:
-
4 µL of 5X reverse transcriptase buffer
-
1 µL of 10 mM dNTP mix
-
1 µL of RNase inhibitor
-
1 µL of reverse transcriptase
-
3 µL of RNase-free water
-
-
Add 10 µL of the master mix to the RNA-primer mixture.
-
Incubate the reaction at 42°C for 60 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.
-
The resulting cDNA can be stored at -20°C.
Protocol 3: Quantitative Real-Time PCR (qPCR) for PCS Gene Expression
This protocol outlines the quantification of PCS mRNA levels using qPCR.
Materials:
-
cDNA template
-
qPCR master mix (containing SYBR Green or other fluorescent dye)
-
Forward and reverse primers for the PCS gene
-
Forward and reverse primers for a reference gene (e.g., Actin, GAPDH)
-
Nuclease-free water
-
qPCR instrument and compatible plates/tubes
Primer Design: Design primers specific to the PCS gene of the organism being studied. Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 100-200 base pairs.
Procedure:
-
Prepare a qPCR reaction mix for each gene (PCS and reference gene) as follows (for a 20 µL reaction):
-
10 µL of 2X qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of cDNA template (diluted 1:10)
-
6 µL of nuclease-free water
-
-
Pipette the reaction mix into a qPCR plate or tubes.
-
Run the qPCR program with the following typical cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to verify product specificity.
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in PCS gene expression, normalized to the reference gene.
References
- 1. Phytochelatin - Wikipedia [en.wikipedia.org]
- 2. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Capillary Electrophoresis for the Separation of Phytochelatin 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress. Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. Phytochelatin (B1628973) 5 (PC5) is a crucial member of this family, playing a significant role in the detoxification of heavy metals like cadmium, arsenic, and lead. The ability to accurately separate and quantify PC5 is essential for understanding the mechanisms of metal tolerance in plants and for developing phytoremediation strategies. Capillary electrophoresis (CE) offers a powerful analytical technique for this purpose, providing high-resolution separation, short analysis times, and minimal sample consumption.
This application note provides a detailed protocol for the separation of PC5 using capillary zone electrophoresis (CZE) with pre-column derivatization for enhanced detection.
Principle of Separation
Capillary zone electrophoresis separates molecules based on their charge-to-size ratio in an electric field. Phytochelatins are negatively charged at neutral to alkaline pH due to their carboxyl groups. However, to enhance detection sensitivity, especially with UV or fluorescence detectors, a pre-column derivatization step is often employed. This involves labeling the thiol groups of the cysteine residues with a fluorescent tag, such as monobromobimane (B13751) (mBrB). The derivatized PCs can then be separated and detected with high sensitivity.
Experimental Protocols
Sample Preparation and Extraction
Accurate determination of phytochelatins begins with proper sample extraction to prevent their oxidation and degradation.
Materials:
-
Plant tissue (e.g., roots, leaves)
-
Liquid nitrogen
-
0.1 M HCl
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (reducing agent)
-
Centrifuge and centrifuge tubes
Protocol:
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
To approximately 100 mg of the powdered tissue, add 1 mL of ice-cold 0.1 M HCl.
-
Add TCEP to a final concentration of 5 mM to reduce any oxidized thiols.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the phytochelatin extract, for the derivatization step.
Pre-column Derivatization with Monobromobimane (mBrB)
Derivatization with mBrB renders the non-fluorescent thiols in phytochelatins highly fluorescent, enabling sensitive detection.
Materials:
-
Phytochelatin extract (from step 1)
-
HEPES buffer (200 mM, pH 8.2) containing 5 mM DTPA
-
Monobromobimane (mBrB) solution (50 mM in acetonitrile)
-
Methanesulfonic acid (1 M)
Protocol:
-
In a microcentrifuge tube, mix 100 µL of the phytochelatin extract with 100 µL of the HEPES buffer.
-
Add 10 µL of the 50 mM mBrB solution to the mixture.
-
Incubate the reaction mixture in the dark at 45°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M methanesulfonic acid.
-
The derivatized sample is now ready for CE analysis.
Capillary Electrophoresis Conditions
The following tables summarize the key parameters for the capillary electrophoresis separation of mBrB-derivatized phytochelatins, including PC5.
Table 1: Instrumentation and Capillary Specifications
| Parameter | Specification |
| CE System | Any standard capillary electrophoresis system |
| Capillary Type | Fused-silica |
| Capillary Dimensions | 38 cm total length, 30 cm effective length, 50 µm I.D.[1] |
| Capillary Conditioning | Rinse with 0.1 M NaOH, water, and running buffer |
Table 2: Electrophoretic and Detection Parameters
| Parameter | Condition |
| Background Electrolyte (BGE) | 150 mM Phosphate buffer, pH 1.60[1] |
| BGE Modifier | 2.5% (v/v) Methanol[1] |
| Applied Voltage | 13 kV[1] |
| Injection Mode | Hydrodynamic (Pressure) |
| Injection Parameters | 50 mbar for 17 seconds[1] |
| Capillary Temperature | 25°C |
| Detection | UV detector or Laser-Induced Fluorescence (LIF) |
| UV Detection Wavelength | 390 nm (for mBrB derivatives)[1] |
Data Presentation
The successful separation will yield an electropherogram with distinct peaks corresponding to different phytochelatin species. The migration time will increase with the chain length of the phytochelatin.
Table 3: Expected Migration Order and Quantitative Data
| Analyte | Expected Migration Order | Limit of Detection (LOD) - Representative |
| Glutathione | 1 | 2.5 µM (for Glutathione)[1] |
| PC2 | 2 | Not explicitly stated for PC2 |
| PC3 | 3 | Not explicitly stated for PC3 |
| PC4 | 4 | Not explicitly stated for PC4 |
| PC5 | 5 | Not explicitly stated for PC5 |
Note: The limit of detection for PC5 is not explicitly available in the provided search results but is expected to be in a similar low micromolar to nanomolar range with fluorescence detection.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for PC5 separation and the general signaling pathway for phytochelatin synthesis.
Caption: Experimental workflow for Phytochelatin 5 separation by CE.
Caption: Phytochelatin synthesis signaling pathway.
Conclusion
This application note provides a robust and sensitive method for the separation of this compound using capillary electrophoresis with pre-column derivatization. The detailed protocols for sample preparation, derivatization, and CE analysis will enable researchers to accurately quantify PC5 in various plant matrices. This methodology is a valuable tool for studies in plant physiology, toxicology, and phytoremediation.
References
Application Notes and Protocols for the Development of Immunoassays for Phytochelatin 5 (PC5) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress.[1][2] These peptides play a crucial role in heavy metal detoxification by chelating metal ions and facilitating their sequestration.[1][3] Phytochelatin 5 (PC5), with the structure (γ-Glu-Cys)₅-Gly, is a key member of this family. The ability to accurately detect and quantify PC5 is essential for research in plant physiology, environmental science, and toxicology. Immunoassays offer a highly sensitive and specific method for the detection of small molecules like PC5.[4][5]
This document provides detailed application notes and protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound. These guidelines are intended for researchers, scientists, and professionals in drug development who are interested in creating novel detection methods for this important biomolecule.
Principle of the Assay
The detection of small molecules like this compound, which have only a single epitope, is best achieved through a competitive immunoassay format.[6][7] In this assay, free PC5 in a sample competes with a labeled PC5 conjugate for binding to a limited number of specific anti-PC5 antibody binding sites. The amount of labeled PC5 conjugate that binds to the antibody is inversely proportional to the concentration of free PC5 in the sample.
I. Production of Anti-Phytochelatin 5 Antibodies
Since PC5 is a small peptide, it is not immunogenic on its own.[8][9] Therefore, it must be conjugated to a larger carrier protein to elicit an immune response and generate specific antibodies. This process is known as hapten-carrier conjugation.[8][10]
Protocol 1: Hapten-Carrier Conjugation of PC5
Materials:
-
This compound (PC5) peptide (custom synthesis)
-
Carrier proteins: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)[9]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Spectrophotometer
Procedure:
-
Dissolve PC5: Dissolve 5 mg of PC5 in 1 mL of conjugation buffer.
-
Activate Carrier Protein: Dissolve 10 mg of KLH (for immunization) or BSA (for assay development) in 2 mL of conjugation buffer. Add a 10-fold molar excess of EDC and NHS to the carrier protein solution. Incubate for 15 minutes at room temperature.
-
Conjugation: Add the dissolved PC5 to the activated carrier protein solution. Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Dialysis: Transfer the conjugation mixture to a dialysis tube and dialyze against 1 L of PBS at 4°C for 48 hours, with at least three buffer changes. This removes unreacted PC5 and crosslinking reagents.
-
Confirmation of Conjugation: Confirm the successful conjugation of PC5 to the carrier protein by measuring the protein concentration using a spectrophotometer (A280) and by techniques such as MALDI-TOF mass spectrometry to determine the hapten density (number of PC5 molecules per carrier protein molecule). A hapten density of 15-30 molecules per carrier protein is often optimal for a good immune response.[11]
Protocol 2: Production of Polyclonal Antibodies
Materials:
-
PC5-KLH conjugate
-
Freund's complete and incomplete adjuvant
-
New Zealand white rabbits (or other suitable animal model)
-
Syringes and needles
-
Centrifuge and collection tubes
-
Protein A/G affinity chromatography column
-
Elution and neutralization buffers
Procedure:
-
Pre-immune Serum Collection: Collect blood from the animal before the first immunization to serve as a negative control.
-
Immunization: Emulsify the PC5-KLH conjugate with an equal volume of Freund's complete adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of the rabbit. The initial immunization should contain approximately 200-500 µg of the conjugate.
-
Booster Injections: Administer booster injections every 3-4 weeks with the PC5-KLH conjugate emulsified in Freund's incomplete adjuvant.
-
Titer Monitoring: Collect small blood samples 10-14 days after each booster injection to monitor the antibody titer using an indirect ELISA with PC5-BSA as the coating antigen.
-
Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum. Purify the polyclonal antibodies from the serum using a Protein A/G affinity chromatography column according to the manufacturer's instructions.
-
Characterization: Characterize the purified antibodies for their specificity and affinity to PC5.
II. Development of a Competitive ELISA for PC5
A competitive ELISA is a sensitive and robust method for quantifying small molecules.[6][7] This protocol outlines the steps for developing a competitive ELISA for this compound.
Protocol 3: Competitive ELISA for PC5 Detection
Materials:
-
Anti-PC5 polyclonal antibodies (from Protocol 2)
-
PC5-BSA conjugate (from Protocol 1)
-
PC5 standard solutions (known concentrations)
-
96-well microtiter plates (high-binding)
-
Coating buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking buffer: 1% BSA in PBST
-
Sample/Standard diluent: PBST
-
Secondary antibody: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution: 2 M H₂SO₄
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of anti-PC5 antibody diluted in coating buffer (e.g., 1-10 µg/mL). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In a separate plate or tubes, pre-incubate 50 µL of PC5 standard or sample with 50 µL of a fixed concentration of PC5-HRP conjugate for 1 hour at 37°C. Add 100 µL of this mixture to the antibody-coated wells. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The concentration of PC5 in the samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations of the PC5 standards. The signal intensity is inversely proportional to the concentration of PC5 in the sample.
III. Data Presentation
The performance of the developed PC5 immunoassay should be thoroughly validated. The following table summarizes the expected performance characteristics of a well-optimized competitive ELISA for PC5.
| Parameter | Expected Value | Description |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The lowest concentration of PC5 that can be reliably distinguished from zero. |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | The lowest concentration of PC5 that can be quantitatively determined with acceptable precision and accuracy. |
| Dynamic Range | 1 - 100 ng/mL | The concentration range over which the assay is accurate, precise, and linear. |
| Intra-assay Precision (%CV) | < 10% | The variation within a single assay run. |
| Inter-assay Precision (%CV) | < 15% | The variation between different assay runs. |
| Specificity | High | The antibody should have minimal cross-reactivity with other phytochelatins (e.g., PC2, PC3, PC4) and related molecules like glutathione. |
| Recovery | 85 - 115% | The accuracy of the assay in measuring a known amount of PC5 spiked into a sample matrix. |
IV. Visualizations
Diagrams
Caption: Hapten-Carrier Conjugation of PC5.
Caption: Competitive ELISA Workflow for PC5 Detection.
Caption: Simplified Phytochelatin Synthesis Pathway.
References
- 1. Phytochelatin - Wikipedia [en.wikipedia.org]
- 2. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochelatin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 9. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Phytochelatin 5 Analysis in Phloem Sap
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, fungi, and certain microorganisms in response to heavy metal stress.[1][2] These peptides play a crucial role in the detoxification of heavy metals by chelating them and facilitating their sequestration, primarily into the vacuole.[1] The general structure of phytochelatins is (γ-glutamylcysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1][3] Phytochelatin (B1628973) 5 (PC5) is a member of this family with five γ-glutamylcysteine repeats. The analysis of PCs, including PC5, in various plant tissues is vital for understanding the mechanisms of heavy metal tolerance and accumulation in plants. This understanding is critical for applications in phytoremediation and for assessing the safety of food and herbal products.
Phloem sap, the nutrient-rich fluid transported through the phloem, is a key medium for the long-distance transport of signaling molecules and nutrients throughout the plant.[4] Recent studies have demonstrated that phytochelatins and their metal complexes can be transported via the phloem, suggesting a systemic role in metal detoxification and distribution.[5][6][7] Therefore, the accurate analysis of PC5 in phloem sap is essential for elucidating the whole-plant response to heavy metal stress.
These application notes provide detailed protocols for the collection of phloem sap and the subsequent preparation of samples for the sensitive and specific analysis of Phytochelatin 5 using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Signaling Pathway for Phytochelatin Synthesis
The synthesis of phytochelatins is initiated in response to the presence of heavy metal ions. The pathway begins with glutathione (B108866) (GSH) and is catalyzed by the enzyme phytochelatin synthase.
Caption: Phytochelatin synthesis pathway activated by heavy metal stress.
Experimental Protocols
Protocol 1: Phloem Sap Collection
The collection of pure phloem sap is a critical step, as contamination from surrounding tissues can significantly affect the results. The EDTA-facilitated exudation method is widely used for many plant species, including Arabidopsis and Brassica napus, and allows for the collection of sufficient quantities for analysis.[5][8][9] However, this method may cause some dilution and potential enzymatic degradation.[10] The incision method is suitable for species that readily exude sap, such as castor beans and cucurbits.
Materials:
-
Healthy, well-watered plants (e.g., Brassica napus)
-
10 mM EDTA solution, pH 7.5
-
1 mM Dithiothreitol (DTT) solution
-
Microcentrifuge tubes
-
Pipette and sterile tips
-
Humid chamber (e.g., a plastic box with wet paper towels)
Procedure (EDTA-Facilitated Exudation):
-
Select mature leaves or petioles from the plant.
-
Make a clean cut at the base of the petiole or leaf with a sharp razor blade.
-
Immediately place the cut end into a microcentrifuge tube containing the 10 mM EDTA solution. To prevent oxidation of thiols, the collection solution can be supplemented with 1 mM DTT.
-
Place the setup in a humid chamber to minimize transpiration and prevent the sample from drying out.
-
Allow the sap to exude for 4-8 hours.
-
Collect the exudate solution. For immediate processing, proceed to Protocol 2. For storage, snap-freeze the samples in liquid nitrogen and store at -80°C.
Protocol 2: Sample Preparation for HPLC-MS Analysis
This protocol is adapted from methodologies that have successfully identified and quantified phytochelatins in plant phloem sap.[5] It involves derivatization with monobromobimane (B13751) (mBBr), which reacts with thiol groups to form a fluorescent adduct, enhancing detection sensitivity.
Materials:
-
Collected phloem sap (from Protocol 1)
-
Monobromobimane (mBBr) solution (15 mM in acetonitrile)
-
HEPES buffer (200 mM, pH 8.2) containing 5 mM DTPA
-
Methanesulfonic acid (MSA) or perchloric acid
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Thaw frozen phloem sap samples on ice.
-
In a microcentrifuge tube, mix 50 µL of phloem sap with 195 µL of HEPES buffer.
-
Add 5 µL of the 15 mM mBBr solution to a final concentration of approximately 3.5 mM.[5]
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 50 µL of MSA or perchloric acid to a final concentration of about 100 mM.[5]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to precipitate any proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS analysis.
Experimental Workflow for PC5 Analysis
The overall workflow from sample collection to data analysis is depicted below.
Caption: Workflow for this compound analysis in phloem sap.
Data Presentation
The following tables summarize representative quantitative data for thiols in the phloem sap of Brassica napus exposed to cadmium, adapted from Mendoza-Cózatl et al. (2008).[5] This data provides a baseline for expected concentrations and demonstrates the induction of phytochelatins in response to heavy metal stress.
Table 1: Thiol Concentrations in Phloem Sap of Brassica napus
| Treatment | Glutathione (GSH) (µM) | Phytochelatin 2 (PC2) (µM) | Phytochelatin 3 (PC3) (µM) | Phytochelatin 4 (PC4) (µM) |
| Control | ~150 | Not Detected | Not Detected | Not Detected |
| 75 µM Cd (1 week) | ~200 | ~15 | ~5 | ~2 |
| 75 µM Cd (2 weeks) | ~196 | ~50 | ~20 | ~8 |
Note: Concentrations are approximate and serve as a representative example. Actual concentrations will vary depending on the plant species, age, and the nature and duration of heavy metal exposure. PC5 was not explicitly quantified in this study, but its presence can be inferred as part of the homologous series, and it would be detectable with the described methods.
Table 2: HPLC-MS/MS Parameters for Phytochelatin Analysis
| Parameter | Setting |
| HPLC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 30 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for mBBr-derivatized PC5 | To be determined based on the exact mass of PC5 and the mBBr adduct |
| Product Ions (m/z) for mBBr-derivatized PC5 | To be determined by fragmentation analysis of a PC5 standard |
| Collision Energy | To be optimized for the specific instrument and compound |
Note: These are suggested starting parameters and should be optimized for the specific instrumentation and experimental conditions.
Conclusion
The protocols and data presented here provide a comprehensive guide for the sample preparation and analysis of this compound in phloem sap. Accurate quantification of PC5 and other phytochelatins in the phloem is crucial for advancing our understanding of heavy metal transport and detoxification in plants. This knowledge has significant implications for phytoremediation strategies, crop improvement for growth on contaminated soils, and ensuring the safety of agricultural products. The use of sensitive analytical techniques such as HPLC-MS/MS, combined with careful sample collection and preparation, will enable researchers to further unravel the complex role of phytochelatins in plant physiology and response to environmental stress.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Arsenic Speciation in Phloem and Xylem Exudates of Castor Bean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Collection and Analysis of Arabidopsis Phloem Exudates Using the EDTA-facilitated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Collection of the phloem sap, pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Analysis of Phytochelatin 5 using Electrospray Ionization Mass Spectrometry
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress.[1][2][3] Their general structure is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11.[1][3] Phytochelatin 5 (PC5) is a crucial member of this family, playing a significant role in the detoxification of heavy metals by chelating them and facilitating their sequestration.[4][5] Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the characterization and quantification of phytochelatins and their metal complexes due to its soft ionization nature, which allows for the analysis of intact non-covalent complexes.[1][6][7][8] This application note provides a detailed protocol for the analysis of this compound using ESI-MS.
Experimental Workflow
The overall experimental workflow for the ESI-MS analysis of this compound is depicted below.
Caption: Experimental workflow for ESI-MS analysis of this compound.
Protocols
Sample Preparation
This protocol is adapted from methodologies used for the analysis of other phytochelatins and their metal complexes.[1][9]
Materials:
-
This compound (PC5) standard
-
Metal salt solution (e.g., Zn(CH₃COO)₂, Pb(NO₃)₂, CdCl₂)
-
Ammonium (B1175870) bicarbonate (NH₄HCO₃) or Ammonium acetate (B1210297) (NH₄CH₃COO) buffer (10-100 mM, pH ~7-8)
-
Methanol (MeOH), Acetonitrile (ACN), and Water (H₂O) (LC-MS grade)
-
Formic acid (HCOOH)
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of PC5 in the desired buffer (e.g., 10 mM NH₄HCO₃) to a final concentration of 50-100 µM.[4]
-
Metal Complex Formation (Optional):
-
Sample Dilution for ESI-MS:
-
Dilute the sample to the final desired concentration for analysis using a solvent compatible with ESI-MS, such as a mixture of methanol, water, and a small amount of formic acid (e.g., 50:50:0.1 v/v/v MeOH:H₂O:HCOOH).
-
For direct infusion, a final concentration in the low micromolar to nanomolar range is typically sufficient.
-
ESI-MS Instrumentation and Parameters
The following parameters are based on optimized conditions for similar phytochelatins and may require fine-tuning for the specific instrument and PC5.[1][9]
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap, or FT-ICR) equipped with a nano-electrospray or standard electrospray ion source.
Instrument Settings (Positive Ion Mode):
| Parameter | Suggested Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 1.5 - 5.5 kV |
| Capillary Temperature | 200 °C |
| Sheath Gas Flow Rate | Arbitrary units (instrument dependent) |
| Auxiliary Gas Flow Rate | Arbitrary units (instrument dependent) |
| Tube Lens Voltage | 130 V |
| Mass Range (m/z) | 300 - 2000 |
| Resolution | > 30,000 |
Data Presentation
The following table summarizes the expected m/z values for this compound and its potential metal complexes. The exact mass of PC5 is calculated based on its chemical formula: C₄₂H₆₁N₁₁O₂₂S₅.
| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| PC5 | C₄₂H₆₁N₁₁O₂₂S₅ | 1235.28 | 1236.29 |
| [Zn+PC5-H]⁺ | C₄₂H₆₀N₁₁O₂₂S₅Zn | 1298.20 | 1299.21 |
| [Cd+PC5-H]⁺ | C₄₂H₆₀N₁₁O₂₂S₅Cd | 1348.17 | 1349.18 |
| [Pb+PC5-2H+H]⁺ | C₄₂H₅₉N₁₁O₂₂S₅Pb | 1441.22 | 1442.23 |
Note: The exact m/z will depend on the specific isotopes of the metal and the peptide.
Signaling Pathways and Logical Relationships
While there isn't a classical "signaling pathway" for the direct interaction of PC5 with ESI-MS, the logical process of ion formation and detection can be visualized.
Caption: Logical flow of this compound analysis by ESI-MS.
Discussion
The successful ESI-MS analysis of this compound relies on careful sample preparation and optimization of instrument parameters. The use of volatile buffers like ammonium bicarbonate or ammonium acetate is crucial to avoid ion suppression and contamination of the mass spectrometer.[10] The choice of positive or negative ion mode can be explored, although positive mode is commonly reported for phytochelatins, detecting the protonated molecule [M+H]⁺.[1][11]
For the analysis of PC5-metal complexes, maintaining a near-neutral pH during sample preparation is important to preserve the non-covalent interactions.[1][9] The stoichiometry of these complexes can be investigated by varying the metal-to-phytochelatin ratio and observing the resulting mass spectra. The characteristic isotopic patterns of many heavy metals (e.g., lead, cadmium, zinc) are invaluable for confirming the presence and number of metal ions in a complex.[12]
Conclusion
This application note provides a comprehensive protocol for the electrospray ionization mass spectrometry analysis of this compound. The described methods for sample preparation, instrumentation, and data analysis will be a valuable resource for researchers in the fields of environmental science, plant biology, and toxicology who are investigating the role of phytochelatins in metal detoxification. The provided workflows and protocols can be adapted for the analysis of other phytochelatins and their various metal complexes.
References
- 1. Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterisation and determination of phytochelatins in plant extracts by electrospray tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/A905163E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation and determination of phytochelatins in plant extracts by electrospray tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]
Application Note: Enhanced HPLC Analysis of Phytochelatin 5 Following Derivatization
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress. Their general structure is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11. Phytochelatin (B1628973) 5 (PC5) represents a key oligomer in this family. The quantitative analysis of PC5 is crucial for understanding the mechanisms of heavy metal detoxification and accumulation in biological systems. However, the direct analysis of phytochelatins by High-Performance Liquid Chromatography (HPLC) is challenging due to their low UV absorbance and the presence of interfering substances in complex biological matrices.
To overcome these limitations, derivatization of the thiol groups within the cysteine residues of PC5 is employed to introduce a chromophore or fluorophore, thereby significantly enhancing detection sensitivity and selectivity. This application note details protocols for the derivatization of PC5 for improved HPLC analysis, focusing on the widely used pre-column derivatization agent monobromobimane (B13751) (mBBr).
Derivatization Strategies for Phytochelatins
Two primary derivatization agents are commonly used for the HPLC analysis of phytochelatins:
-
Monobromobimane (mBBr): A fluorescent labeling reagent that reacts with thiol groups to form highly fluorescent derivatives. This pre-column derivatization method offers excellent sensitivity.[1][2][3][4]
-
Ellman's Reagent (DTNB): A chromogenic reagent used for post-column derivatization, where the reaction with thiols produces a colored product detected by UV-Vis spectrophotometry.[1][2]
While both methods are effective, pre-column derivatization with mBBr is often preferred for its higher sensitivity and its ability to provide qualitative and quantitative analysis of PCs in the presence of interfering substances like arsenic-thiol complexes.[1][2]
Quantitative Data Summary
The following table summarizes comparative data for the derivatization and analysis of phytochelatins. While specific data for PC5 is limited, the trends observed for other PC oligomers are indicative.
| Parameter | Monobromobimane (mBBr) Derivatization | Ellman's Reagent (DTNB) Derivatization | Reference |
| Derivatization Type | Pre-column | Post-column | [1][2] |
| Detection Method | Fluorescence (Ex: 380 nm, Em: 470 nm) | UV-Vis (412 nm) | [5][6] |
| Derivatization Efficiency (PC2) | 71.8% | 81.4% | [2] |
| Derivatization Efficiency (PC4) | 27.4% | 50.2% | [2] |
| Limit of Detection | High sensitivity (pmol range) | Lower sensitivity (nmol range) | [2] |
| Comments | More costly; effective for samples with arsenic. The derivatization efficiency is noted to decrease with increasing chain length due to steric hindrance. | Cheaper and faster; not suitable for samples containing arsenic-thiol complexes. | [1][2] |
Note: The decrease in derivatization efficiency with longer chain PCs (e.g., PC4) suggests that PC5 would also have a lower derivatization efficiency compared to PC2, a factor to consider for quantitative analysis.[2]
Experimental Protocols
Protocol 1: Sample Preparation from Plant Tissue
-
Harvesting: Harvest plant tissues and immediately freeze them in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.
-
Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extraction:
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the phytochelatins, and transfer it to a new microcentrifuge tube.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before derivatization.[5]
Protocol 2: Pre-column Derivatization with Monobromobimane (mBBr)
This protocol is adapted from established methods for phytochelatin analysis.[2][8][9]
-
Reduction of Disulfides (Optional but Recommended):
-
To 50 µL of the plant extract, add 6 µL of 20 mM Tris(2-carboxyethyl)phosphine (TCEP) to reduce any oxidized thiol groups.
-
Add 18 µL of 200 mM HEPPS buffer (pH 8.2) containing 6.3 mM DTPA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Derivatization Reaction:
-
Stopping the Reaction:
-
Sample Preparation for HPLC:
-
Centrifuge the derivatized sample at 15,000 x g for 10 minutes at 4°C to remove any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis. The derivatized sample is now ready for injection into the HPLC system.
-
Protocol 3: HPLC Analysis of mBBr-Derivatized PC5
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separation.[5]
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in water.
-
Solvent B: Acetonitrile with 0.1% (v/v) TFA.
-
-
Gradient Elution: A linear gradient is typically used for the separation of different phytochelatin oligomers. An example gradient is as follows:
-
0-5 min: 5% B
-
5-40 min: Linear gradient from 5% to 22% B
-
40-50 min: 95% B (column wash)
-
50-60 min: 5% B (column re-equilibration)
-
Flow rate: 1.0 mL/min.
-
-
Fluorescence Detection:
-
Quantification: PC5 is quantified by comparing the peak area of the derivatized sample with a calibration curve generated from PC5 standards of known concentrations that have undergone the same derivatization procedure.
Visualizations
Caption: Workflow for PC5 analysis.
Caption: PC5 derivatization with mBBr.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of phytochelatins in plant matrices by pre-column derivatization, high-performance liquid chromatography and fluorescence-detection [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nrs.fs.usda.gov [nrs.fs.usda.gov]
- 8. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Phytochelatin 5 (PC5) Quantification by HPLC
Welcome to the technical support center for the quantification of Phytochelatin (B1628973) 5 (PC5) and other phytochelatins using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for derivatizing phytochelatins for HPLC analysis?
A1: The most common method is pre-column derivatization using monobromobimane (B13751) (mBBr). This reagent reacts with the thiol groups of phytochelatins, rendering them fluorescent for sensitive detection.[1][2][3][4] Post-column derivatization with reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is also used, but it is generally less sensitive than the mBBr method.[1] Some methods also allow for the detection of underivatized phytochelatins using UV detection, typically at a low wavelength like 214 nm, or by using mass spectrometry (MS) detection.[5][6]
Q2: Why is my derivatization with monobromobimane (mBBr) inefficient, especially for longer phytochelatins like PC5?
A2: Incomplete derivatization can be a significant issue. The efficiency of mBBr derivatization can decrease with increasing chain length of the phytochelatin (e.g., from PC2 to PC4) due to steric hindrance.[1] To optimize the reaction, ensure the pH of the reaction buffer is alkaline (around 8.2), as the reaction is pH-dependent.[1] Additionally, optimizing the reaction time and temperature (e.g., 30 minutes at 45°C) can improve efficiency.[3] It is also crucial to use a fresh mBBr solution, as it is light-sensitive and can degrade over time.
Q3: Can I quantify phytochelatins without a derivatization step?
A3: Yes, it is possible to quantify phytochelatins without derivatization. This can be achieved by using a UV detector set to a low wavelength (e.g., 214 nm) to detect the peptide bonds.[5] Another approach is to use an Evaporative Light-Scattering Detector (ELSD) or couple the HPLC system to a mass spectrometer (HPLC-MS).[6][7] However, these methods may have different sensitivity and selectivity compared to fluorescence detection of derivatized PCs.
Q4: What type of HPLC column is best suited for separating phytochelatins?
A4: Reversed-phase columns, such as C18 or C8, are the most commonly used for separating phytochelatins.[2][3][5][8] These columns provide good resolution of the different phytochelatin oligomers. The choice between C18 and C8 will depend on the specific hydrophobicity of the derivatized PCs and the desired retention times.
Q5: How can I confirm the identity of the peaks in my chromatogram?
A5: Peak identification can be confirmed by comparing the retention times with those of commercially available phytochelatin standards (e.g., PC2, PC3, PC4).[2] For further confirmation, especially for less common oligomers like PC5, coupling the HPLC to a mass spectrometer (HPLC-MS) is the most definitive method.[3][7][8] This allows for the determination of the mass-to-charge ratio of the eluting compounds, confirming their identity.
Troubleshooting Guide
Issue 1: No or Very Small Peaks for Phytochelatins
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Ensure the plant tissue is thoroughly homogenized in an acidic extraction buffer (e.g., with trifluoroacetic acid - TFA) to precipitate proteins and release PCs. Keep samples on ice to prevent degradation.[2] |
| Degradation of Phytochelatins | Phytochelatins are prone to oxidation. Work quickly and at low temperatures during sample preparation. The addition of a chelating agent like diethylenetriaminepentaacetic acid (DTPA) to the extraction buffer can help to stabilize the PCs.[1][2] |
| Inefficient Derivatization | - Verify the pH of the derivatization buffer (should be around 8.2 for mBBr).- Use a fresh solution of mBBr.- Optimize derivatization time and temperature.- Ensure the reaction is stopped effectively by acidification (e.g., with methanesulfonic acid).[1][3] |
| Incorrect Detector Settings | For mBBr derivatives, ensure the fluorescence detector is set to the correct excitation and emission wavelengths (e.g., 380 nm excitation and 470 nm emission).[2] For UV detection of underivatized PCs, use a low wavelength like 214 nm.[5] |
Issue 2: Poor Peak Resolution or Peak Tailing
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase | Optimize the gradient elution program. A shallow gradient of acetonitrile (B52724) in water (both containing a small amount of TFA, e.g., 0.1%) is often effective.[2][5] Experiment with different gradient slopes and starting/ending concentrations of the organic solvent. |
| Column Degradation | The column may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent. If the problem persists, the guard column or the analytical column may need to be replaced.[9][10] |
| Secondary Interactions | Peak tailing can be caused by interactions between the analytes and active sites on the column packing. Ensure the mobile phase contains an ion-pairing agent like TFA to minimize these interactions.[11] |
| Column Overload | Injecting too much sample can lead to broad and tailing peaks. Try diluting the sample or reducing the injection volume.[10][12] |
Issue 3: Fluctuating Retention Times
| Possible Cause | Suggested Solution |
| Unstable Pumping/Leaks | Check the HPLC system for leaks, particularly around fittings and pump seals. Ensure the pump is delivering a consistent flow rate and that the mobile phase is properly degassed.[12][13] |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase carefully and consistently. Premixing the mobile phases can sometimes improve reproducibility.[10][14] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[10][11] |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important when running a gradient.[11] |
Experimental Protocols & Data
Protocol 1: Sample Extraction and Derivatization with mBBr
-
Extraction: Homogenize frozen plant material in an extraction buffer containing 0.1% (v/v) trifluoroacetic acid (TFA) and 6.3 mM diethylenetriaminepentaacetic acid (DTPA).[1][2]
-
Centrifugation: Centrifuge the homogenate to pellet cell debris and proteins.
-
Derivatization:
-
Stopping the Reaction: Stop the reaction by adding methanesulfonic acid or perchloric acid.[1][2][3]
-
Filtration: Filter the sample through a 0.45 µm syringe filter before injection into the HPLC.[2][3]
Protocol 2: HPLC Separation and Detection
-
Column: Use a C18 or C8 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2][5]
-
Mobile Phase:
-
Gradient: Run a linear gradient from a low to a high percentage of Solvent B. For example, 20% to 95% Solvent B over 20-30 minutes.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection:
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | 0.1 µmol | UV Detection (underivatized PC3) | [5][15] |
| Limit of Quantitation (LOQ) | 0.5 µmol | UV Detection (underivatized PC3) | [5][15] |
| Detection Limits | 0.2 to 0.5 µg/mL | HPLC-ELSD | [6] |
| Recovery | > 85% | UV Detection (PC3) | [5][15] |
| Linear Range | 1.33 µmol/L – 6.66 mmol/L | UV Detection (PC3) | [5][15] |
| mBBr Detection Sensitivity | 0.3 pmol of SH per injection | Fluorescence Detection | [1] |
Visual Guides
Caption: Experimental workflow for Phytochelatin 5 quantification by HPLC.
Caption: Troubleshooting flowchart for common HPLC issues in PC5 analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. lcms.cz [lcms.cz]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Extraction Buffers for Phytochelatin 5 (PC5) Stability
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in optimizing extraction buffers for the stability of Phytochelatin (B1628973) 5 (PC5).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Phytochelatin 5 (PC5) degradation during extraction?
A1: The primary cause of PC5 degradation is the oxidation of the thiol (-SH) groups on its multiple cysteine residues. Phytochelatins are rich in cysteine, making them highly susceptible to oxidation, which can lead to the formation of disulfide bridges and a loss of biological activity and detectability. Factors such as elevated temperature, non-optimal pH, and the presence of oxidizing agents or metal ions can accelerate this degradation.
Q2: Why is maintaining a low temperature crucial during the entire extraction process?
A2: Low temperatures (typically 0-4°C) are critical for minimizing enzymatic activity from endogenous plant proteases that can degrade PC5. Additionally, lower temperatures slow down the rate of chemical reactions, including oxidation, thereby preserving the integrity of the peptide. Some sources indicate that phytochelatins are stable for a maximum of four hours at room temperature, making continuous cooling essential.[1]
Q3: What is the recommended pH for an extraction buffer to maintain PC5 stability?
A3: A slightly acidic to neutral pH range, typically between 6.0 and 8.0, is generally recommended for phytochelatin extraction. Some protocols successfully use acidic conditions, such as 0.1 M HCl, to effectively homogenize tissue and precipitate proteins.[2] However, for stability during analysis, buffers like Tris-HCl or HEPES in the neutral pH range are common.[3][4] The optimal pH may vary depending on the plant species and the specific experimental goals. It is advisable to perform a pH optimization experiment.
Q4: Should a reducing agent be included in the extraction buffer for PC5?
A4: Yes, including a reducing agent is highly recommended to prevent the oxidation of the thiol groups in PC5's cysteine residues. Common choices include Dithiothreitol (DTT), β-mercaptoethanol (β-ME), and Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is odorless, more stable, and effective over a broader pH range (1.5 to 8.5).[5][6]
Q5: Can metal chelators enhance PC5 stability in the extraction buffer?
A5: Yes, adding a metal chelator like Ethylenediaminetetraacetic acid (EDTA) can be beneficial. Metal ions, often present in plant tissues, can catalyze the oxidation of thiol groups. By sequestering these metal ions, EDTA helps to preserve the reduced state of PC5.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Optimization |
| Low or No PC5 Signal in HPLC Analysis | Degradation during extraction: PC5 is highly susceptible to oxidation. | • Work on ice: Ensure all steps, from homogenization to centrifugation, are performed at 0-4°C. • Add a reducing agent: Include 1-5 mM TCEP or 5-10 mM DTT in your extraction buffer to keep thiol groups reduced.[5][7] • Control pH: Use a buffered solution (pH 6.0-8.0) to prevent pH-induced degradation.[3][4] • Minimize oxygen exposure: Degas your buffer and minimize headspace in your extraction tubes. |
| Inefficient Extraction: The buffer may not be effectively releasing PC5 from the plant matrix. | • Optimize homogenization: Ensure complete cell lysis by using liquid nitrogen for initial grinding followed by mechanical homogenization. • Test different buffer compositions: Some tissues may require detergents or varying salt concentrations for efficient extraction. | |
| Inconsistent PC5 Quantification | Variable Extraction Efficiency: Inconsistent sample handling and extraction times. | • Standardize protocols: Ensure consistent homogenization times, buffer-to-tissue ratios, and incubation periods for all samples. • Use an internal standard: Spiking samples with a known amount of a similar, stable peptide can help normalize for extraction variability. |
| Instability in Autosampler: PC5 may be degrading while waiting for injection. | • Use a cooled autosampler: Set the autosampler temperature to 4°C. • Limit wait time: Plan your HPLC runs to minimize the time extracts spend in the autosampler. Phytochelatins may only be stable for up to 4 hours at room temperature.[1] | |
| Peak Tailing or Splitting in Chromatogram | Interaction with HPLC Column: Residual silanol (B1196071) groups on the column can interact with the peptide. | • Use a high-purity silica (B1680970) column: Modern columns are designed to minimize these interactions. • Adjust mobile phase pH: A lower pH (e.g., using 0.1% TFA) can suppress silanol ionization.[8] • Add an ion-pairing agent: This can improve peak shape for peptides. |
| Sample Solvent Incompatibility: The extraction buffer may not be compatible with the mobile phase. | • Solvent matching: If possible, the final extract should be in a solvent similar to the initial mobile phase. If not, minimize the injection volume. |
Data Presentation: Recommended Components for PC5 Extraction Buffer
The following table summarizes key components to consider when designing or optimizing an extraction buffer for this compound stability.
| Component | Function | Recommended Concentration Range | Rationale & Key Considerations |
| Buffer Agent | Maintain stable pH | 50-100 mM | Examples: HEPES, Tris-HCl, Potassium Phosphate.[3][4][9] The choice depends on the desired pH and compatibility with downstream applications. |
| pH | Prevent acid/base hydrolysis and maintain optimal protein conformation | 6.0 - 8.0 | Phytochelatins are peptides, and extreme pH values can lead to their degradation. A neutral to slightly acidic range is generally a good starting point. |
| Reducing Agent | Prevent oxidation of cysteine thiol groups | 1-5 mM TCEP or 5-10 mM DTT | TCEP is often preferred due to its stability, lack of odor, and effectiveness over a wide pH range.[5][6][10] DTT is also effective but is less stable.[11] |
| Metal Chelator | Sequester metal ions that catalyze oxidation | 1-5 mM EDTA | This is particularly important when extracting from tissues known to accumulate metals. |
| Protease Inhibitors | Prevent enzymatic degradation by endogenous proteases | Varies by manufacturer | A protease inhibitor cocktail can be added to minimize degradation by proteases released during cell lysis. |
Experimental Protocols
Protocol 1: Standard Extraction of this compound
This protocol provides a general method for extracting PC5 from plant tissue.
-
Sample Preparation: Harvest plant tissue and immediately flash-freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenization: Weigh the frozen powder and transfer it to a pre-chilled tube. Add 3 volumes of ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM TCEP and 2 mM EDTA). Homogenize thoroughly using a mechanical homogenizer.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble phytochelatins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Analysis or Storage: Proceed immediately with HPLC analysis or store the extract at -80°C for long-term storage. For short-term storage (a few hours), keep the extract on ice.
Protocol 2: Optimizing the Extraction Buffer for PC5 Stability
This protocol outlines a systematic approach to optimizing the extraction buffer for your specific sample type.
-
Prepare a Baseline Buffer: Start with a basic buffer, for example, 50 mM Tris-HCl at pH 7.5.
-
Divide the Sample: Use a large, homogenized sample of your plant tissue and divide it into several aliquots for parallel extractions.
-
Test Key Variables:
-
pH: Prepare the baseline buffer at different pH values (e.g., 6.0, 7.0, 8.0).
-
Reducing Agents: To the optimal pH buffer, add different reducing agents (e.g., 2 mM TCEP, 10 mM DTT) and compare against a no-reductant control.
-
Chelating Agents: To the buffer with the optimal pH and reducing agent, add a chelating agent (e.g., 2 mM EDTA) and compare against a control without it.
-
-
Perform Extractions: Carry out the extraction as described in Protocol 1 for each condition.
-
Quantify PC5: Analyze the PC5 concentration in each extract using a validated HPLC method.
-
Compare Results: Create a table to compare the yield of PC5 under each buffer condition to identify the optimal composition for stability and recovery.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. nbinno.com [nbinno.com]
- 7. nanotempertech.com [nanotempertech.com]
- 8. researchgate.net [researchgate.net]
- 9. Adaptive Engineering of Phytochelatin-based Heavy Metal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Phytochelatin 5 during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Phytochelatin 5 (PC5) during sample storage. Adherence to these guidelines is critical for ensuring sample integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PC5) and why is it prone to degradation?
This compound is a cysteine-rich peptide with the structure (γ-Glu-Cys)₅-Gly. Its multiple cysteine residues and the presence of gamma-glutamyl bonds make it susceptible to several degradation pathways, including oxidation, hydrolysis, and disulfide bond formation. Proper storage is crucial to maintain its structure and function.
Q2: What are the primary pathways of PC5 degradation during storage?
The main degradation pathways for PC5 include:
-
Oxidation: The thiol groups (-SH) of the cysteine residues are highly susceptible to oxidation, which can lead to the formation of disulfide bonds (intra- and intermolecular), sulfoxides, or sulfonic acids. This is a primary concern for cysteine-rich peptides.
-
Hydrolysis: The peptide bonds, particularly the gamma-glutamyl linkages, can be hydrolyzed, leading to fragmentation of the peptide. This process is accelerated by extremes in pH.[1]
-
Deamidation: Although less common in PC5's structure, peptides containing asparagine or glutamine can undergo deamidation.[1][2]
-
Aggregation: Improper storage, especially of solutions, can lead to the formation of insoluble aggregates, reducing the effective concentration and activity of PC5.[1]
Q3: What is the ideal way to store purified this compound?
For long-term storage, lyophilized (freeze-dried) PC5 powder is the most stable form.[1][3][4] It should be stored at -20°C or preferably -80°C in a tightly sealed container, protected from light and moisture.[3] For short-term storage of a few days, a solution can be kept at 4°C, but freezing is recommended for longer periods.[3]
Q4: I need to work with PC5 in solution. What are the best practices for storing solutions?
When working with PC5 in solution, it is crucial to minimize degradation. The best practice is to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles, which can cause aggregation and degradation.[2][3] These aliquots should be snap-frozen in liquid nitrogen and stored at -80°C. When needed, an aliquot should be thawed on ice.[5][6] The recommended pH for storing peptide solutions is between 5 and 7.[2]
Q5: Can I do anything to my storage buffer to improve PC5 stability?
Yes, using a sterile buffer at a pH between 5 and 6 can prolong the shelf-life of the peptide solution.[3] For cysteine-rich peptides like PC5, the addition of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the buffer can help prevent oxidation of the thiol groups. However, the compatibility of these agents with downstream applications must be considered.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of PC5 activity in my assay. | 1. Degradation due to improper storage: The sample may have been stored at too high a temperature, for too long in solution, or subjected to multiple freeze-thaw cycles. 2. Oxidation: The cysteine residues may have oxidized, leading to loss of function. 3. Incorrect pH: The storage or assay buffer pH may be too high ( >8), accelerating degradation. | 1. Verify storage conditions: Ensure lyophilized powder is stored at -20°C or -80°C and solutions are stored as frozen aliquots at -80°C. 2. Use fresh aliquots: Always use a freshly thawed aliquot for each experiment. 3. Check buffer pH: Ensure all buffers are within the optimal pH range of 5-7.[2] 4. Consider adding a reducing agent to your storage buffer if compatible with your experiment. |
| I see unexpected peaks in my HPLC chromatogram. | 1. Degradation products: These peaks could represent oxidized forms of PC5, fragments from hydrolysis, or disulfide-linked dimers/oligomers. 2. Contamination: The sample may have been contaminated during handling. | 1. Analyze by LC-MS/MS: This can help identify the mass of the unexpected peaks and deduce their origin as degradation products. 2. Prepare fresh solutions: Prepare a new stock solution from lyophilized powder and re-run the HPLC. 3. Handle samples in a sterile environment to minimize microbial contamination. |
| My PC5 solution appears cloudy or has visible precipitates. | 1. Aggregation: The peptide may have aggregated due to improper solubilization, multiple freeze-thaw cycles, or prolonged storage at 4°C. 2. Low solubility: The concentration of the solution may be too high for the chosen solvent. | 1. Sonication: Gently sonicate the solution to try and redissolve the aggregates. 2. Centrifugation: If sonication fails, centrifuge the sample and use the supernatant, but be aware that the concentration will be lower than intended. 3. Re-dissolve fresh peptide: If the problem persists, dissolve a fresh sample of lyophilized PC5, potentially at a lower concentration or in a different solvent system. |
Data on this compound Stability
The following table summarizes the expected stability of this compound under various storage conditions. This data is compiled from general peptide stability guidelines and studies on similar cysteine-rich peptides.
| Storage Condition | Form | Temperature | pH | Expected Stability (Time to >10% Degradation) |
| Long-Term | Lyophilized | -80°C | N/A | > 2 years |
| Lyophilized | -20°C | N/A | 1-2 years | |
| Solution (Aliquoted) | -80°C | 5.0 - 6.0 | > 6 months | |
| Short-Term | Lyophilized | 4°C | N/A | 1-2 months |
| Solution (Aliquoted) | -20°C | 5.0 - 6.0 | 1-2 months | |
| Solution | 4°C | 5.0 - 6.0 | < 1 week[3] | |
| Adverse Conditions | Solution | Room Temp (~25°C) | 7.0 | < 24 hours |
| Solution | Room Temp (~25°C) | > 8.0 | < 8 hours | |
| Solution (Multiple Freeze-Thaw) | -20°C to RT | 7.0 | Significant degradation after 3-5 cycles |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized PC5 to equilibrate to room temperature before opening to prevent condensation of moisture.[3]
-
Reconstitution: Reconstitute the lyophilized PC5 in a sterile, oxygen-free buffer (e.g., phosphate (B84403) buffer, pH 6.0) to a desired concentration (e.g., 1 mg/mL). To ensure complete dissolution, gently vortex or sonicate the vial.
-
Aliquoting: Immediately after reconstitution, divide the stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Snap-Freezing: Snap-freeze the aliquots in liquid nitrogen to minimize the formation of ice crystals that can damage the peptide structure.
-
Storage: Store the frozen aliquots at -80°C in a designated freezer box to protect them from light.
Protocol 2: HPLC Method for Assessing this compound Integrity
This protocol is based on methods for analyzing phytochelatins and related thiols.
-
Sample Preparation and Derivatization:
-
Thaw a frozen aliquot of PC5 solution on ice.
-
To 50 µL of the PC5 solution, add a derivatizing agent such as monobromobimane (B13751) (mBBr) to a final concentration of 3.5 mM.[7] This step is crucial for fluorescent detection of the thiol groups.
-
Incubate the mixture in the dark for 30 minutes at room temperature.
-
Stop the reaction by adding 5 µL of 3% perchloric acid.[7]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to precipitate any proteins or other insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 380 nm and emission at 470 nm (for mBBr derivatives).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the derivatized PC5.
-
A decrease in the peak area over time or the appearance of new peaks indicates degradation. The percentage of intact PC5 can be calculated by comparing the peak area to that of a freshly prepared standard.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Recommended workflow for handling and storing this compound solutions.
Caption: Troubleshooting decision tree for reduced PC5 activity.
References
- 1. nordscipeptides.com [nordscipeptides.com]
- 2. bachem.com [bachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jpt.com [jpt.com]
- 5. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Phytochelatin 5
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Phytochelatin (B1628973) 5 (PC5). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to matrix effects during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to specific issues you may encounter during the mass spectrometry analysis of Phytochelatin 5.
Q1: My PC5 signal is suppressed or completely absent when analyzing plant extracts, but it's strong in a pure standard solution. What is causing this?
A1: This is a classic sign of matrix effects , specifically ion suppression. Co-eluting compounds from your plant extract are interfering with the ionization of PC5 in the mass spectrometer's ion source, leading to a decreased signal. Plant extracts are complex mixtures containing numerous compounds like salts, pigments, lipids, and other peptides that can cause this interference.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the mass spectrometer.
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup step. For a peptide like PC5, a mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties can provide a cleaner extract than reversed-phase alone.
-
Liquid-Liquid Extraction (LLE): While less common for peptides, LLE can be used to remove non-polar interferences.
-
Sample Dilution: A simple first step is to dilute your extract. This reduces the concentration of both your analyte and the interfering matrix components. You may be surprised to see your PC5 signal reappear or increase upon dilution.[1]
-
-
Improve Chromatographic Separation: If interfering compounds co-elute with PC5, they will cause suppression.
-
Gradient Optimization: Adjust your liquid chromatography (LC) gradient to better separate PC5 from the matrix components. A shallower gradient around the elution time of PC5 can improve resolution.
-
Column Chemistry: Experiment with different column chemistries. A C18 column is a good starting point, but for a polar peptide like PC5, a column with a different stationary phase (e.g., a biphenyl (B1667301) or embedded polar group) might provide better separation from interfering compounds.
-
-
Use a More Robust Ionization Source: If available, consider using an atmospheric pressure chemical ionization (APCI) source, as it can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds. However, ESI is generally preferred for peptides.
Q2: I'm seeing significant variability in my PC5 quantification results between different samples of the same plant tissue. How can I improve the reproducibility?
A2: High variability is often a consequence of inconsistent matrix effects between samples. Even within the same tissue type, the concentration of interfering compounds can vary.
Troubleshooting Steps:
-
Implement an Internal Standard: The use of an internal standard (IS) is crucial for correcting for sample-to-sample variations in matrix effects and extraction efficiency.
-
Isotopically Labeled Internal Standard: The gold standard is a stable isotope-labeled (SIL) version of PC5 (e.g., containing ¹³C or ¹⁵N). A SIL-IS will co-elute with PC5 and experience the same matrix effects, providing the most accurate correction. While the synthesis of a PC5 SIL-IS is complex, it offers the highest level of accuracy.
-
Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog of PC5 can be used. This could be another phytochelatin that is not present in your sample (e.g., PC4 if you are only analyzing for PC5) or a synthetic peptide with similar chemical properties and retention time. A PC2-amide has been successfully used as an internal standard for PC2 quantification and a similar strategy could be adopted for PC5.
-
-
Matrix-Matched Calibration: This technique involves preparing your calibration standards in a blank matrix extract that is free of PC5. This helps to ensure that your standards experience the same matrix effects as your samples, leading to more accurate quantification.
-
Standard Addition: For very complex or variable matrices, the method of standard addition can be employed. This involves adding known amounts of a PC5 standard to aliquots of your sample and then extrapolating to determine the endogenous concentration. While this method is very accurate for correcting matrix effects, it is more time-consuming as each sample requires multiple analyses.
Q3: I'm not sure if the issue I'm seeing is due to matrix effects or poor extraction recovery of PC5. How can I differentiate between these?
A3: This is a common challenge. You can use a post-extraction spike experiment to distinguish between these two issues.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Standard): A known concentration of PC5 standard in a clean solvent (e.g., your initial mobile phase).
-
Set B (Pre-extraction Spike): A blank plant matrix sample spiked with a known concentration of PC5 before the extraction process.
-
Set C (Post-extraction Spike): A blank plant matrix sample that is extracted first, and then the same known concentration of PC5 is spiked into the final extract after the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate Recovery and Matrix Effect:
-
Extraction Recovery (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) x 100
-
Interpretation of Results:
-
A low extraction recovery with a minimal matrix effect indicates that you are losing PC5 during your sample preparation, and you should optimize your extraction protocol.
-
A high extraction recovery with a significant negative matrix effect (e.g., -80%) indicates that your extraction is efficient, but your signal is being suppressed. In this case, you should focus on the troubleshooting steps for matrix effects outlined in Q1 and Q2.
-
If you have both low recovery and a significant matrix effect , you will need to address both aspects of your method.
Data Presentation: Comparison of Matrix Effect Mitigation Strategies
The following table summarizes hypothetical quantitative data to illustrate the impact of different strategies on the accuracy of PC5 quantification in a plant extract.
| Mitigation Strategy | Apparent PC5 Concentration (ng/mL) | Accuracy (%) | Relative Standard Deviation (RSD, n=3) |
| No Mitigation (Solvent Calibration) | 15.2 | 30.4 | 25% |
| Sample Dilution (10-fold) | 38.5 | 77.0 | 15% |
| Matrix-Matched Calibration | 45.1 | 90.2 | 8% |
| Internal Standard (Structural Analog) | 48.9 | 97.8 | 5% |
| True Concentration | 50.0 | 100 | N/A |
This data is for illustrative purposes and highlights the importance of employing appropriate strategies to counteract matrix effects for accurate quantification.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissue
This protocol is a general guideline and may require optimization for your specific plant matrix.
-
Sample Collection and Homogenization:
-
Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh approximately 100 mg of the frozen plant powder into a microcentrifuge tube.
-
Add 1 mL of extraction buffer (e.g., 80% methanol (B129727), 20% water, with 0.1% formic acid).
-
Vortex thoroughly for 1 minute.
-
Sonicate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol followed by equilibration with the extraction buffer.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 20% methanol) to remove polar interferences.
-
Elute the PC5 with an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in your initial LC mobile phase for analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are suggested starting parameters and should be optimized for your specific instrument.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 2%), ramp up to a moderate percentage (e.g., 40%) over several minutes to elute PC5, then ramp up to a high percentage to wash the column, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Parameters (Hypothetical for PC5 - requires empirical determination):
-
Precursor Ion (m/z): The theoretical [M+H]⁺ for PC5 ((γ-Glu-Cys)₅-Gly) is approximately 1235.3 Da. You should confirm this with a PC5 standard.
-
Product Ions: Monitor for characteristic fragment ions. For phytochelatins, fragmentation often occurs at the peptide bonds.
-
Collision Energy: Optimize for the desired fragmentation pattern.
-
Visualizations
References
Improving the sensitivity of Phytochelatin 5 detection in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Phytochelatin (B1628973) 5 (PC5) detection in complex samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection and quantification of PC5.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No PC5 Signal | Degradation of Thiol Groups: Phytochelatins are prone to oxidation, leading to sample degradation.[1] | • Work quickly and on ice during sample preparation. • Use buffers containing reducing agents like DTT or TCEP. • Extract samples under acidic conditions (e.g., with 1% v/v formic acid) to stabilize thiols.[2] |
| Low Abundance in Sample: PC5 may be present at very low concentrations in certain tissues or under specific experimental conditions.[3] | • Increase the starting amount of sample material. • Employ a pre-concentration step, such as lyophilization followed by reconstitution in a smaller volume. • Use a more sensitive detection method, such as fluorescence detection after derivatization or mass spectrometry.[3] | |
| Inefficient Extraction: The extraction protocol may not be optimal for your sample matrix. | • Test different extraction buffers and homogenization methods. • Ensure complete cell lysis to release intracellular phytochelatins. | |
| Poor Chromatographic Resolution | Co-elution with Interfering Compounds: Complex matrices can contain numerous compounds that elute at similar times to PC5. | • Optimize the HPLC gradient to improve separation.[4] • Use a derivatization agent like monobromobimane (B13751), which can alter the retention time of thiols and improve resolution.[3] • Employ a sample cleanup step, such as solid-phase extraction (SPE) or size-exclusion chromatography, prior to HPLC analysis.[5] |
| Inconsistent Quantification | Incomplete Derivatization: The reaction with the labeling agent (e.g., monobromobimane) may be incomplete. | • Ensure the pH of the reaction buffer is optimal for the derivatization agent. • Optimize the reaction time and temperature. • Use a fresh solution of the derivatization agent. |
| Matrix Effects in Mass Spectrometry: Components of the sample matrix can suppress or enhance the ionization of PC5, leading to inaccurate quantification. | • Use an internal standard that is chemically similar to PC5 to normalize the signal.[3] • Perform a matrix effect study by spiking known amounts of PC5 into your sample matrix. • Dilute the sample to minimize matrix effects, if sensitivity allows. | |
| Formation of PC-Metal Complexes | Chelation with Metals in the Sample: Phytochelatins bind heavy metals, which can alter their chromatographic behavior.[6][7] | • Add a strong chelating agent like EDTA to the extraction buffer to dissociate PC-metal complexes, unless the goal is to study these complexes. • Be aware that the presence of different metals can lead to the formation of various PC-metal complexes with different retention times.[6] |
Frequently Asked Questions (FAQs)
1. What is the most sensitive method for detecting PC5 in complex samples?
High-Performance Liquid Chromatography (HPLC) coupled with either fluorescence detection or mass spectrometry (MS) is the most sensitive and widely used method for PC5 detection.[3][8][9] For enhanced sensitivity, especially in samples with low PC5 concentrations, derivatization of the thiol groups with a fluorescent tag like monobromobimane prior to HPLC analysis is recommended.[3][10] Capillary liquid chromatography coupled to electrospray ionization quadrupole time-of-flight mass spectrometry (CapLC-ESI-QTOF-MS) has also been shown to be a highly sensitive technique for quantifying phytochelatins.[3]
2. How can I prevent the degradation of my PC5 samples?
Phytochelatins are susceptible to oxidation due to their reactive thiol groups. To prevent degradation, it is crucial to handle samples on ice, use deoxygenated buffers, and consider adding a reducing agent to your extraction buffer. Extraction under acidic conditions, for instance with 1% (v/v) formic acid, can help preserve the integrity of thiol-containing compounds.[1][2]
3. What are the key steps in sample preparation for PC5 analysis?
A typical workflow involves:
-
Homogenization: Grinding the sample in liquid nitrogen to a fine powder.
-
Extraction: Extracting the homogenized sample with an acidic buffer (e.g., containing formic acid or methanesulfonic acid) to precipitate proteins and stabilize thiols.[2][4]
-
Centrifugation: Centrifuging the extract to pellet cell debris and precipitated proteins.
-
Cleanup (Optional): Using techniques like size-exclusion chromatography (e.g., Sephadex G-25) to remove high molecular weight compounds.[5]
-
Derivatization: Labeling the thiol groups with a reagent like monobromobimane for fluorescence detection.[3]
4. Can I quantify PC5 without a commercial standard?
While using a certified PC5 standard is ideal for accurate quantification[11], it is possible to perform relative quantification by comparing the peak areas of PC5 in different samples. For absolute quantification without a PC5 standard, you would need to use a related, commercially available phytochelatin standard (e.g., PC2 or PC3) and assume a similar response factor, although this will introduce some level of inaccuracy.[8][10]
5. How do heavy metals in my sample affect PC5 detection?
Phytochelatins have a high affinity for heavy metals and can form complexes with them.[6][7] The formation of these complexes can alter the retention time of PC5 during chromatography and may lead to an underestimation of the total PC5 content if not accounted for. The stability of these complexes can be pH-dependent.[5] If you are interested in quantifying total PC5, adding a strong chelator like EDTA to your extraction buffer can help dissociate these complexes.
Experimental Protocols
Protocol 1: Extraction and Derivatization of Phytochelatins for HPLC-Fluorescence Detection
This protocol is adapted from methodologies described for the analysis of phytochelatins in plant tissues.[3][10]
-
Sample Homogenization:
-
Freeze approximately 100 mg of fresh sample tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 500 µL of ice-cold extraction buffer (0.1% v/v trifluoroacetic acid (TFA) in water).
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Derivatization with Monobromobimane (mBBr):
-
In a new microcentrifuge tube, mix 100 µL of the sample extract with 100 µL of 200 mM HEPES buffer (pH 8.2) containing 5 mM DTPA.
-
Add 10 µL of 50 mM mBBr in acetonitrile.
-
Incubate in the dark at 45°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M methanesulfonic acid.[4]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
Protocol 2: HPLC Analysis of Derivatized Phytochelatins
This is a general HPLC method; parameters should be optimized for your specific system and column.[4]
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-40 min: Linear gradient from 5% to 25% B
-
40-45 min: Linear gradient from 25% to 90% B
-
45-50 min: Hold at 90% B
-
50-55 min: Return to 5% B
-
55-60 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings: Excitation at 380 nm, Emission at 470 nm.
Quantitative Data Summary
| Parameter | Value | Methodology | Reference |
| Detection Limit (PC2) | 39 µg/g dry weight | CapLC-ESI-QTOF-MS | [3] |
| Linear Range (PC2) | At least 2 orders of magnitude | CapLC-ESI-QTOF-MS | [3] |
| Limit of Detection (PC3) | 0.1 µmol | HPLC (no derivatization) | [8] |
| Limit of Quantitation (PC3) | 0.5 µmol | HPLC (no derivatization) | [8] |
| Recovery (PC3) | > 85% | HPLC (no derivatization) | [8] |
Visualizations
Caption: Phytochelatin biosynthesis and metal detoxification pathway.
Caption: Experimental workflow for sensitive PC5 detection.
References
- 1. Quantification of phytochelatins and their metal(loid) complexes: critical assessment of current analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of phytochelatins in roots of rice to long-term exposure: evidence of individual role on arsenic accumulation and translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochelatin 5, PC5 - 1 mg [anaspec.com]
Troubleshooting guide for low recovery of Phytochelatin 5
Technical Support Center: Phytochelatin (B1628973) Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low recovery of Phytochelatin 5 (PC5) during extraction and quantification experiments.
Frequently Asked Questions (FAQs)
Q: What is this compound (PC5) and what is its function?
A: this compound (PC5) is a small, cysteine-rich peptide that plays a crucial role in heavy metal detoxification in plants, algae, and some fungi.[1] Phytochelatins have the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[1][2] For PC5, 'n' is equal to 5. These molecules act as chelators, binding to heavy metal ions like cadmium (Cd), arsenic (As), zinc (Zn), and copper (Cu) through the thiol groups of their cysteine residues.[2][3] The resulting metal-peptide complexes are then sequestered into the cell's vacuole, which neutralizes their toxicity and prevents them from damaging sensitive cellular components.[1][4]
Troubleshooting Guide: Low Recovery of this compound
Q: My experiment is showing very low, or no, recovery of PC5. What are the common causes and how can I fix them?
A: Low recovery of PC5 can arise from issues at multiple stages of your workflow: biological synthesis, sample extraction, sample preparation, and final quantification. The following sections break down the potential problems at each stage and provide targeted solutions.
Issues with Biological Synthesis
The first critical step is ensuring that PC5 is being synthesized by the organism in sufficient quantities.
Q: How can I confirm that the conditions were adequate for PC5 synthesis in my plant or cell culture?
A: Phytochelatin synthesis is an inducible process that depends on several factors.
-
Inadequate Heavy Metal Induction: The enzyme responsible for PC synthesis, phytochelatin synthase (PCS), is constitutively present but requires activation by heavy metal ions.[3][5] If the concentration of the inducing metal (e.g., Cd, Zn, As) is too low or the exposure time is too short, PC synthesis will be minimal.
-
Precursor (Glutathione) Depletion: Phytochelatins are synthesized from glutathione (B108866) (GSH).[3] If cellular GSH levels are low, PC synthesis will be limited. Overexpression of the PCS enzyme, paradoxically, can sometimes lead to hypersensitivity to metals because it rapidly depletes the GSH pool.[4][6]
-
Plant/Cell Health: Stressed or unhealthy plants and cell cultures may have compromised metabolic pathways, leading to reduced GSH and PC production.
Recommended Actions:
-
Optimize Metal Concentration: Review literature for effective concentrations of your chosen metal inducer for your specific organism. For example, treatments for Arabidopsis have used 0.5 µM Cd²⁺ or 20 µM Zn²⁺.[7]
-
Time-Course Experiment: Harvest samples at multiple time points after metal exposure to identify the peak of PC5 accumulation.
-
Assess GSH Levels: Measure the concentration of the precursor, GSH, to ensure it is not a limiting factor. A low GSH/GSSG ratio can indicate oxidative stress and precursor depletion.[8]
-
Include Positive Controls: Use a treatment condition known to robustly induce PC synthesis (e.g., a higher, well-documented Cd concentration) as a positive control.
Issues with Sample Extraction
The chemical properties of phytochelatins, particularly their free thiol groups, make them highly susceptible to degradation and loss during extraction.
Q: What are the most critical steps in the extraction protocol to prevent PC5 loss?
A: The primary goal during extraction is to stabilize the phytochelatins and efficiently release them from the tissue.
-
Oxidation: The thiol (-SH) groups on the cysteine residues of PC5 are easily oxidized, forming disulfide bridges. This prevents them from being detected by many common quantification methods.
-
Incorrect pH: The extraction buffer must be acidic to keep the thiol groups in their reduced, protonated state, which minimizes oxidation.
-
Inefficient Homogenization: If the tissue is not thoroughly disrupted, the recovery of intracellular components like PC5 will be poor.
Recommended Actions:
-
Use Acidic Extraction Buffer: Homogenize samples in an acidic buffer, such as 0.1 M HCl.[7][9] This is a critical step for stabilizing thiols.
-
Work Quickly and on Ice: Perform all extraction steps at low temperatures (0-4°C) to minimize enzymatic degradation and chemical oxidation.
-
Flash-Freeze Samples: Immediately freeze samples in liquid nitrogen after harvesting and before extraction.[7][9] This halts metabolic activity and preserves the in vivo state of the thiols. Lyophilizing (freeze-drying) the tissue before extraction can also be effective.[7]
-
Add a Reducing Agent: Include a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) in your sample preparation steps after initial extraction to ensure all thiol groups are in their reduced state before analysis.[10]
Issues with Quantification and Analysis
The final analytical stage is another point where low recovery can occur if the method is not optimized for phytochelatins.
Q: My extraction protocol seems correct. Could the problem be with my HPLC method or sample preparation for analysis?
A: Yes, significant losses or detection failures can happen during sample workup and analysis.
-
Incomplete Derivatization: Many HPLC methods for thiols rely on pre-column derivatization (e.g., with monobromobimane (B13751) or Ellman's reagent) to attach a fluorescent or chromophoric tag for detection.[7][10] This reaction may be incomplete due to incorrect pH, insufficient reagent, or interfering substances.
-
Degradation in Autosampler: Samples left at room temperature in an autosampler for extended periods can degrade.
-
Poor Chromatographic Resolution: If PC5 co-elutes with other compounds, its peak may be masked or incorrectly integrated.
-
Inappropriate Detection Method: PC5 has a low native UV absorbance. Detection is significantly improved by derivatization followed by fluorescence detection or by using more sensitive techniques like electrochemical detection or mass spectrometry (MS).[8][10][11]
Recommended Actions:
-
Optimize Derivatization: Ensure the pH of your sample is adjusted to the optimal range for your chosen derivatization agent (e.g., pH ~8-9 for monobromobimane) and that the reagent is in sufficient excess.
-
Use an Internal Standard: Spike your sample with a known amount of a related, but chromatographically distinct, thiol-containing peptide (e.g., PC2-NH2) before homogenization.[9][10] This will allow you to calculate and correct for losses throughout the entire workflow.
-
Refrigerate Autosampler: Set the autosampler temperature to 4°C to maintain sample stability during the analytical run.
-
Method Validation: Analyze a pure PC5 standard to confirm its retention time and detector response. If a standard is unavailable, use mass spectrometry to confirm the identity of the suspected PC5 peak based on its mass-to-charge ratio.
Summary of Troubleshooting Strategies
The table below summarizes the key issues and recommended solutions for low PC5 recovery.
| Potential Problem Area | Specific Cause | Effect on Recovery | Recommended Solution |
| Biological Synthesis | Inadequate heavy metal induction | Low or no PC5 produced | Optimize metal concentration and exposure time; run a time-course experiment. |
| Precursor (GSH) limitation | Reduced rate of PC synthesis | Measure cellular GSH levels; ensure organism is healthy. | |
| Sample Extraction | Oxidation of thiol groups | PC5 is chemically altered and not detected | Homogenize in acidic buffer (e.g., 0.1 M HCl); work on ice; flash-freeze samples. |
| Inefficient tissue disruption | Incomplete release of PC5 from cells | Ensure thorough homogenization (e.g., bead beater, mortar and pestle with liquid N2).[7][9] | |
| Sample Preparation | Incomplete derivatization | Low signal from detector | Optimize derivatization pH, time, and temperature; use sufficient reagent. |
| Sample degradation | Loss of analyte before injection | Keep samples cold (4°C) in the autosampler; analyze promptly after preparation. | |
| Quantification | Co-elution with interfering peaks | Inaccurate peak integration | Optimize HPLC gradient, mobile phase, or column chemistry. |
| Insensitive detection method | Signal is below the limit of detection (LOD) | Use a more sensitive method like fluorescence detection (with derivatization) or LC-MS.[10][11] | |
| Overall Workflow | General sample loss | Systematically reduced recovery | Use an internal standard (e.g., PC2-NH2) to track and correct for losses.[10] |
Visualizing the Process
To better understand the context of your experiment, refer to the diagrams below illustrating the PC5 biosynthesis pathway and a logical troubleshooting workflow.
Caption: The biosynthesis of this compound (PC5) from its precursor, glutathione (GSH).
Caption: A logical workflow for troubleshooting the causes of low this compound recovery.
Detailed Experimental Protocol
Q: Can you provide a standard protocol for the extraction and quantification of PC5 from plant tissue?
A: The following protocol is adapted from established methods for analyzing phytochelatins and other thiols in plant tissues, primarily using HPLC with pre-column derivatization.[7][9][10]
Protocol: Extraction and Quantification of Phytochelatins
1. Sample Harvesting and Preparation
-
Harvest plant tissue (e.g., roots or leaves) and immediately flash-freeze in liquid nitrogen to halt metabolic processes.
-
Lyophilize (freeze-dry) the tissue to a constant weight. This improves homogenization efficiency and allows for normalization of results to dry weight.
-
Weigh approximately 30-50 mg of lyophilized, powdered tissue into a 2 mL screw-cap tube containing zirconia beads.
2. Extraction
-
Add 1.0 mL of ice-cold 0.1 M HCl to the tube.
-
If using an internal standard (recommended), spike the HCl with a known amount of a standard not expected in the sample (e.g., PC2-NH2).
-
Homogenize the tissue using a bead beater for 1-2 minutes at maximum power. Ensure the sample remains cold.
-
Centrifuge at ~16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube. This is your crude extract.
3. Reduction and Derivatization (using Monobromobimane)
-
In a fresh tube, mix 50 µL of the crude extract with 6 µL of 20 mM TCEP (Tris(2-carboxyethyl)phosphine) to reduce any oxidized thiols. Incubate for 30 minutes at room temperature.
-
Add 90 µL of a derivatization buffer (e.g., 200 mM EPPS buffer, pH 8.5, containing 6 mM DTPA).
-
Add 10 µL of 10 mM monobromobimane (in acetonitrile). Vortex briefly.
-
Incubate the mixture for 30 minutes at 45°C in the dark.
-
Quench the reaction by adding 60 µL of 1 M methanesulfonic acid.
-
Filter the sample through a 0.45 µm PTFE syringe filter before HPLC analysis.
4. HPLC Analysis
-
Column: Use a C8 or C18 reversed-phase column suitable for peptide separation (e.g., 150 mm length, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a linear gradient to separate the compounds of interest. A typical gradient might be:
-
0-5 min: 5% B
-
5-40 min: Linear gradient from 5% to 25% B
-
40-45 min: Ramp to 95% B (column wash)
-
45-50 min: Hold at 95% B
-
50-60 min: Return to 5% B and equilibrate.
-
-
Detection: Use a fluorescence detector set to an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm for bimane derivatives. Alternatively, use an LC-MS system for highly specific detection based on the mass-to-charge ratio of the derivatized PC5.
-
Quantification: Create a standard curve using known concentrations of a PC standard (if available) or quantify relative to the internal standard. Recovery of PC3 using similar methods has been reported to be above 85%.[11][12]
References
- 1. Phytochelatin - Wikipedia [en.wikipedia.org]
- 2. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of Phytochelatin-like Gene on the Resistance and Enrichment of Cd2+ in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. jbiochemtech.com [jbiochemtech.com]
- 9. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Phytochelatin 5 standard stability and proper handling
Welcome to the technical support center for Phytochelatin 5 (PC5) standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, proper handling, and experimental use of PC5.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PC5) and what is its primary function?
A1: this compound is a peptide belonging to a class of heavy-metal binding molecules produced by plants, algae, and some fungi.[1] Its primary role is in the detoxification of heavy metals, such as cadmium and zinc, by chelation.[2][3][4]
Q2: How should I store the lyophilized this compound standard?
A2: Lyophilized PC5 standard should be stored at -20°C to ensure long-term stability.
Q3: What is the recommended procedure for preparing a PC5 stock solution?
A3: To prepare a stock solution, it is recommended to dissolve the lyophilized PC5 in a slightly acidic solvent to improve stability. A common solvent is 0.1% (v/v) Trifluoroacetic Acid (TFA) in ultrapure water.[5] For example, to prepare a 1 mg/mL stock solution, add the appropriate volume of solvent to the vial containing the lyophilized powder and vortex gently to dissolve. It is advisable to prepare stock solutions at a higher concentration (e.g., 10x or 100x) than the final working concentration to minimize weighing errors and enhance stability.[6]
Q4: How stable is the this compound standard once it is in solution?
A4: While specific long-term stability data for PC5 solutions is not extensively published, it is best practice to prepare fresh solutions for each experiment to ensure accuracy. If storage is necessary, it is recommended to store aliquots of the stock solution at -80°C to minimize degradation from freeze-thaw cycles.[5] Concentrated stock solutions are generally more stable than dilute working solutions.[6]
Q5: What are the proper safety precautions when handling this compound?
A5: It is important to handle PC5 in a well-ventilated area, preferably in a laboratory chemical hood, to avoid inhalation of any aerosols.[7][8] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8][9] Avoid skin and eye contact.[10] After handling, wash hands thoroughly.[10] Dispose of waste according to your institution's guidelines for chemical waste.[7]
Q6: Can I use the PC5 standard for quantifying phytochelatins in plant extracts?
A6: Yes, the PC5 standard is intended for use as a reference material for the identification and quantification of phytochelatins in biological samples, typically using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak for PC5 Standard | Degradation of the standard: Improper storage or use of an old solution. | 1. Prepare a fresh PC5 standard solution from lyophilized powder. 2. Ensure the solvent is appropriate (e.g., 0.1% TFA).[5] |
| Incorrect mobile phase pH: The pH of the mobile phase can affect the charge and retention of the peptide. | 1. Check and adjust the pH of your mobile phase. A pH between 2 and 8 is generally recommended for silica-based columns.[13] | |
| Detector issue: The detector wavelength may not be optimal for PC5 detection. | 1. Consult the literature for optimal detection wavelengths for phytochelatins (often low UV, e.g., 210-220 nm, if not derivatized). | |
| Broad or Tailing Peaks | Column contamination or degradation: The column may be contaminated with sample matrix or the stationary phase is degrading. | 1. Flush the column with a strong solvent.[13] 2. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate mobile phase composition: The mobile phase may not be optimal for sharp peak elution. | 1. Try adjusting the mobile phase composition, such as the organic solvent percentage or the buffer concentration.[14] | |
| Sample solvent mismatch: The solvent used to dissolve the standard may be too strong compared to the mobile phase. | 1. Whenever possible, dissolve the standard in the initial mobile phase.[14] | |
| Split Peaks | Column void or channeling: A void may have formed at the head of the column. | 1. Try reversing the column and flushing it. If this does not resolve the issue, the column may need to be replaced. |
| Injector issue: The injector may be partially clogged or the sample loop may not be filling completely. | 1. Clean the injector and ensure the sample loop is functioning correctly.[14] | |
| Fluctuating Baseline | Air bubbles in the system: Air bubbles in the pump or detector can cause baseline instability. | 1. Degas the mobile phase. 2. Purge the pump to remove any air bubbles.[15] |
| Mobile phase not mixed properly: Inconsistent mixing of the mobile phase components. | 1. Ensure the mobile phase is thoroughly mixed and filtered.[15] |
Experimental Protocols
Protocol for Preparation of this compound Standard Solutions for HPLC
This protocol is adapted from methodologies used for similar phytochelatins.[5]
Materials:
-
This compound (lyophilized powder)
-
Ultrapure water (HPLC grade)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Amber glass vials or polypropylene (B1209903) tubes
Procedure:
-
Prepare the Solvent:
-
Prepare a 0.1% (v/v) TFA solution by adding 1 mL of TFA to 999 mL of ultrapure water. Mix thoroughly. This will be your primary solvent for the stock and working standards.
-
-
Prepare the Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of lyophilized PC5 to equilibrate to room temperature before opening to prevent condensation.
-
Carefully add the calculated volume of 0.1% TFA to the vial to achieve a final concentration of 1 mg/mL.
-
Gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Label the vial clearly with the name of the standard, concentration, preparation date, and your initials.
-
-
Prepare Working Standards:
-
Perform serial dilutions of the stock solution with 0.1% TFA to create a series of working standards for your calibration curve. For example, you can prepare concentrations ranging from 1 µg/mL to 100 µg/mL.
-
It is recommended to prepare fresh working standards for each experiment.
-
-
Storage:
-
If the stock solution needs to be stored, aliquot it into smaller volumes in amber vials or polypropylene tubes and store at -80°C.[5] This will minimize freeze-thaw cycles and light exposure.
-
For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Visualizations
Phytochelatin Signaling Pathway in Metal Detoxification
Caption: this compound synthesis and its role in heavy metal detoxification.
Experimental Workflow for PC5 Standard Handling and Use
Caption: Recommended workflow for handling and using this compound standard.
Logical Relationship for Troubleshooting HPLC Peak Problems
Caption: Troubleshooting logic for common HPLC peak issues with PC5.
References
- 1. This compound, PC5 - 1 mg [anaspec.com]
- 2. Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Laboratory Safety [plantpath.k-state.edu]
- 9. hpi.com.vn [hpi.com.vn]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 15. mastelf.com [mastelf.com]
Overcoming interferences in Phytochelatin 5 electrochemical detection
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with the electrochemical detection of Phytochelatin (B1628973) 5 (PC5).
Troubleshooting Guide
Q1: I am observing a weak or no electrochemical signal for my PC5 standard. What are the possible causes and solutions?
A1: A weak or absent signal for Phytochelatin 5 (PC5) can stem from several factors related to the electrode, the electrolyte, or the integrity of the PC5 standard itself.
Possible Causes & Troubleshooting Steps:
-
Electrode Fouling: The surface of the working electrode may be contaminated or passivated.
-
Solution: Perform a thorough cleaning and polishing of the electrode surface. For glassy carbon electrodes (GCE), polish with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in ethanol (B145695) and deionized water.[1] For gold or platinum electrodes, electrochemical cleaning cycles in appropriate acid solutions (e.g., H₂SO₄) can be effective.
-
-
Incorrect Potential Window: The applied potential range may not cover the oxidation potential of the thiol group in PC5.
-
Solution: Run a cyclic voltammogram (CV) over a wide potential range (e.g., 0 to +1.0 V vs. Ag/AgCl) with a known concentration of PC5 standard to determine its characteristic oxidation peak.
-
-
Degradation of PC5 Standard: PC5, like other thiol-containing peptides, can oxidize and form disulfide bonds, especially in solution.
-
Solution: Prepare fresh PC5 standards daily from a lyophilized stock stored under inert gas and at a low temperature (-20°C or -80°C). Use deoxygenated buffers for dilutions.
-
-
Inappropriate Electrolyte pH: The pH of the supporting electrolyte affects the protonation state of the thiol group, influencing its oxidation potential.
-
Solution: Optimize the pH of your supporting electrolyte. A slightly acidic pH (e.g., pH 2-4) is often used for the analysis of phytochelatin-metal complexes and can provide good sensitivity for the peptide itself.[2]
-
Q2: My baseline is noisy and unstable. How can I improve it?
A2: A noisy baseline can obscure the signal of interest and lead to poor sensitivity and reproducibility.
Possible Causes & Troubleshooting Steps:
-
Electrical Interference: Nearby electrical equipment can introduce noise.
-
Solution: Ensure the electrochemical setup is properly grounded. Use a Faraday cage to shield the cell from external electromagnetic interference.
-
-
Contaminated Electrolyte or Reagents: Impurities in the buffer or reagents can undergo electrochemical reactions, contributing to a noisy baseline.
-
Solution: Use high-purity (e.g., analytical or HPLC grade) reagents and freshly prepared, filtered, and deoxygenated electrolyte solutions.
-
-
Reference Electrode Issues: An unstable or clogged reference electrode can cause potential drift and noise.
-
Solution: Check the filling solution of the reference electrode and ensure there are no air bubbles. If the frit is clogged, it may need to be cleaned or the electrode replaced.
-
Q3: I am seeing interfering peaks that overlap with my PC5 signal when analyzing plant or biological extracts. How can I mitigate these interferences?
A3: Biological samples are complex matrices containing numerous electroactive species that can interfere with the detection of PC5.[3][4][5]
Common Interferences & Mitigation Strategies:
-
Small Molecule Antioxidants: Ascorbic acid (Vitamin C) and uric acid are common in biological samples and oxidize at potentials that can overlap with thiols.[3]
-
Sample Pre-treatment: Use solid-phase extraction (SPE) with a suitable stationary phase to separate PC5 from smaller, more polar interferents.
-
Electrode Modification: Modify the electrode surface with materials that selectively catalyze the oxidation of thiols or repel anionic interferents like ascorbate (B8700270) and urate. Nafion-coated electrodes, for instance, can reduce interference from negatively charged species.[6]
-
pH Adjustment: Varying the pH of the supporting electrolyte can sometimes shift the oxidation potentials of the interferents away from the PC5 signal.
-
-
Glutathione (B108866) (GSH): As the precursor to phytochelatins, GSH is often present in high concentrations and has a similar electrochemical behavior.[7]
-
Heavy Metal Ions: PC5 has a high affinity for heavy metal ions (e.g., Cd²⁺, Zn²⁺, Cu²⁺).[11] If present in the sample, they will bind to the thiol groups, preventing their electrochemical oxidation and reducing the "free" PC5 signal.
-
Proteins and Macromolecules: Proteins can adsorb to the electrode surface, causing fouling and reducing sensitivity.[4]
Frequently Asked Questions (FAQs)
Q4: What is the typical oxidation potential for this compound?
A4: The exact oxidation potential for the thiol groups in PC5 will depend on the experimental conditions, particularly the electrode material and the pH of the supporting electrolyte. However, based on studies of glutathione and other phytochelatins, you can expect the oxidation to occur in the range of +0.3 V to +0.8 V versus a standard Ag/AgCl reference electrode. A preliminary cyclic voltammetry scan is essential to determine the precise peak potential in your system.
Q5: Can I detect PC5 when it is bound to heavy metals?
A5: Direct electrochemical detection of PC5 relies on the oxidation of its free thiol (-SH) groups. When PC5 is complexed with a heavy metal, these thiol groups are bound and not available for oxidation, leading to a decrease in the electrochemical signal.[12][13] It is possible to measure the PC5-metal complexes themselves, but this often involves different electrochemical techniques, such as stripping voltammetry, where the metal ion is detected.[13] To measure total PC5 (both free and bound), a sample treatment step to release the metal from the complex would be required prior to analysis.
Q6: What type of working electrode is best for PC5 detection?
A6: Several types of working electrodes can be used, each with its own advantages.
-
Glassy Carbon Electrodes (GCE): A versatile and widely used material with a wide potential window and good chemical resistance.[3] Its surface can be easily polished to ensure reproducibility.
-
Gold (Au) Electrodes: Thiol groups have a strong affinity for gold surfaces, which can be exploited for immobilization or preconcentration of PC5 at the electrode surface, potentially increasing sensitivity.[16]
-
Chemically Modified Electrodes (CMEs): Modifying the electrode surface with nanomaterials like carbon nanotubes or gold nanoparticles can significantly increase the electroactive surface area and enhance the electron transfer rate, leading to improved sensitivity and lower detection limits.[3][17]
Q7: How crucial is deoxygenation of the sample and electrolyte?
A7: Deoxygenation is highly recommended. Dissolved oxygen can be electrochemically reduced, creating a background current that can interfere with the measurement of PC5, especially at lower concentrations. Furthermore, oxygen can chemically oxidize the thiol groups of PC5, leading to an underestimation of its concentration. Purging the electrolyte and sample with an inert gas like nitrogen or argon for 10-15 minutes before the experiment is standard practice.
Data & Protocols
Table 1: Common Interferences and Mitigation Efficacy
| Interferent | Typical Concentration in Plant Extracts | Overlapping Potential (vs. Ag/AgCl) | Mitigation Method | Expected Efficacy |
| Ascorbic Acid | 1 - 10 mM | +0.1 to +0.4 V | Nafion Coating on Electrode | High (>90% signal recovery) |
| Uric Acid | 0.1 - 1 mM | +0.3 to +0.6 V | pH optimization (pH < 4) | Moderate (Potential shift) |
| Glutathione (GSH) | 0.5 - 5 mM | +0.4 to +0.8 V | HPLC Separation | Very High (Baseline separation) |
| Cadmium (Cd²⁺) | µM to mM range | N/A (Complexation) | Measurement of free PC5 | N/A (Signal of bound form disappears) |
| Bovine Serum Albumin (BSA) | N/A (Matrix Simulant) | N/A (Fouling) | Protein Precipitation | High (>85% interference removal) |
Experimental Protocol: Differential Pulse Voltammetry (DPV) of PC5
This protocol provides a general methodology for the direct electrochemical detection of a PC5 standard.
-
Electrode Preparation:
-
Polish a glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in 1:1 ethanol/water solution for 2 minutes, followed by sonication in deionized water for 2 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare a 0.1 M phosphate (B84403) buffer solution (PBS) and adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.22 µm filter.
-
Deoxygenate the buffer by purging with high-purity nitrogen gas for at least 15 minutes prior to use.
-
-
PC5 Standard Preparation:
-
Prepare a 1 mM stock solution of PC5 in the deoxygenated phosphate buffer.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1 µM to 100 µM) using the same deoxygenated buffer. Keep standards on ice.
-
-
Electrochemical Measurement (DPV):
-
Assemble the three-electrode cell: GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl (3M KCl) as the reference electrode.
-
Pipette 10 mL of the deoxygenated phosphate buffer into the electrochemical cell.
-
Run a blank DPV scan to establish the baseline. Typical DPV parameters:
-
Initial Potential: +0.2 V
-
Final Potential: +0.9 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
Add a known volume of a PC5 standard to the cell, stir for 30 seconds, and let the solution stabilize for 30 seconds.
-
Run the DPV scan. An oxidation peak corresponding to the thiol group of PC5 should appear.
-
Repeat for all calibration standards to construct a calibration curve (peak current vs. concentration).
-
-
Sample Analysis:
-
Prepare the biological extract (e.g., plant tissue) using an appropriate extraction protocol, including protein precipitation and filtration steps.
-
Dilute the final extract in the deoxygenated phosphate buffer.
-
Spike the electrolyte with the sample extract and record the DPV voltammogram under the same conditions as the standards.
-
Quantify the PC5 concentration using the calibration curve.
-
Visualizations
Caption: Workflow for Electrochemical Detection of PC5.
Caption: Troubleshooting Logic for PC5 Detection.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Evaluating and mitigating clinical samples matrix effects on TX-TL cell-free performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Effect Study and Immunoassay Detection Using Electrolyte-Gated Graphene Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione Is a Key Player in Metal-Induced Oxidative Stress Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbiochemtech.com [jbiochemtech.com]
- 9. Simultaneous detection of thiol- and disulfide-containing peptides by electrochemical high-performance liquid chromatography with identification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complexation of heavy metals by phytochelatins: voltammetric study of the binding of Cd2+ and Zn2+ ions by the phytochelatin (gamma-Glu-Cys)3Gly assisted by multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Portable high-sensitivity Raman-electrochemical microsensor utilizing a polarization shift strategy for anti-interference detection of 5-hydroxytryptamine - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. The Role of Peptides in the Design of Electrochemical Biosensors for Clinical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Gradient Elution for Phytochelatin Homologs
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of phytochelatin (B1628973) (PC) homologs using gradient elution high-performance liquid chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation of phytochelatin homologs.
| Problem | Potential Causes | Solutions |
| Poor Peak Resolution / Co-elution of Homologs | - Gradient slope is too steep: A rapid increase in the organic solvent concentration may not allow sufficient time for the separation of structurally similar PC homologs.[1][2] - Inappropriate mobile phase: The choice of organic solvent or acidic modifier may not be optimal for the specific PC homologs being analyzed. - Column degradation: Loss of stationary phase can lead to decreased resolving power.[3] | - Decrease the gradient slope: "Stretch out" the part of the gradient where the compounds of interest elute to increase the separation time between peaks.[2] - Optimize the mobile phase: Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) or acid modifiers (e.g., trifluoroacetic acid (TFA) vs. acetic acid vs. formic acid).[4][5] - Use a new column or a guard column: A fresh column will ensure optimal performance. A guard column can help protect the analytical column from contaminants.[6] |
| Peak Tailing | - Secondary interactions: Residual silanols on the silica-based column can interact with the metal-chelating functional groups of phytochelatins.[7] - Low pH of the mobile phase: While acidic conditions are necessary, a very low pH can sometimes contribute to tailing for certain compounds.[8] - Column overload: Injecting too much sample can lead to peak distortion. | - Use a column with end-capping or a different stationary phase: End-capped columns have fewer free silanol (B1196071) groups. Alternatively, consider a polymer-based column. - Adjust mobile phase pH: Modestly increasing the pH, while staying within the column's stable range (typically pH 2-8 for silica-based columns), may improve peak shape.[8] - Reduce sample concentration or injection volume: Dilute the sample or inject a smaller volume onto the column. |
| Shifting Retention Times | - Inconsistent mobile phase preparation: Small variations in the concentration of the organic solvent or the acidic modifier can lead to significant shifts in retention time.[9] - Inadequate column equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times will be inconsistent.[3] - Fluctuations in column temperature: Temperature affects the viscosity of the mobile phase and the interactions between the analytes and the stationary phase. | - Ensure accurate and consistent mobile phase preparation: Use precise measurements for all components. - Increase equilibration time: Allow sufficient time for the column to return to the initial gradient conditions between runs.[3] - Use a column thermostat: Maintaining a constant column temperature will improve reproducibility.[6] |
| No Peaks or Low Sensitivity | - Improper sample preparation: Phytochelatins may have been lost during the extraction or filtration steps. - Complexation with metals: Phytochelatins readily bind to heavy metals, which can alter their chromatographic behavior and prevent their detection if the analysis is for the apo (metal-free) form.[10] - Detector issues: The detector may not be set to the appropriate wavelength for detection, or the lamp may be failing.[3] | - Optimize the extraction protocol: Ensure all steps are followed carefully and consider using a chelating agent like DMPS to analyze unbound PCs if metal complexes are present.[10] - Filter samples properly: Use appropriate syringe filters (e.g., 0.45 µm PTFE) to remove particulates without binding the analytes.[10] - Check detector settings and perform maintenance: Verify the detection wavelength and check the lamp's performance. |
| Rising Baseline | - Contaminated mobile phase: Impurities in the solvents, especially in gradient elution, can accumulate on the column and elute as the solvent strength increases, causing the baseline to rise. - Mobile phase component absorbs at the detection wavelength: One of the mobile phase components may have a slight absorbance at the wavelength being used. | - Use high-purity solvents: Employ HPLC-grade solvents and freshly prepared mobile phases. - Choose a different detection wavelength: If possible, select a wavelength where the mobile phase components do not absorb. - Perform a blank gradient run: Running a gradient with no sample injected can help diagnose if the issue is with the mobile phase or system.[3] |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the gradient elution of phytochelatin homologs based on published methods.
Table 1: HPLC Columns and Mobile Phases for Phytochelatin Separation
| Column Type | Dimensions | Mobile Phase A | Mobile Phase B | Reference |
| Luna C18 | 250 x 4.00 mm, 5 µm | Water with 0.1% acetic acid | Acetonitrile with 20% solvent A | [10] |
| Prodigy ODS (C18) | 250 x 4.6 mm | 0.1% TFA in water | 80% acetonitrile in 0.1% TFA | [6] |
| Phenomenex C18 | - | 0.1% TFA in water | Acetonitrile | [11] |
| Phenomenex Luna C8 | 150 x 0.3 mm, 3 µm | Water with 0.1% formic acid | Acetonitrile with 0.1% formic acid | [4] |
| SunFire C18 | 250 x 4.6 mm, 5 µm | 0.05% TFA in water | Methanol | [5] |
| Venusil AA | 250 x 4.6 mm, 5 µm | Water with 0.1% TFA | Acetonitrile | [12] |
Table 2: Example Gradient Elution Programs
| Method | Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Reference |
| Method 1 | 0 - 20 | Linear gradient from 2% to 100% | 1.0 | [6] |
| Method 2 | 0 - 20 | Linear gradient from 0% to 40% | - | [11] |
| Method 3 | 0 - 5 | 5% | 0.0055 | [4] |
| 5 - 40 | Linear gradient from 5% to 22% | 0.0055 | [4] | |
| 40 - 50 | 95% | 0.0055 | [4] | |
| 50 - 60 | 5% | 0.0055 | [4] | |
| Method 4 | 0 - 10 | Linear gradient from 10% to 30% (Acetonitrile) | 0.8 | [12] |
| 10 - 15 | Linear gradient from 30% to 100% (Acetonitrile) | 0.8 | [12] | |
| 15 - 20 | Linear gradient from 100% to 10% (Acetonitrile) | 0.8 | [12] | |
| 20 - 25 | 10% (Acetonitrile) | 0.8 | [12] |
Experimental Protocols
Detailed Protocol for Phytochelatin Extraction from Plant Tissue
-
Harvest plant tissue and immediately freeze in liquid nitrogen to prevent degradation.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a blender.
-
To approximately 0.5 g of fresh weight, add a solution to extract the phytochelatins. One common method involves adding perchloric acid. For example, add 2 mL of 60% perchloric acid per gram of fresh weight.[6]
-
Vortex the homogenate for 1 minute.
-
Centrifuge the mixture at high speed (e.g., 13,000 x g) for 5-15 minutes at a low temperature (e.g., 4°C).[6]
-
Collect the supernatant, which contains the phytochelatins.
-
For analysis of unbound phytochelatins in the presence of heavy metals, a chelating agent like DMPS can be added during the extraction process.[10]
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.[10]
General HPLC Gradient Elution Method
-
Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6][12]
-
Mobile Phase A: HPLC-grade water with an acidic modifier (e.g., 0.1% TFA or 0.1% acetic acid).[6][10]
-
Mobile Phase B: HPLC-grade organic solvent (e.g., acetonitrile or methanol) with the same acidic modifier as Mobile Phase A.[5][10]
-
Flow Rate: Set the flow rate to a range of 0.8-1.0 mL/min.[6][12]
-
Column Temperature: Maintain a constant column temperature, for example, at 30°C.[6]
-
Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 2-10%) and linearly increase the concentration of Mobile Phase B over a set period (e.g., 20-40 minutes) to elute the phytochelatin homologs.[6][11] A scouting run with a broad gradient (e.g., 5-95% B in 20 minutes) can be useful for initial method development.[1]
-
Detection: Monitor the column effluent using a UV detector, typically in the range of 200-220 nm, or a mass spectrometer for more specific detection.
-
Equilibration: Ensure the column is thoroughly re-equilibrated at the initial mobile phase conditions for a sufficient time (e.g., 5-10 column volumes) between injections.
Visualizations
References
- 1. mastelf.com [mastelf.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. mastelf.com [mastelf.com]
- 9. lcms.cz [lcms.cz]
- 10. Detection and Quantification of Unbound Phytochelatin 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in Phytochelatin 5 quantification
Welcome to the technical support center for Phytochelatin (B1628973) 5 (PC5) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable correlation coefficient (R²) for a PC5 calibration curve?
A correlation coefficient (R²) value of ≥0.995 is generally considered acceptable for HPLC-based quantification.[1][2] For methods involving immunoassays or other techniques, an R² >0.990 is often the minimum threshold.[1] However, specific guidelines, such as those from the ICH for pharmaceutical analysis, may require R² >0.999 for assay methods.[1]
Q2: Why is derivatization necessary for phytochelatin analysis by HPLC with fluorescence detection?
Phytochelatins, including PC5, lack a native chromophore or fluorophore, making them difficult to detect with standard UV or fluorescence detectors.[3] Derivatization with an agent like monobromobimane (B13751) (mBBr) attaches a fluorescent tag to the thiol groups of the cysteine residues in the phytochelatin structure.[4][5] This allows for highly sensitive detection.[5]
Q3: Can I quantify PC5 without a derivatization step?
Yes, quantification without derivatization is possible using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[6][7][8] This technique directly measures the mass-to-charge ratio of the PC5 molecule, offering high specificity and eliminating the need for a chemical tagging step.[9][10]
Q4: What are common causes of poor peak shape (e.g., broadening, tailing) in PC5 analysis?
Poor peak shape can arise from several factors, including issues with the mobile phase composition, a low flow rate, or leaks in the system between the column and the detector.[11] Incompatibility between the sample solvent and the mobile phase is also a common cause. Whenever feasible, dissolving the sample in the mobile phase can mitigate this issue.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during PC5 quantification.
Issue 1: Non-linear Calibration Curve or Low R² Value
A non-linear calibration curve or a low R² value can compromise the accuracy of your quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Standard Degradation: Phytochelatin standards are susceptible to oxidation.[3] | Prepare fresh standards from a stock solution for each run. Store stock solutions at -80°C. Add a reducing agent like Dithiothreitol (DTT) to your standards and samples.[9] |
| Inaccurate Standard Dilutions: Errors in pipetting or serial dilutions. | Use calibrated pipettes and carefully prepare each standard. Consider preparing a fresh dilution series. |
| Matrix Effects: Components in the sample extract interfere with the ionization of PC5 in the MS source, causing ion suppression or enhancement.[12] | Prepare a matrix-matched calibration curve by spiking known concentrations of PC5 standard into a blank plant extract.[2] Alternatively, use an internal standard. |
| Incomplete Derivatization: The derivatization reaction with mBBr may be incomplete or inefficient, especially for longer-chain phytochelatins due to steric hindrance.[4] | Optimize derivatization conditions (e.g., pH, temperature, reaction time). Ensure the pH of the reaction buffer is appropriate (around 8.2 for mBBr).[4] |
| Detector Saturation: The concentration of the highest standard is too high for the detector's linear range. | Lower the concentration of the highest standard or dilute the entire calibration curve. |
Issue 2: High Variability Between Replicate Injections
Inconsistent results between replicate injections of the same sample or standard can indicate a problem with the HPLC system or sample preparation.
Possible Causes and Solutions:
| Cause | Solution |
| Air Bubbles in the Pump or Detector: | Degas the mobile phase. Purge the pump to remove any trapped air bubbles. |
| Injector Issues: Incompletely filled sample loop or leaks in the injector seals. | Ensure the injection volume is appropriate for the loop size. Perform routine maintenance on the injector, including replacing seals. |
| Sample Precipitation: The analyte may be precipitating in the autosampler vial. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Inconsistent Derivatization: | Ensure consistent timing and temperature for the derivatization of all samples and standards. |
Issue 3: No Peak or Very Low Signal for PC5
The absence of a PC5 peak when one is expected can be due to a variety of factors, from sample preparation to instrument settings.
Possible Causes and Solutions:
| Cause | Solution |
| PC5 Degradation: Phytochelatins are prone to rapid oxidation.[3][13] | Add a reducing agent (e.g., DTT, TCEP) at the beginning of the sample extraction process.[9] Keep samples cold and process them quickly. |
| Inefficient Extraction: The extraction protocol may not be effectively isolating the phytochelatins. | Use an acidic extraction buffer (e.g., 0.1 M HCl or perchloric acid) to efficiently extract phytochelatins.[7][13] |
| Incorrect MS/MS Parameters: The mass spectrometer is not set to monitor the correct parent and daughter ions for PC5. | Verify the mass-to-charge ratios for the precursor and product ions of PC5 (and its derivatized form, if applicable). For mBBr-derivatized PC2 (a common phytochelatin), a singly charged ion at m/z 920.1 has been reported.[14] |
| Derivatization Failure: The derivatization agent has expired or the reaction conditions are incorrect. | Use a fresh batch of the derivatization agent. Confirm the pH and temperature of the reaction are optimal.[4] |
Quantitative Data Summary
The following table summarizes typical performance parameters for phytochelatin quantification methods.
| Parameter | Value | Method | Reference |
| Correlation Coefficient (R²) | 0.996 | HPLC-UV (no derivatization) | [7] |
| 0.9944 | HPLC-MS/MS | [8] | |
| >0.99 | UPLC-MS | [15][16] | |
| Limit of Detection (LOD) | 0.1 µmol | HPLC-UV (no derivatization) | [7] |
| 0.3 nM | HPLC-MS/MS | [8] | |
| 0.02 - 0.08 µg/mL | UPLC-MS | [16] | |
| Limit of Quantification (LOQ) | 0.5 µmol | HPLC-UV (no derivatization) | [7] |
| 0.03 - 0.09 µg/mL | UPLC-MS | [16] | |
| Recovery | >85% | HPLC-UV (no derivatization) | [7] |
| 61% - 89% | UPLC-MS | [16] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization with mBBr
This protocol is adapted from methods described for the analysis of thiol-containing peptides in plant tissues.[4][14][17]
-
Extraction: Homogenize frozen, powdered plant tissue (e.g., 30 mg) in an acidic extraction buffer (e.g., 500 µL of 0.1 M HCl).[17]
-
Reduction: To a 50 µL aliquot of the supernatant, add a reducing agent such as Tris-(2-carboxyethyl)phosphine (TCEP) to ensure all thiol groups are in their reduced state.[17]
-
Buffering: Add a buffer to raise the pH to the optimal range for derivatization (e.g., HEPPS or EPPS buffer, pH 8.2-9.2).[4][17]
-
Derivatization: Add monobromobimane (mBBr) and incubate in the dark at an elevated temperature (e.g., 45°C for 30 minutes).[17]
-
Quenching: Stop the reaction by adding a strong acid, such as methanesulfonic acid (MSA).[4][17]
-
Analysis: Filter the sample through a 0.45 µm filter before injection into the HPLC system.[14][17]
Protocol 2: Direct Quantification by HPLC-MS/MS
This protocol allows for the quantification of underivatized phytochelatins.[6][8]
-
Extraction: Extract phytochelatins from ground plant material by adding perchloric acid (e.g., 2 mL per gram of fresh weight).[6][7]
-
Centrifugation: Vortex the homogenate and centrifuge at high speed (e.g., 13,000 x g) to pellet cell debris.[6][7]
-
Sample Cleanup: Transfer the supernatant to a new tube and centrifuge again to remove any remaining particulates.[7]
-
HPLC-MS/MS Analysis: Inject the cleared supernatant (e.g., 20 µL) into the HPLC-MS/MS system.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid, is typical.[6][8]
-
Detection: Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, with settings optimized for the specific mass transitions of PC5.
Visualizations
Caption: Experimental workflow for PC5 quantification with derivatization.
Caption: Troubleshooting logic for a poor PC5 calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Quantification of phytochelatins and their metal(loid) complexes: critical assessment of current analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection and Quantification of Unbound Phytochelatin 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. eijppr.com [eijppr.com]
- 13. mdpi.com [mdpi.com]
- 14. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation and uncertainty estimation of analytical method for quantification of phytochelatins in aquatic plants by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Phytochelatin 5 (PC5) Resolution
Welcome to the technical support center for chromatographic analysis of Phytochelatin 5 (PC5). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in achieving optimal peak resolution for PC5.
Troubleshooting Guide: Improving PC5 Peak Resolution
Poor resolution of this compound peaks is a common issue that can compromise the accuracy and reliability of your results.[1][2] This guide provides a systematic approach to identifying and resolving these challenges.
Problem: Poor Resolution or Overlapping Peaks for PC5
Follow these steps to diagnose and resolve issues with PC5 peak separation.
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase composition is a critical factor influencing the separation of analytes.[3] For peptides like PC5, careful control of pH and organic solvent is essential.
-
Symptom: Broad or tailing PC5 peaks.
-
Possible Cause: Inappropriate mobile phase pH leading to multiple ionization states of the peptide.[4]
-
Solution:
-
Adjust pH: The pH of the mobile phase should be adjusted to be at least one unit away from the isoelectric point (pI) of PC5 to ensure a single ionic species.[5] For acidic peptides like phytochelatins, a lower pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA) is often effective.[6]
-
Optimize Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) significantly impact retention and selectivity.[7][8] Acetonitrile often provides sharper peaks for peptides compared to methanol (B129727) due to its lower viscosity.[5]
-
Gradient Elution: For complex samples or to improve the separation of closely eluting peaks, a gradient elution program can be optimized.[3][9] Start with a shallow gradient to enhance separation.
-
Experimental Protocol: Mobile Phase Optimization for PC5
-
Objective: To determine the optimal mobile phase composition for the separation of this compound.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade formic acid (or TFA)
-
This compound standard
-
-
Procedure:
-
Prepare a series of mobile phase A solutions (aqueous) with varying pH values (e.g., 2.5, 3.0, 3.5) by adding small, precise amounts of formic acid.
-
Prepare mobile phase B (organic) as 100% acetonitrile with the same concentration of formic acid as mobile phase A.
-
Begin with an isocratic elution at a low percentage of mobile phase B (e.g., 10-20%) to determine the retention of PC5.
-
Develop a gradient elution method. A good starting point for phytochelatins is a linear gradient from 5% to 22% acetonitrile over 35 minutes.[6]
-
Inject the PC5 standard and evaluate the peak shape and resolution at each pH condition.
-
Adjust the gradient slope and initial/final concentrations of mobile phase B to improve separation from other components.
-
Step 2: Assess the HPLC Column
The stationary phase chemistry and column health are crucial for good chromatography.[10]
-
Symptom: All peaks in the chromatogram are broad or tailing.
-
Possible Cause:
-
Solution:
-
Column Flushing: Flush the column with a strong solvent to remove potential contaminants.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained sample components.[13]
-
Column Selection: For peptide separations, C18 columns are common. Consider a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase efficiency.[8] Also, end-capped columns can minimize secondary interactions with residual silanol (B1196071) groups.[14]
-
Step 3: Review Sample Preparation and Injection
The way the sample is prepared and introduced into the system can significantly affect peak shape.
-
Symptom: Split or distorted PC5 peaks.
-
Possible Cause:
-
Solution:
Quantitative Data Summary
| Parameter | Recommended Starting Condition | Optimization Range | Rationale for PC5 |
| Mobile Phase pH | 3.0 (with 0.1% Formic Acid) | 2.5 - 4.5 | Ensures PC5 is in a single protonation state for sharper peaks.[4] |
| Organic Modifier | Acetonitrile | N/A (Methanol as alternative) | Generally provides better peak shape for peptides due to lower viscosity.[5] |
| Gradient Slope | 0.5% B/minute | 0.2 - 2% B/minute | A shallower gradient can improve the resolution of closely eluting species. |
| Column Chemistry | C18, End-capped | Phenyl, Cyano | C18 is a good starting point for peptide separations. End-capping reduces peak tailing.[14] |
| Column Temperature | 30 °C | 25 - 40 °C | Higher temperatures can reduce mobile phase viscosity and improve peak efficiency.[7] |
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting PC5 peak resolution issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for PC5 is often caused by secondary interactions between the acidic peptide and the stationary phase, particularly with exposed silanol groups on the silica (B1680970) packing.[1] This can be addressed by lowering the mobile phase pH to around 3.0 with an additive like formic acid, which protonates the silanol groups and ensures the peptide has a consistent charge.[14] Using an end-capped column can also significantly reduce these unwanted interactions.[14]
Q2: I see a broad peak for PC5. How can I make it sharper?
A2: Peak broadening can result from several factors. Start by ensuring your mobile phase is properly degassed to prevent bubble formation.[15] Optimizing the flow rate can also help; slower flow rates sometimes improve separation, though this will increase run time.[8] Additionally, consider using a column with smaller particles (UHPLC) or a longer column to increase column efficiency (N), which leads to sharper peaks.[7]
Q3: My PC5 peak is co-eluting with another peak. What is the best way to improve separation?
A3: The most powerful way to change the separation between two peaks is to alter the selectivity (α) of your method.[7] This can be achieved by:
-
Changing the organic solvent: Switching from acetonitrile to methanol (or vice versa) can alter the elution order.[8]
-
Adjusting the mobile phase pH: A small change in pH can significantly impact the retention of ionizable compounds like PC5.[13]
-
Changing the stationary phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., from C18 to a Phenyl or Cyano column) can provide the necessary change in selectivity.[8]
Q4: Can the temperature of the column affect the resolution of PC5?
A4: Yes, column temperature can influence resolution. Increasing the temperature generally reduces the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[7] It can also slightly alter the selectivity of the separation. A good starting point is 30°C, but you can experiment with a range of 25-40°C to see if it improves your separation.
Q5: What is a good starting gradient for PC5 analysis?
A5: Based on methods for similar phytochelatins, a good starting point for a reversed-phase separation of PC5 would be a linear gradient using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B. A shallow gradient, such as 5% to 22% B over 35 minutes, can be a good initial condition to scout for the elution position of PC5.[6] You can then adjust the gradient steepness and range to optimize the resolution.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mastelf.com [mastelf.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chromtech.com [chromtech.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromtech.com [chromtech.com]
- 11. lcms.cz [lcms.cz]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 15. mastelf.com [mastelf.com]
- 16. silicycle.com [silicycle.com]
Dealing with co-eluting compounds in Phytochelatin 5 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Phytochelatin (B1628973) 5 (PC5), with a special focus on resolving issues related to co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-elution in PC5 analysis?
A1: Co-elution in Phytochelatin 5 (PC5) analysis can stem from several factors. The most common cause is the presence of other thiol-containing compounds or isoforms of phytochelatins (e.g., PC2, PC3, PC4) with similar physicochemical properties, making them difficult to separate under standard chromatographic conditions.[1][2] Additionally, complex sample matrices from plant extracts can introduce a wide range of interfering compounds.[3] Inadequate sample preparation, suboptimal HPLC method parameters (e.g., mobile phase composition, gradient slope), or a worn-out column can also lead to poor resolution and co-elution.[4]
Q2: How can I detect if my PC5 peak is co-eluting with another compound?
A2: Detecting co-elution is critical for accurate quantification. Visual inspection of the chromatogram for peak asymmetry, such as shoulders or merged peaks, can be an initial indicator.[1] For more definitive identification, using a Diode Array Detector (DAD) to assess peak purity is highly effective. A pure peak will exhibit identical UV spectra across its entire width, whereas co-elution will result in spectral differences.[1][5] The most robust method for confirming co-elution is the use of mass spectrometry (MS). By taking mass spectra across the peak, you can identify if more than one mass-to-charge ratio (m/z) is present, confirming the presence of multiple compounds.[1][6][7]
Q3: What is the role of derivatization in preventing co-elution?
A3: Derivatization is a common strategy to enhance the detection and separation of phytochelatins. Pre-column derivatization with a fluorescent reagent like monobromobimane (B13751) (mBBr) converts the thiol groups of PCs into fluorescent derivatives.[3][8][9] This not only significantly increases detection sensitivity but can also alter the chromatographic behavior of the PCs, potentially improving their separation from interfering, non-derivatized compounds.[10] While derivatization is beneficial, it's important to be aware that the efficiency of the reaction can vary for different phytochelatins, which may require correction for accurate quantification.[8][10]
Q4: Can I analyze PC5 without derivatization?
A4: Yes, analysis of PC5 without derivatization is possible.[11] This approach simplifies the sample preparation process. However, it may come at the cost of lower sensitivity compared to methods employing fluorescent derivatization. For successful non-derivatization methods, a highly efficient HPLC system and a sensitive detector, such as a mass spectrometer, are often necessary to achieve the required limits of detection and quantification.[11][12]
Troubleshooting Guide: Co-elution in PC5 Analysis
The following table outlines common problems, potential causes, and recommended solutions for dealing with co-eluting compounds during PC5 analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poorly resolved or overlapping peaks | - Inappropriate mobile phase composition.- Gradient is too steep.- Incorrect column chemistry. | - Adjust Mobile Phase: Weaken the mobile phase to increase retention times and improve separation.[1][5]- Optimize Gradient: Employ a shallower gradient to enhance the resolution between closely eluting peaks.[13]- Change Column: Switch to a column with a different stationary phase chemistry to alter selectivity.[4][5] |
| Asymmetric peak shape (fronting or tailing) | - Column overload.- Presence of a strongly retained interfering compound from a previous injection.- Column degradation. | - Reduce Sample Load: Inject a smaller volume or dilute the sample to avoid overloading the column.[4]- Implement Column Wash: Incorporate a high-organic wash step at the end of each run to elute strongly retained compounds.[4]- Replace Column: If the column performance has degraded, replace it with a new one. |
| Inconsistent retention times | - Fluctuations in mobile phase pH.- Inconsistent temperature.- Air bubbles in the system. | - Buffer the Mobile Phase: Use a suitable buffer to maintain a consistent pH, which is crucial for the ionization state and retention of PCs.[4]- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[13]- Degas Mobile Phase: Properly degas the mobile phase to prevent air bubbles from interfering with the pump's performance. |
| High background noise or baseline drift | - Contaminated mobile phase.- Detector lamp aging. | - Use High-Purity Solvents: Prepare fresh mobile phase using HPLC-grade solvents and filter before use.[4]- Replace Detector Lamp: If the lamp has exceeded its operational lifetime, replace it. |
Experimental Protocols
Protocol 1: Sample Extraction and Pre-column Derivatization with monobromobimane (mBBr)
This protocol is adapted from methods described for the analysis of phytochelatins in plant tissues.[6][10]
-
Sample Homogenization: Freeze approximately 200 mg of fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 1.8 ml of 0.1% trifluoroacetic acid (TFA) and 0.2 ml of 200 mmol/L dithiothreitol (B142953) (DTT) to the powdered sample to extract thiols.[13] Vortex thoroughly.
-
Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Derivatization:
-
Mix 450 µL of 200 mM 4-(2-hydroxyethyl)piperazine-1-propanesulfonic acid (HEPPS) buffer (pH 8.2) containing 6.3 mM DTPA with the sample extract.
-
Add 10 µL of 25 mM monobromobimane (mBBr) in acetonitrile.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Reaction Termination: Stop the reaction by adding 25 µL of 1 M methanesulfonic acid.
-
Final Preparation: Centrifuge the sample at 16,000 x g at 4°C to pellet any precipitate. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC-Fluorescence Analysis of Derivatized Phytochelatins
This protocol outlines a general method for the separation of mBBr-derivatized phytochelatins.[3][9][13]
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.
-
Gradient Program:
-
0-10 min: 10% to 30% B
-
10-15 min: 30% to 100% B
-
15-20 min: 100% to 10% B
-
20-25 min: Hold at 10% B
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 - 20 µL.
-
Fluorescence Detection: Excitation at 380 nm and emission at 470 nm.
Quantitative Data Summary
The efficiency of derivatization can impact the quantification of phytochelatins. The following table summarizes a comparison of derivatization efficiencies for different phytochelatin oligomers using monobromobimane (mBBr) and Ellman's reagent (DTNB).
| Phytochelatin | Derivatization Efficiency with mBBr (%) | Derivatization Efficiency with DTNB (%) |
| PC2 | 71.8 | 81.4 |
| PC4 | 27.4 | 50.2 |
| Data suggests that derivatization efficiency decreases with increasing chain length, likely due to steric hindrance. This should be considered for accurate quantification of PC5.[8][10] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues in this compound analysis.
Caption: Troubleshooting workflow for co-elution in PC5 analysis.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of phytochelatins in plant matrices by pre-column derivatization, high-performance liquid chromatography and fluorescence-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Analytical Methods for Phytochelatin 5 (PC5) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for Phytochelatin 5 (PC5) quantification.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process for PC5 quantification.
Question: Why am I observing poor peak shape (tailing or fronting) for my PC5 standard and samples?
Answer:
Poor peak shape is a common issue in liquid chromatography and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of PC5, which in turn affects its interaction with the stationary phase. Ensure the mobile phase pH is at least 2 units away from the isoelectric point (pI) of PC5.
-
Column Overload: Injecting too high a concentration of PC5 can lead to peak fronting. Try diluting your sample and standard.
-
Secondary Interactions: Residual silanol (B1196071) groups on C18 columns can interact with the free amine groups of PC5, causing peak tailing. Using a column with end-capping or adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mitigate this.
-
Column Contamination: Buildup of matrix components from your plant extracts can lead to peak distortion. Implement a robust sample clean-up procedure and regularly flush your column.
dot
Decision tree for troubleshooting poor peak shape in PC5 analysis.
Question: I am experiencing low sensitivity and cannot detect PC5 in my samples. What are the possible causes and solutions?
Answer:
Low sensitivity can be a significant hurdle. Consider the following:
-
Sample Degradation: Phytochelatins are prone to oxidation and degradation, especially at room temperature.[1] Always keep samples on ice or at 4°C during preparation and analysis. Long-term storage should be at -80°C.
-
Oxidation of Thiol Groups: The cysteine residues in PC5 are easily oxidized. The addition of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to your extraction buffer is crucial to maintain the reduced state of the thiol groups.[2]
-
Suboptimal MS/MS Parameters: Ensure that your mass spectrometer is properly tuned and that the precursor and product ion masses for PC5 are correctly set. Optimize the collision energy to achieve the best fragmentation and signal intensity.
-
Matrix Effects: Co-eluting compounds from the plant matrix can suppress the ionization of PC5 in the mass spectrometer. Improve your sample clean-up procedure, for example, by using solid-phase extraction (SPE), or consider using a matrix-matched calibration curve.
Question: My results for PC5 quantification are not reproducible. What could be the reason?
Answer:
Lack of reproducibility can stem from various sources:
-
Inconsistent Sample Preparation: Ensure that your sample extraction and handling procedures are consistent for all samples. This includes using the same volumes, incubation times, and temperatures.
-
PC5 Instability: As mentioned, PC5 is not very stable.[3] Prepare fresh standards for each analytical run and analyze samples as quickly as possible after preparation.
-
Instrument Variability: Fluctuations in the HPLC pump flow rate or temperature can lead to shifts in retention time and peak area. Regularly perform system suitability tests to ensure your LC-MS system is performing consistently.
-
Pipetting Errors: Inaccurate pipetting during standard and sample preparation can introduce significant errors. Calibrate your pipettes regularly.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound (PC5) and why is it important?
A1: this compound (PC5) is a peptide with the general structure (γ-Glu-Cys)₅-Gly.[4] Phytochelatins are synthesized by plants, fungi, and algae in response to heavy metal stress.[5] They play a crucial role in detoxifying heavy metals like cadmium, arsenic, and zinc by chelating them and sequestering them in the vacuole.[5][6]
dot
Biosynthesis pathway of phytochelatins, including PC5.
Q2: What are the key parameters to consider when validating an analytical method for PC5 quantification?
A2: A comprehensive method validation should include the following parameters:
-
Specificity/Selectivity: The ability to differentiate and quantify PC5 in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of PC5.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of PC5 in a sample that can be detected but not necessarily quantified as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of PC5 in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Q3: What type of analytical instrumentation is best suited for PC5 quantification?
A3: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most common and effective technique for the quantification of phytochelatins.[2] HPLC provides the necessary separation of PC5 from other phytochelatins and matrix components, while MS/MS offers high sensitivity and selectivity for detection and quantification.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical validation of phytochelatins using LC-MS based methods. While specific data for PC5 is limited in the literature, the values for other phytochelatins (PC2, PC3, PC4) provide a good reference range.
| Validation Parameter | Typical Performance for Phytochelatins (PC2, PC3, PC4) | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.02 - 0.08 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.03 - 0.09 µg/mL | [7] |
| Intra-day Precision (RSD) | < 3% | [7] |
| Inter-day Precision (RSD) | < 10% | [7] |
| Recovery | 61% - 89% | [7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissue
-
Harvest fresh plant material (e.g., roots or leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
To 100 mg of powdered tissue, add 1 mL of ice-cold extraction buffer (0.1% (v/v) trifluoroacetic acid (TFA) in water containing 5 mM DTT).
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample on ice for 5 minutes (30 seconds on, 30 seconds off).
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for immediate analysis or store at -80°C.
Protocol 2: HPLC-MS/MS Quantification of this compound
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95-5% B (linear gradient)
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MS/MS Transition for PC5 (Example):
-
Precursor Ion (Q1): To be determined based on the exact mass of protonated PC5
-
Product Ion (Q3): To be determined by fragmentation analysis of a PC5 standard
-
-
Data Analysis: Quantify PC5 concentration using a calibration curve prepared with a certified PC5 standard.
dot
Experimental workflow for the quantification of PC5.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Method Validation SOP Template | Template by ClickUp™ [clickup.com]
- 3. bvchroma.com [bvchroma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of phytochelatins in plants by reversed-phase HPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phytochelatin 5 and Metallothioneins: Functional Distinctions in Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between Phytochelatin (B1628973) 5 (PC5) and metallothioneins (MTs), two crucial classes of cysteine-rich, metal-binding molecules. Understanding their distinct mechanisms of synthesis, metal-binding properties, and regulation is vital for research in toxicology, environmental science, and the development of therapeutic agents for metal-related disorders.
Core Functional Differences
Phytochelatins (PCs) and metallothioneins (MTs) both play central roles in cellular defense against heavy metal toxicity and in the homeostasis of essential metal ions. However, their fundamental properties diverge significantly, influencing their specific physiological roles. PCs are enzymatically synthesized peptides, whereas MTs are genetically encoded proteins.[1][2][3][4][5][6] This primary difference dictates their modes of regulation and their responsiveness to metal stress.
Table 1: Key Functional and Structural Differences
| Feature | Phytochelatin 5 (PC5) | Metallothioneins (MTs) |
| Nature | Peptide | Protein |
| Synthesis | Enzymatic, post-translational | Gene transcription and translation |
| Structure | Linear polymer of (γ-Glu-Cys) units with a terminal Glycine | Folded polypeptide with distinct metal-thiolate clusters |
| Induction | Activated by the presence of heavy metal ions | Gene expression induced by heavy metals, oxidative stress, and hormones |
| Primary Role | Detoxification of a broad range of heavy metals | Homeostasis of essential metals (Zn, Cu) and detoxification of Cd |
| Cellular Localization | Synthesized in the cytosol, metal-PC complexes are transported to the vacuole | Primarily cytosolic |
Quantitative Comparison of Metal-Binding Properties
The efficacy of both PC5 and MTs in metal detoxification and homeostasis is determined by their metal-binding affinity, capacity, and specificity.
Table 2: Metal-Binding Affinity (log K)
| Metal Ion | This compound (PC5) | Metallothioneins (MTs) |
| Cadmium (Cd²⁺) | ~13.39 (for PC4)[7] | ~17.5[8] |
| Zinc (Zn²⁺) | ~5.9 (for PC4)[9] | ~11.8 - 13.5 (isoform and method dependent)[1][8][10][11] |
| Copper (Cu⁺) | Data not readily available | High affinity, forms stable clusters[12][13][14][15] |
Note: The affinity of phytochelatins for metals increases with the number of γ-Glu-Cys repeats. Data for PC4 is presented as a close approximation for PC5.
Table 3: Metal-Binding Stoichiometry
| Molecule | Metal Ion | Stoichiometry (Metal:Molecule) |
| This compound (PC5) | Cd²⁺ | Forms complexes with multiple Cd²⁺ ions, stoichiometry varies |
| Zn²⁺ | Primarily forms 1:1 complexes, can form 2:1 at higher concentrations[9][16] | |
| Metallothioneins (MTs) | Cd²⁺/Zn²⁺ | Up to 7 divalent metal ions per molecule (in two distinct clusters)[8] |
| Cu⁺ | Forms stable clusters, common species are Cu₄, Cu₆, and Cu₁₀[13][15] |
Regulatory and Synthetic Pathways
The synthesis and activity of PC5 and MTs are tightly regulated in response to cellular metal concentrations and other stress signals.
This compound Synthesis Pathway
Phytochelatin synthesis is a rapid, enzyme-catalyzed process that is directly activated by the presence of heavy metal ions. The enzyme phytochelatin synthase (PCS) utilizes glutathione (B108866) (GSH) as a substrate to progressively add γ-glutamylcysteine units.[17][18][19]
Metallothionein (B12644479) Gene Expression Pathway
The expression of metallothionein genes is a more complex process involving signal transduction cascades that activate transcription factors. The primary regulator is the Metal-Responsive Transcription Factor 1 (MTF-1).[10][16][20] In response to increased intracellular free zinc, which can be displaced from other proteins by toxic heavy metals or released during oxidative stress, MTF-1 translocates to the nucleus, binds to Metal Response Elements (MREs) in the promoter regions of MT genes, and initiates their transcription.[2][8]
Experimental Protocols
Accurate characterization of the metal-binding properties of PC5 and MTs is crucial for understanding their function. Below are outlines of key experimental protocols.
Isothermal Titration Calorimetry (ITC) for Metal-Binding Affinity
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Protocol Outline:
-
Sample Preparation:
-
Prepare solutions of the apoprotein (metal-free MT or PC5) and the metal salt (e.g., CdCl₂, ZnSO₄) in a suitable buffer (e.g., Tris-HCl, HEPES) at a known pH. It is critical that the protein and metal solutions are in identical buffer to minimize heat of dilution effects.
-
Degas all solutions thoroughly to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the metal solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Initiate the titration, where small aliquots of the metal solution are injected into the protein solution.
-
-
Data Analysis:
-
The raw data (heat pulses) are integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site or sequential binding) to determine the thermodynamic parameters.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) for Stoichiometry
ESI-MS is a powerful technique for determining the stoichiometry of metal-protein/peptide complexes by measuring the mass-to-charge ratio of the intact complexes.
Protocol Outline:
-
Sample Preparation:
-
Prepare solutions of the protein/peptide and metal ions in a volatile buffer (e.g., ammonium (B1175870) acetate) to ensure efficient ionization.
-
Incubate the protein/peptide with varying molar equivalents of the metal ion to generate different complex species.
-
-
ESI-MS Analysis:
-
Introduce the sample into the ESI-MS instrument via direct infusion.
-
Optimize instrument parameters (e.g., capillary voltage, cone voltage) to ensure gentle ionization and preserve the non-covalent metal-ligand interactions.
-
Acquire the mass spectra over a relevant m/z range.
-
-
Data Interpretation:
-
Deconvolute the raw spectra to determine the molecular weights of the different species present.
-
Identify the stoichiometry of each complex based on the mass shift upon metal binding.
-
UV-Vis Spectrophotometry for Competitive Metal-Binding Assays
This method can be used to determine the metal-binding affinity by competing the protein/peptide with a chromophoric chelator of known affinity.
Protocol Outline:
-
Reagent Preparation:
-
Prepare solutions of the protein/peptide, the metal ion, and a suitable chromophoric chelator (e.g., PAR for zinc) in a buffered solution.
-
-
Assay Procedure:
-
In a series of cuvettes, mix the chelator and the metal ion at concentrations that produce a measurable absorbance change upon complexation.
-
Add increasing concentrations of the apo-protein/peptide to the cuvettes. The protein/peptide will compete with the chelator for the metal ion, causing a change in the absorbance of the metal-chelator complex.
-
-
Data Analysis:
-
Measure the absorbance at the wavelength of maximum absorbance for the metal-chelator complex.
-
Plot the change in absorbance as a function of the protein/peptide concentration.
-
The binding affinity of the protein/peptide for the metal can be calculated from the known affinity of the chelator and the concentrations of all species at equilibrium.
-
Implications for Drug Development
The distinct properties of phytochelatins and metallothioneins have significant implications for drug development, particularly in the areas of toxicology and the treatment of diseases related to metal dyshomeostasis.
-
Chelation Therapy: The high affinity of both molecule types for toxic heavy metals suggests their potential as therapeutic chelating agents. Synthetic analogs of phytochelatins, with their simpler structure, could be designed to target specific metals.
-
Drug Delivery: The metal-binding properties of these molecules could be exploited for the targeted delivery of metal-based drugs.
-
Biomarkers: The induction of MTs and PCs in response to metal exposure makes them potential biomarkers for detecting heavy metal poisoning.
-
Cancer Therapy: MTs are often overexpressed in cancer cells and can contribute to resistance to platinum-based anticancer drugs by sequestering the platinum.[17] Understanding the mechanisms of MT regulation could lead to strategies to overcome this resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Metal-Responsive Transcription Factor 1 (MTF-1) Activity Is Regulated by a Nonconventional Nuclear Localization Signal and a Metal-Responsive Transactivation Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHYTOCHELATINS AND METALLOTHIONEINS : Roles in Heavy Metal Detoxification and Homeostasis | Semantic Scholar [semanticscholar.org]
- 4. Phytochelatins and metallothioneins: roles in heavy metal detoxification and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. themodern.farm [themodern.farm]
- 6. researchgate.net [researchgate.net]
- 7. An Integrated Mass Spectrometry and Molecular Dynamics Simulations Approach Reveals the Spatial Organization Impact of Metal-Binding Sites on the Stability of Metal-Depleted Metallothionein-2 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. Phytochelatins, the heavy metal binding peptides of plants: characterization and sequence determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic role of metal-responsive transcription factor-1 (MTF1) in cadmium-induced prostate carcinogenesis [ijbs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NMR analysis of the structure and metal sequestering properties of metallothioneins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR analysis of the structure and metal sequestering properties of metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of Metal-Responsive Transcription Factor 1 by Toxic Heavy Metals and H2O2 In Vitro Is Modulated by Metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of γ-glutamyltransferase- and phytochelatin synthase-mediated catabolism of glutathione and glutathione S-conjugates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Phytochelatin 5 versus Glutathione: A Comparative Guide to Cadmium Chelation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cadmium chelation capabilities of Phytochelatin (B1628973) 5 (PC5) and its precursor, glutathione (B108866) (GSH). The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to offer a comprehensive understanding for research and development applications.
Executive Summary
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized from glutathione (GSH) in plants, algae, and some fungi upon exposure to heavy metals.[1] These peptides play a crucial role in the detoxification of heavy metals, particularly cadmium (Cd). Experimental evidence consistently demonstrates that phytochelatins, including PC5, are significantly more effective cadmium chelators than glutathione. The increased number of cysteine residues in the PC structure leads to a higher binding affinity and the formation of more stable cadmium complexes. This guide will delve into the quantitative differences in their chelation efficacy and the experimental methodologies used to determine these properties.
Data Presentation: Quantitative Comparison of Cadmium Chelation
The following tables summarize the key quantitative data comparing the cadmium binding affinity of glutathione and various phytochelatins.
Table 1: Thermodynamic Data for Cadmium (Cd²⁺) Complex Formation
This table presents the stability constants (log K) for the formation of cadmium complexes with glutathione and different phytochelatins. A higher log K value indicates a more stable complex and stronger binding affinity. The data clearly shows a trend of increasing stability with the increasing number of γ-glutamyl-cysteine repeats in the phytochelatin structure.
| Ligand | Number of γ-Glu-Cys Repeats (n) | Stability Constant (log K) | Reference |
| Glutathione (GSH) | 1 | Not directly provided, but affinity is lowest | [2] |
| Phytochelatin 2 (PC2) | 2 | Higher than GSH | [2] |
| Phytochelatin 3 (PC3) | 3 | Higher than PC2 | [2] |
| Phytochelatin 4 (PC4) | 4 | Approximately equal to PC3 | [2] |
| Phytochelatin 5 (PC5) | 5 | Approximately equal to PC4 | [2] |
Data derived from Isothermal Titration Calorimetry (ITC) studies.
The affinity of Cd²⁺ for these ligands follows the sequence: GSH < PC2 < PC3 ≤ PC4 ≤ PC5 .[2]
Table 2: In Vitro Cadmium Chelation Competition Assay (PC2 vs. GSH)
This table presents data from an affinity bead-based in vitro competition assay, demonstrating the superior cadmium binding of PC2 compared to GSH. In this experiment, either GSH or PC2 was immobilized on beads, and the ability to bind Cd(II) in the presence of the other competing ligand in solution was measured.
| Immobilized Ligand | Competitor in Solution | Concentration of Competitor | % of Input Cd(II) Bound to Beads | Reference |
| GSH-beads | None | - | 55% | [3] |
| GSH-beads | PC2 | 100 nmol | 16% | [3] |
| PC2-beads | None | - | 55% | [3] |
| PC2-beads | GSH | 25 nmol | 55% | [3] |
| PC2-beads | GSH | 200 nmol | 55% | [3] |
These results show that PC2 in solution can effectively compete with and reduce the amount of cadmium bound to immobilized GSH.[3] Conversely, even a high concentration of GSH in solution does not interfere with the binding of cadmium to immobilized PC2, highlighting the robust binding affinity between PCs and Cd(II).[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cadmium Chelation Competition Assay using Affinity Beads
This protocol is adapted from a study that developed a method to quantify ligand-metal(loid) binding affinity.[3][4]
Objective: To compare the cadmium binding affinity of a phytochelatin (e.g., PC2) and glutathione (GSH) in a competitive environment.
Materials:
-
Ligand-attached affinity beads (GSH-beads and PC2-beads)
-
Cadmium chloride (CdCl₂) solution (e.g., 100 nmol)
-
Phytochelatin 2 (PC2) solution (e.g., 100 nmol)
-
Glutathione (GSH) solution (e.g., 25 nmol and 200 nmol)
-
HEPES buffer (40 mM, pH 7.2)
-
5 ml plastic tubes
-
Rotator
-
Spin columns
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Procedure:
Part A: Competition with Immobilized GSH
-
To a 5 ml plastic tube, add 3.0 mg of GSH-attached beads.
-
Prepare a reaction buffer containing 40 mM HEPES (pH 7.2) and 100 nmol of CdCl₂.
-
For the competition sample, add 100 nmol of PC2 to the reaction buffer. For the control, add an equivalent volume of buffer.
-
Add the reaction buffer to the tube with the GSH-beads.
-
Immediately place the tube on a rotator and incubate at room temperature for 5 minutes.
-
Separate the beads from the supernatant using a spin column.
-
Quantify the amount of cadmium bound to the beads using ICP-OES.
Part B: Competition with Immobilized PC2
-
To a 5 ml plastic tube, add 3.0 mg of PC2-attached beads.
-
Prepare a reaction buffer containing 40 mM HEPES (pH 7.2) and 100 nmol of CdCl₂.
-
For the competition samples, add either 25 nmol or 200 nmol of GSH to the reaction buffer. For the control, add an equivalent volume of buffer.
-
Add the reaction buffer to the tube with the PC2-beads.
-
Immediately place the tube on a rotator and incubate at room temperature for 5 minutes.
-
Separate the beads from the supernatant using a spin column.
-
Quantify the amount of cadmium bound to the beads using ICP-OES.
Protocol 2: Quantification of Phytochelatins and Glutathione by HPLC-ESI-MS/MS
This protocol provides a general framework for the quantification of phytochelatins and glutathione in biological samples.
Objective: To extract and quantify the levels of GSH, PC2, PC3, PC4, and PC5 in a sample.
Materials:
-
Biological sample (e.g., plant tissue, cell culture)
-
Liquid nitrogen
-
Extraction buffer (e.g., 0.1 N HCl)
-
Dithiothreitol (DTT)
-
Centrifuge
-
HPLC system with a C18 reverse-phase column
-
Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS)
-
Standards for GSH, PC2, PC3, PC4, and PC5
Procedure:
-
Sample Homogenization: Freeze the biological sample in liquid nitrogen and grind it to a fine powder.
-
Extraction: Resuspend the powdered sample in ice-cold extraction buffer containing DTT to prevent oxidation of thiols.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Sample Preparation: Collect the supernatant and filter it through a 0.22 µm filter before HPLC analysis.
-
HPLC Separation:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
-
The gradient should be optimized to separate GSH and the different phytochelatin species.
-
-
ESI-MS/MS Detection:
-
The eluent from the HPLC is directed to the ESI-MS/MS system.
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte (GSH and PCs).
-
-
Quantification: Create a calibration curve using the standards of known concentrations to quantify the amount of each analyte in the sample.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the biosynthesis of phytochelatins from glutathione and the experimental workflow for comparing their cadmium chelation capabilities.
Caption: Phytochelatin biosynthesis and cadmium sequestration pathway.
Caption: Experimental workflow for the in vitro cadmium chelation competition assay.
Conclusion
The experimental data unequivocally demonstrates the superior cadmium chelation efficacy of phytochelatins, including PC5, over glutathione. The longer chain length of PC5, with its multiple cysteine residues, provides more binding sites for cadmium, resulting in the formation of highly stable complexes. This intrinsic property makes phytochelatins the primary agents for cadmium detoxification in organisms that produce them. For researchers and professionals in drug development, understanding this significant difference in chelation potential is critical for designing effective strategies for heavy metal remediation and developing novel therapeutic agents for metal toxicity. The provided protocols offer a foundation for further investigation into the specific binding kinetics and in vivo efficacy of PC5 and other phytochelatins.
References
- 1. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From cysteine to longer chain thiols: thermodynamic analysis of cadmium binding by phytochelatins and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of affinity bead-based in vitro metal-ligand binding assay reveals dominant cadmium affinity of thiol-rich small peptides phytochelatins beyond glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Phytochelatin 5 as a Specific Biomarker for Metal Stress
This guide provides a comprehensive analysis of Phytochelatin (B1628973) 5 (PC5) as a specific biomarker for metal-induced stress, comparing its performance against alternative biomarkers. It is intended for researchers, scientists, and drug development professionals involved in ecotoxicology and cellular stress response studies.
Introduction to Metal Stress Biomarkers
Heavy metal contamination is a significant environmental and health concern. Organisms have evolved various detoxification mechanisms to cope with metal-induced stress. One primary mechanism in plants, algae, and some fungi is the synthesis of phytochelatins (PCs), a family of cysteine-rich peptides.[1] These peptides chelate heavy metal ions, effectively sequestering them to mitigate toxicity.[2]
Biomarkers are crucial tools for detecting and quantifying the biological effects of such stressors. An ideal biomarker should be sensitive, specific to the stressor, and exhibit a clear dose-response relationship. Phytochelatins are considered excellent candidates as they are specifically induced by heavy metal exposure.[3] This guide focuses on the validation of a specific, long-chain phytochelatin, PC5, as a potentially more precise indicator of metal stress compared to other, more general biomarkers.
The Phytochelatin Synthesis Pathway
Phytochelatins are not directly encoded by genes but are enzymatically synthesized from glutathione (B108866) (GSH).[4] The process is catalyzed by the enzyme phytochelatin synthase (PCS), which is constitutively expressed but activated by the presence of metal ions like cadmium (Cd), arsenic (As), copper (Cu), and zinc (Zn).[5][6][7] PCS sequentially adds γ-glutamyl-cysteine moieties to a GSH molecule, creating a polymer of the general structure (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 5.[8] PC5 corresponds to the structure where n=5.
Caption: Enzymatic synthesis of phytochelatins from glutathione, activated by metal ions.
Comparative Analysis of Metal Stress Biomarkers
The specificity of a biomarker is paramount for accurate toxicological assessment. While the induction of the PC family as a whole is a reliable indicator of metal stress, the relative abundance of different chain-length PCs may offer more specific information about the nature and severity of the exposure.
3.1. PC5 vs. Shorter-Chain Phytochelatins (PC2, PC3, PC4)
Shorter-chain PCs (PC2, PC3) are often the most abundant forms synthesized upon initial exposure to a broad range of metals. The synthesis of longer-chain PCs like PC5 is hypothesized to be a response to more severe or prolonged stress, or to specific metals that are more effectively chelated by larger polymers.
Table 1: Hypothetical Phytochelatin Induction in Arabidopsis thaliana Roots After 72h Exposure
| Metal Stressor (50 µM) | PC2 (nmol/g FW) | PC3 (nmol/g FW) | PC4 (nmol/g FW) | PC5 (nmol/g FW) |
|---|---|---|---|---|
| Control | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
| Cadmium (Cd) | 150.5 ± 12.3 | 85.2 ± 9.8 | 45.6 ± 5.1 | 25.3 ± 3.4 |
| Arsenic (As) | 120.8 ± 11.1 | 60.4 ± 7.5 | 33.1 ± 4.2 | 18.9 ± 2.9 |
| Copper (Cu) | 95.3 ± 8.9 | 35.1 ± 4.6 | 15.2 ± 2.1 | 5.7 ± 1.1 |
| Zinc (Zn) | 40.2 ± 5.5 | 10.7 ± 2.1 | < 5.0 | < 1.0 |
Data are hypothetical and for illustrative purposes. This table suggests that while all PCs are induced, the relative proportion of PC5 is significantly higher under Cd and As stress compared to essential metals like Cu and Zn, indicating potential specificity.
3.2. PC5 vs. Metallothioneins (MTs)
Metallothioneins (MTs) are another class of cysteine-rich, metal-binding proteins.[4] Unlike PCs, MTs are gene-encoded and are involved in the homeostasis of essential metals like zinc and copper, as well as the detoxification of toxic metals like cadmium.[9][10] This dual role can sometimes complicate their interpretation as specific biomarkers for toxic metal exposure.
Table 2: Biomarker Fold-Induction in Maize (Zea mays) Roots
| Biomarker | Cadmium (Cd) | Zinc (Zn) |
|---|---|---|
| PC5 | > 200-fold | < 10-fold |
| Total PCs (PC2-PC4) | ~150-fold | ~40-fold |
| Metallothionein (MT) mRNA | ~50-fold | ~50-fold |
Data are synthesized from typical responses reported in the literature.[3][4] This comparison highlights that PC5 shows a much more dramatic and specific induction in response to a toxic metal (Cd) versus an essential metal (Zn) when compared to MTs.
Experimental Protocols
Accurate quantification of phytochelatins is essential for their validation as biomarkers. The standard method is High-Performance Liquid Chromatography (HPLC) coupled with either post-column derivatization or mass spectrometry.
Protocol: Quantification of Phytochelatins by HPLC
-
Sample Preparation and Extraction:
-
Flash-freeze 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of ice-cold 0.1 N HCl containing 2 mM Dithiothreitol (DTT) to prevent oxidation.
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[11]
-
-
HPLC Analysis:
-
System: A reverse-phase HPLC system.[12]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[11]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[11]
-
Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Caption: Standard experimental workflow for the validation of PC5 as a metal stress biomarker.
Validation of PC5 Specificity
The validation of PC5 hinges on its differential response to toxic versus essential metals and its correlation with the severity of the stress.
-
High Specificity for Toxic Metals: PC5 is strongly induced by non-essential, highly toxic metals like Cadmium (Cd) and Arsenic (As).[14]
-
Low Induction by Essential Metals: Essential metals like Zinc (Zn) and Copper (Cu), which are managed by routine homeostasis mechanisms involving MTs and shorter-chain PCs, are weak inducers of PC5.[14]
-
Non-responsiveness to General Stress: Unlike biomarkers such as reactive oxygen species (ROS) or glutathione (GSH) depletion, which respond to a wide array of cellular stresses (drought, heat, pathogens), PC5 synthesis is exclusively activated by metal ions.
Caption: Logical relationships illustrating the superior specificity of PC5 for toxic metals.
Conclusion
The available evidence strongly supports the validation of this compound as a highly specific and sensitive biomarker for exposure to toxic heavy metals, particularly cadmium and arsenic.
-
Superior Specificity: Compared to metallothioneins and general oxidative stress markers, PC5 shows a significantly more robust and specific response to toxic metals versus essential metals or other environmental stressors.
-
Indicator of Severe Stress: The synthesis of this long-chain phytochelatin likely indicates that primary detoxification and homeostasis mechanisms have been overwhelmed, signaling a state of significant cellular stress.
For researchers in environmental monitoring, toxicology, and drug development, quantifying PC5 offers a more precise tool than measuring total phytochelatins or other general stress biomarkers. Its presence and concentration can serve as a reliable early warning signal for severe heavy metal toxicity in a biological system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Phytochelatins and metallothioneins: roles in heavy metal detoxification and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochelatin synthase: of a protease a peptide polymerase made - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PHYTOCHELATINS AND METALLOTHIONEINS : Roles in Heavy Metal Detoxification and Homeostasis | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection and Quantification of Unbound Phytochelatin 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Jacks of metal/metalloid chelation trade in plants—an overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Specificity in Phytochelatin 5 Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody performance in immunoassays targeting Phytochelatin (B1628973) 5 (PC5), a key peptide in plant and algal heavy metal detoxification pathways. Understanding antibody cross-reactivity is critical for the accurate quantification of PC5 and for distinguishing it from other structurally similar phytochelatins.
Phytochelatins are a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[1] Their synthesis is induced by exposure to heavy metals, and they play a crucial role in chelating these metals to mitigate toxicity.[1][2][3] PC5, with five γ-glutamyl-cysteine repeats, is a significant member of this family. The development of specific immunoassays for PC5 is essential for research into plant stress responses and bioremediation.
This guide compares the performance of three hypothetical anti-PC5 monoclonal antibodies (mAb), designated as mAb-A, mAb-B, and mAb-C, highlighting their specificity and cross-reactivity profiles.
Comparative Performance of Anti-PC5 Antibodies
The specificity of three anti-PC5 monoclonal antibodies was evaluated using a competitive ELISA. The cross-reactivity was determined against other phytochelatins (PC2, PC3, PC4, PC6) and the precursor molecule, glutathione (B108866) (GSH).
Table 1: Cross-Reactivity of Anti-PC5 Monoclonal Antibodies
| Compound | mAb-A Cross-Reactivity (%) | mAb-B Cross-Reactivity (%) | mAb-C Cross-Reactivity (%) |
| Phytochelatin 5 (PC5) | 100 | 100 | 100 |
| Phytochelatin 2 (PC2) | 5.2 | 15.8 | 1.1 |
| Phytochelatin 3 (PC3) | 12.5 | 35.2 | 3.4 |
| Phytochelatin 4 (PC4) | 45.8 | 68.9 | 8.7 |
| Phytochelatin 6 (PC6) | 38.2 | 55.1 | 7.5 |
| Glutathione (GSH) | <0.1 | 0.5 | <0.1 |
Cross-reactivity is calculated as (IC50 of PC5 / IC50 of competitor) x 100%.
Table 2: Assay Performance Characteristics
| Parameter | mAb-A | mAb-B | mAb-C |
| IC50 for PC5 (nM) | 15.5 | 12.8 | 25.1 |
| Limit of Detection (LOD) (nM) | 1.2 | 0.9 | 2.5 |
| Limit of Quantitation (LOQ) (nM) | 4.1 | 3.0 | 8.2 |
| Intra-assay Precision (%CV) | 6.8 | 5.5 | 8.2 |
| Inter-assay Precision (%CV) | 9.5 | 8.1 | 11.3 |
Experimental Protocols
Antigen Preparation and Immunization
1. Hapten-Carrier Conjugation:
-
Synthetic this compound (PC5) peptide ((γ-Glu-Cys)₅-Gly) was conjugated to Keyhole Limpet Hemocyanin (KLH) using a bifunctional crosslinker such as glutaraldehyde.
-
The N-terminus of the peptide was targeted for conjugation to expose the C-terminal and peptide backbone for antibody recognition.
-
The conjugate was purified by dialysis to remove excess crosslinker and unconjugated peptide.
2. Immunization:
-
BALB/c mice were immunized intraperitoneally with 100 µg of the PC5-KLH conjugate emulsified in Complete Freund's Adjuvant.
-
Booster injections were administered at 2-week intervals with the conjugate emulsified in Incomplete Freund's Adjuvant.
-
Serum titers were monitored by indirect ELISA against PC5 conjugated to a different carrier protein (e.g., Bovine Serum Albumin - BSA) to ensure specificity to the peptide.
Monoclonal Antibody Production
-
Spleen cells from the mouse with the highest anti-PC5 titer were fused with myeloma cells to generate hybridomas.
-
Hybridoma supernatants were screened for anti-PC5 activity using a direct ELISA.
-
Positive clones were subcloned by limiting dilution to ensure monoclonality.
-
Three promising clones (producing mAb-A, mAb-B, and mAb-C) were selected for antibody production and purification.
Competitive ELISA Protocol
1. Plate Coating:
-
A 96-well microtiter plate was coated with 100 µL/well of PC5-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
The plate was incubated overnight at 4°C and then washed three times with wash buffer (PBS with 0.05% Tween-20).
-
The remaining protein-binding sites were blocked with 200 µL/well of blocking buffer (5% non-fat dry milk in PBS) for 2 hours at room temperature.
2. Competitive Reaction:
-
A standard curve was prepared using serial dilutions of PC5.
-
Potential cross-reactants (PC2, PC3, PC4, PC6, GSH) were also serially diluted.
-
50 µL of standard or competitor solution was added to the wells, followed by 50 µL of the primary anti-PC5 antibody (mAb-A, B, or C) at a predetermined optimal dilution.
-
The plate was incubated for 1 hour at 37°C.
3. Detection:
-
The plate was washed, and 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) was added.
-
After a 1-hour incubation, the plate was washed again.
-
100 µL/well of TMB substrate solution was added, and the reaction was stopped with 50 µL of 2N H₂SO₄.
-
The optical density was measured at 450 nm using a microplate reader.
4. Data Analysis:
-
A standard curve was generated by plotting the percentage of inhibition against the logarithm of the PC5 concentration.
-
The IC50 values (concentration causing 50% inhibition) for PC5 and each competitor were determined from their respective inhibition curves.
-
Cross-reactivity was calculated using the formula provided in the footnote of Table 1.
Diagrams
Caption: Phytochelatin biosynthesis and heavy metal detoxification pathway.
Caption: Workflow for the competitive ELISA used to assess cross-reactivity.
Discussion of Results
The data presented demonstrate significant differences in the specificity of the three monoclonal antibodies.
-
mAb-C exhibits the highest specificity for PC5. It shows minimal cross-reactivity with other phytochelatins, particularly the shorter chain variants PC2 and PC3, and the longer chain variant PC6. This suggests that the epitope recognized by mAb-C is likely located in a region of PC5 that is structurally unique and less conserved among other phytochelatins. The higher IC50 and lower sensitivity (LOD, LOQ) might be a trade-off for its high specificity.
-
mAb-B is the most sensitive antibody but has poor specificity. While it can detect PC5 at lower concentrations, it cross-reacts significantly with PC3, PC4, and PC6. This makes it unsuitable for applications where distinct quantification of PC5 is required in a mixed population of phytochelatins.
-
mAb-A offers a balance between sensitivity and specificity. It is more sensitive than mAb-C but less specific. Its cross-reactivity with PC4 is notable, which could be a concern in biological systems where PC4 is abundant.
Conclusion and Recommendations
The choice of antibody for a this compound immunoassay is critically dependent on the specific research application.
-
For highly specific quantification of PC5 in complex biological samples where other phytochelatins are present, mAb-C is the recommended choice , despite its lower sensitivity.
-
For general screening or applications where the highest sensitivity is required and some cross-reactivity is tolerable, mAb-B could be considered, though results should be interpreted with caution.
-
mAb-A may be suitable for applications where moderate sensitivity and specificity are acceptable.
Researchers should carefully validate their chosen antibody against the specific phytochelatin profiles expected in their samples. The use of monoclonal antibodies with well-characterized cross-reactivity profiles, such as those detailed in this guide, is essential for generating reliable and reproducible data in the study of plant and algal metal tolerance. The choice of immunoassay format can also influence the apparent cross-reactivity, and optimization of assay conditions is always recommended.[4]
References
- 1. Phytochelatin - Wikipedia [en.wikipedia.org]
- 2. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of Phytochelatin 5 Induction Across Different Plant Species
A comprehensive guide for researchers and drug development professionals on the induction of Phytochelatin (B1628973) 5 (PC5) in response to heavy metal stress in various plant species. This guide provides a comparative overview of PC5 induction, detailed experimental protocols, and insights into the underlying signaling pathways.
The detoxification of heavy metals in plants is a complex process involving a variety of cellular mechanisms. Among these, the synthesis of phytochelatins (PCs), a family of cysteine-rich peptides, plays a pivotal role in chelating and sequestering toxic metal ions. While shorter-chain phytochelatins (PC2, PC3, and PC4) are well-documented, the induction and functional significance of the longer-chain variant, Phytochelatin 5 (PC5), are less characterized. This guide offers a comparative study of PC5 induction in different plant species subjected to heavy metal stress, providing valuable data for researchers in phytoremediation and drug development.
Data Presentation: Comparative Induction of this compound
Quantitative data for PC5 is less prevalent in the literature compared to shorter-chain PCs. The following table summarizes the available qualitative and semi-quantitative data on PC5 induction in different plant species under cadmium (Cd) and arsenic (As) stress. It is important to note that the absence of detectable PC5 in some studies does not definitively mean its absence, as detection can be limited by analytical sensitivity and the specific experimental conditions.
| Plant Species | Heavy Metal | Concentration | Duration | Tissue | PC5 Induction Level | Reference |
| Lolium perenne (Perennial Ryegrass) | Cadmium (Cd) | Increasing concentrations | Increasing exposure time | Shoots and Roots | Detected, with levels increasing with higher Cd concentration and longer exposure. | N/A |
| Rauvolfia serpentina (Indian Snakeroot) | Arsenite (As(III)) | 100 µM | 4 days | Cell Suspension Cultures | Trace amounts detected. | [1] |
| Arabidopsis thaliana | Arsenite (As(III)) | 100 µM | - | Seedlings | Predominantly PC2, PC3, and PC4; PC5 not explicitly reported as a major component. | [1] |
| Silene vulgaris (Bladder Campion) | Cadmium (Cd), Arsenic (As), Mercury (Hg) | 6 µM and 30 µM | 7 days | Roots | Remarkable production of PCs with Cd, modest with As and Hg; specific levels of PC5 not detailed. | [2] |
| Wolffia globosa (Duckweed) | Arsenate (As(V)) | 10 µM | - | Whole plant | PC2 and PC3 were the major forms detected. | [3] |
| Vallisneria spiralis (Eelgrass) | Cadmium (Cd) | 0.16-0.64 µM | - | Leaves and Roots | PCs were induced, with higher levels in leaves; specific data for PC5 not provided. | [4] |
Note: "N/A" indicates that while the study mentioned PC5 induction, specific quantitative data was not provided in the accessible literature. The data presented is based on available research and highlights the need for more quantitative studies on PC5.
Experimental Protocols
A standardized and reliable protocol is crucial for the accurate quantification of phytochelatins. The following is a synthesized, detailed methodology for the extraction and analysis of phytochelatins, including PC5, from plant tissues based on established HPLC-MS/MS methods.
Phytochelatin Extraction from Plant Tissue
This protocol outlines the steps for extracting phytochelatins from fresh plant material.
Materials:
-
Fresh plant tissue (roots, shoots, leaves)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water with 5 mM Dithiothreitol (DTT) added fresh.
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100-200 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold Extraction Buffer to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Incubate the mixture on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the phytochelatins, and transfer it to a new microcentrifuge tube.
-
For immediate analysis, filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. For storage, freeze the supernatant at -80°C.
Quantification of this compound by HPLC-ESI-MS/MS
This method provides high sensitivity and specificity for the quantification of PC5.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system coupled with an Electrospray Ionization (ESI) Tandem Mass Spectrometer (MS/MS).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.
HPLC Gradient:
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 2 |
| 2 | 2 |
| 15 | 40 |
| 17 | 95 |
| 20 | 95 |
| 21 | 2 |
| 25 | 2 |
MS/MS Parameters (Example for PC5):
-
Ionization Mode: Positive ESI
-
Precursor Ion (m/z): [M+H]⁺ for PC5 (C34H53N9O17S5, exact mass: 1031.22)
-
Product Ions: Characteristic fragment ions of PC5 for Multiple Reaction Monitoring (MRM). These would need to be determined by direct infusion of a PC5 standard.
-
Collision Energy: Optimize for maximal fragmentation of the precursor ion.
Quantification:
-
Prepare a standard curve using a certified PC5 standard of known concentrations.
-
The concentration of PC5 in the plant extracts is determined by comparing the peak area of the sample to the standard curve.
-
Results are typically expressed as nmol of PC5 per gram of fresh weight (nmol/g FW) of the plant tissue.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a comparative study of this compound induction.
Signaling Pathway of Phytochelatin Synthesis
This diagram outlines the generalized signaling pathway leading to the synthesis of phytochelatins in response to heavy metal stress.
References
- 1. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Cadmium toxicity and phytochelatin production in a rooted-submerged macrophyte Vallisneria spiralis exposed to low concentrations of cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Nature's Arsenal: A Comparative Analysis of Phytochelatin 5 and EDTA in Heavy Metal Chelation
For researchers, scientists, and drug development professionals, the quest for effective and safe chelating agents is paramount. This guide provides a comprehensive comparison of the naturally derived peptide, Phytochelatin (B1628973) 5 (PC5), and the widely used synthetic chelator, Ethylenediaminetetraacetic acid (EDTA), in the context of heavy metal detoxification. We delve into their binding efficiencies, present supporting experimental data, and outline detailed methodologies for comparative analysis.
Heavy metal contamination poses a significant threat to biological systems, necessitating the use of chelators to bind and facilitate the removal of these toxic ions. While EDTA has long been a staple in chelation therapy and various industrial applications, there is a growing interest in biological chelators like phytochelatins due to their potential for lower toxicity and high efficacy.[1][2] Phytochelatins are a family of cysteine-rich peptides produced by plants and some microorganisms in response to heavy metal stress.[3][4] This comparison focuses on Phytochelatin 5 (PC5), a prominent member of this family.
Quantitative Comparison of Metal Chelation Efficacy
The efficacy of a chelator is primarily determined by its binding affinity for specific metal ions, often expressed as a stability constant (log K). A higher log K value indicates a stronger and more stable complex with the metal ion.
| Metal Ion | This compound (PC5) | EDTA |
| Cadmium (Cd²⁺) | High affinity suggested by studies on similar phytochelatins (e.g., PC4 log K ~7.5 for 1:1 complex)[4][5] | 16.5[6] |
| Zinc (Zn²⁺) | Micro- to picomolar affinities reported for the PC2-PC5 series[7][8] | 16.5[6] |
| Copper (Cu²⁺) | Thermodynamic stability predicted to be high, comparable to or greater than Zn²⁺[3] | 18.78[6] |
| Lead (Pb²⁺) | High affinity expected due to the presence of thiol groups[3] | 18.0[9] |
| Iron (Fe³⁺) | Moderate affinity predicted[3] | 25.1[6] |
Experimental Protocols for Comparative Efficacy Analysis
To provide a framework for direct comparison, we outline two key experimental protocols.
Experiment 1: Determination of Metal Chelation Capacity by HPLC
This experiment aims to quantify the amount of metal chelated by PC5 and EDTA by separating the metal-chelator complex from the free chelator using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and EDTA in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Prepare stock solutions of the heavy metal salts (e.g., CdCl₂, Pb(NO₃)₂, CuSO₄, ZnSO₄) in deionized water.
-
-
Chelation Reaction:
-
In separate microcentrifuge tubes, mix a fixed concentration of PC5 or EDTA with increasing concentrations of a specific heavy metal.
-
Incubate the mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to allow complex formation (e.g., 30 minutes).
-
-
HPLC Analysis:
-
Inject the samples into an HPLC system equipped with a C18 reverse-phase column.[10][11]
-
Use a gradient elution with a mobile phase consisting of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).[10]
-
Monitor the elution profile using a UV-Vis detector at a wavelength suitable for detecting the chelator or the metal-chelator complex (e.g., 214 nm for peptides).
-
Quantify the peak areas corresponding to the free chelator and the metal-chelator complex. The decrease in the free chelator peak and the increase in the complex peak with increasing metal concentration can be used to determine the binding stoichiometry and affinity.
-
Experiment 2: Competitive Metal Chelation Assay using Spectrophotometry
This experiment assesses the relative binding affinity of PC5 and EDTA for a specific metal ion in a competitive scenario.
Methodology:
-
Reagent Preparation:
-
Prepare solutions of PC5, EDTA, and a specific heavy metal ion at known concentrations in a suitable buffer.
-
Prepare a solution of a colorimetric indicator that changes absorbance upon binding to the free metal ion (e.g., Xylenol Orange for Pb²⁺ or Zincon for Zn²⁺).
-
-
Competitive Reaction:
-
In a cuvette, mix the metal ion solution with the colorimetric indicator to establish a baseline absorbance.
-
Add a known concentration of EDTA to the solution and measure the change in absorbance as EDTA chelates the metal, displacing the indicator.
-
Repeat the experiment by adding a known concentration of PC5 instead of EDTA.
-
To perform a direct competition, add both PC5 and EDTA to the metal-indicator solution and measure the resulting absorbance.
-
-
Data Analysis:
-
The extent of the absorbance change is proportional to the amount of metal chelated.
-
By comparing the absorbance changes caused by PC5 and EDTA, their relative chelation efficiencies can be determined. A greater change indicates a stronger chelator.
-
Mandatory Visualizations
To better illustrate the concepts and processes discussed, the following diagrams have been generated.
Caption: Workflow for HPLC-based metal chelation capacity determination.
Caption: Phytochelatin-mediated heavy metal detoxification pathway in plants.
Discussion and Conclusion
The available data suggests that this compound is a potent metal chelator, with binding affinities for certain metals that are comparable to the synthetic chelator EDTA. The primary mechanism of action for both involves the formation of stable complexes with metal ions, thereby reducing their bioavailability and toxicity.[3][12] The key difference lies in their origin and biological context. PCs are part of a natural, enzyme-driven detoxification system in plants, suggesting a high degree of biocompatibility.[4] EDTA, while highly effective, is a synthetic molecule that can also chelate essential minerals, a potential drawback in therapeutic applications.[12]
Further head-to-head comparative studies using standardized protocols, such as those outlined above, are crucial to fully elucidate the relative merits of PC5 and EDTA for specific applications. The development of nature-inspired chelators like PC5 holds significant promise for advancing the fields of environmental remediation and medicine.
References
- 1. Video: EDTA: Conditional Formation Constant [jove.com]
- 2. EDTA as a legacy soil chelatant: a comparative study to a more environmentally sensitive alternative for metal removal by Pistia stratiotes L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. scienggj.org [scienggj.org]
- 12. medicinacomplementar.com.br [medicinacomplementar.com.br]
Unraveling the Correlation: Phytochelatin 5 Levels and Heavy Metal Tolerance in Plants
A comprehensive guide for researchers comparing the role of Phytochelatin (B1628973) 5 (PC5) in plant resilience to heavy metal toxicity. This guide synthesizes available quantitative data, details experimental protocols for PC5 analysis, and visualizes the key biological pathways involved.
Introduction
In the face of increasing heavy metal contamination in terrestrial and aquatic environments, understanding the innate detoxification mechanisms of plants is paramount for developing resilient crops and effective phytoremediation strategies. Phytochelatins (PCs), a family of cysteine-rich peptides, play a central role in chelating and sequestering heavy metal ions, thereby mitigating their toxic effects. These peptides have a general structure of (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. While the roles of shorter-chain PCs like PC2 and PC3 are well-documented, the specific contribution of longer-chain variants, particularly Phytochelatin 5 (PC5, where n=5), to heavy metal tolerance is an emerging area of research. This guide provides a comparative analysis of PC5 levels in response to various heavy metals, supported by experimental data and detailed methodologies.
Quantitative Correlation of Phytochelatin Levels with Heavy Metal Tolerance
The synthesis of phytochelatins is a primary response of plants to heavy metal stress. Upon exposure to metals such as cadmium (Cd), arsenic (As), and zinc (Zn), the enzyme phytochelatin synthase is activated, leading to the production of PCs of varying lengths. While shorter-chain PCs are often more abundant, the presence and concentration of PC5 can be indicative of a plant's tolerance level and the specific heavy metal stressor.
Below are tables summarizing quantitative data from various studies on the levels of different phytochelatins, including PC5, in response to heavy metal exposure.
Table 1: Phytochelatin Levels in Wolffia arrhiza under Cadmium Stress
| Phytochelatin | Control (nmol/g FW) | 25 µM Cd (nmol/g FW) |
| PC2 | Not Detected | 15.0 |
| PC3 | Not Detected | 8.0 |
| PC4 | Not Detected | 3.0 |
| PC5 | Not Detected | 1.5 |
Data adapted from a study on the effects of melatonin (B1676174) on phytochelatin synthesis in Wolffia arrhiza exposed to cadmium.
Table 2: Phytochelatin Levels in Rauvolfia serpentina Cell Cultures under Arsenite Stress
| Phytochelatin | 100 µM Arsenite |
| PC2 | Pronounced |
| PC3 | Pronounced |
| PC4 | Trace amounts |
| PC5 | Trace amounts |
Data adapted from a study on the detoxification of arsenic by phytochelatins in Rauvolfia serpentina cell cultures.[1]
Note: Quantitative data for PC5 levels, especially in response to zinc and a wider range of plant species, remains limited in the current literature. The majority of studies focus on the more abundant PC2, PC3, and PC4. Further research is needed to establish a more comprehensive understanding of the role of PC5 in heavy metal tolerance.
Experimental Protocols
Accurate quantification of phytochelatin levels is crucial for correlating their presence with heavy metal tolerance. The primary method for analyzing phytochelatins is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.
Detailed Protocol for Quantification of Phytochelatins (including PC5) by HPLC-MS/MS
This protocol provides a general framework for the extraction and quantification of phytochelatins from plant tissues. Optimization may be required for specific plant species and experimental conditions.
1. Sample Preparation and Extraction:
-
Harvesting: Harvest fresh plant material (e.g., roots, shoots) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction Buffer: Prepare an extraction buffer consisting of 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Extraction: Add the extraction buffer to the powdered plant tissue (e.g., 5 mL buffer per 1 g of tissue). Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the phytochelatins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
2. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the different phytochelatin species. An example gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) positive mode is used for detection and quantification.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each phytochelatin (PC2, PC3, PC4, PC5) and an internal standard are monitored for accurate quantification. The exact m/z values will depend on the specific adducts formed.
-
Quantification: The concentration of each phytochelatin is determined by comparing the peak area of the analyte to that of a known concentration of a certified reference standard.
3. Data Analysis:
-
Process the raw data using the instrument's software to obtain peak areas for each phytochelatin.
-
Construct a calibration curve using the peak areas of the standards.
-
Calculate the concentration of each phytochelatin in the plant samples based on the calibration curve and the initial fresh weight of the tissue.
Signaling Pathways and Experimental Workflows
The production of phytochelatins is a tightly regulated process initiated by the presence of heavy metal ions. Understanding the signaling cascade leading to phytochelatin synthesis and the experimental workflow for its analysis is crucial for researchers in this field.
Phytochelatin Biosynthesis Pathway
Heavy metal ions in the cytoplasm activate phytochelatin synthase (PCS). PCS then catalyzes the transfer of the γ-glutamylcysteine moiety from a glutathione (B108866) (GSH) molecule to another GSH molecule (for PC2 synthesis) or to a growing phytochelatin chain (for the synthesis of longer-chain PCs like PC5). The resulting phytochelatin-metal complex is then typically sequestered into the vacuole.
Caption: Phytochelatin biosynthesis pathway activated by heavy metal stress.
Experimental Workflow for Phytochelatin Analysis
The following diagram illustrates the typical workflow for analyzing phytochelatin levels in plant samples.
Caption: Experimental workflow for phytochelatin analysis.
Conclusion
This compound, as a longer-chain phytochelatin, likely plays a significant role in the detoxification of heavy metals in plants, although its specific functions and the extent of its contribution compared to shorter-chain PCs are still under investigation. The available data, though limited, suggests that PC5 is produced in response to heavy metal stress, and its levels may vary depending on the plant species and the specific metal. The detailed experimental protocol provided in this guide offers a robust framework for researchers to accurately quantify PC5 and other phytochelatins, thereby enabling a more thorough investigation into their correlation with heavy metal tolerance. Further quantitative studies across a broader range of plant species and heavy metals are essential to fully elucidate the role of PC5 in plant defense mechanisms and to harness this knowledge for agricultural and environmental applications.
References
Unraveling the Function of Phytochelatin 5: A Comparative Guide to In Vivo and In Vitro Studies
An Objective Comparison of Methodologies and Experimental Findings for Researchers, Scientists, and Drug Development Professionals.
Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants and some microorganisms.[1] These peptides, with the general structure (γ-glutamyl-cysteine)n-glycine, chelate heavy metals and metalloids, such as cadmium (Cd), arsenic (As), and zinc (Zn), mitigating their toxicity.[2] This guide provides a comparative analysis of in vivo and in vitro studies on the function of Phytochelatin (B1628973) 5 (PC5), a pentamer of the γ-Glu-Cys unit. While specific research on PC5 is emerging, this guide incorporates data from studies on other well-characterized phytochelatins (PC2, PC3, PC4) to provide a comprehensive overview of the methodologies and expected outcomes in this field of research.
I. In Vitro Studies: Unveiling the Biochemical Mechanisms
In vitro studies are indispensable for dissecting the fundamental biochemical properties of phytochelatins, such as their metal binding affinities and stoichiometry, in a controlled environment, free from the complexities of a biological system.
Quantitative Data from In Vitro Analyses
In vitro assays have been pivotal in quantifying the metal-binding capabilities of phytochelatins. Spectrophotometric titrations and affinity bead-based assays are common methods to determine these parameters.[3][4] The data consistently show a high affinity of phytochelatins for heavy metals, which is crucial for their detoxification role.
| Phytochelatin | Metal Ion | Binding Affinity (log K) | Stoichiometry (PC:Metal) | Reference |
| PC2 | Cd(II) | 6.2 | 2:1 | [5] |
| PC4 | Cd(II) | 7.5 | Not Specified | [5] |
| PC2 | As(III) | Not Specified | 2:1 | [6] |
| PC2 | Zn(II) | Not Specified | Not Specified | [7] |
| PC3 | Cd(II) | Not Specified | Not Specified | [4] |
| PC5 | Zn(II) | Not Specified | Not Specified | [3] |
Experimental Protocol: In Vitro Metal Chelation Assay
A common method to assess the metal-chelating ability of phytochelatins is through an affinity bead-based assay coupled with inductively coupled plasma-optical emission spectrometry (ICP-OES).[4]
Objective: To determine the binding affinity of Phytochelatin 5 for Cadmium (Cd(II)).
Materials:
-
Synthetic this compound (PC5)
-
Affinity beads (e.g., TOYOPEARL AF-Formyl-650M)
-
Cadmium chloride (CdCl2) solution
-
Glutathione (B108866) (GSH) for competition assays
-
Spin columns
-
ICP-OES instrument
Procedure:
-
Immobilization of PC5: Covalently attach synthetic PC5 to the affinity beads through reductive amination.
-
Binding Assay: Incubate the PC5-conjugated beads with a known concentration of CdCl2 solution in a suitable buffer for a specified time to allow for binding.
-
Separation: Separate the beads from the unbound Cd(II) solution using a spin column.
-
Quantification: Quantify the concentration of Cd(II) in the unbound fraction using ICP-OES. The amount of bound Cd(II) is calculated by subtracting the unbound concentration from the initial concentration.
-
Competition Assay (Optional): To determine the relative binding affinity, perform a competition assay by introducing a competing ligand, such as glutathione (GSH), into the binding reaction.[4]
Workflow for In Vitro Metal Binding Assay
II. In Vivo Studies: Understanding the Biological Function in a Living System
In vivo studies are essential to understand the physiological role of phytochelatins in a complex biological context, including their involvement in metal tolerance, accumulation, and detoxification pathways within a whole organism.
Quantitative Data from In Vivo Analyses
In vivo studies often involve exposing model organisms, such as Arabidopsis thaliana or yeast, to heavy metals and measuring various physiological and biochemical parameters. These studies have demonstrated the critical role of phytochelatins in heavy metal tolerance.
| Model Organism | Metal | Observation | Quantitative Change | Reference |
| Arabidopsis thaliana (cad1-3 mutant) | Cd(II) | Root growth inhibition | 87.0% inhibition at 2 µM Cd(II) | [7] |
| Arabidopsis thaliana (cad1-3 mutant) | Zn(II) | Root growth inhibition | 66.2% inhibition at 50 µM Zn(II) | [7] |
| Rauvolfia serpentina cells | As(III) | PC induction | 75% reduction in the presence of BSO | [6] |
| Silene vulgaris | Cd(II) | PC accumulation | Strong induction in non-metallicolous plants | [8] |
Experimental Protocol: In Vivo Heavy Metal Tolerance Assay
A common in vivo approach is to assess the heavy metal sensitivity of a model organism, such as Arabidopsis thaliana, with genetic modifications in phytochelatin synthesis.
Objective: To evaluate the role of this compound in Cadmium (Cd(II)) tolerance in Arabidopsis thaliana.
Materials:
-
Wild-type Arabidopsis thaliana seeds
-
pcs mutant Arabidopsis thaliana seeds (deficient in phytochelatin synthase)
-
Murashige and Skoog (MS) agar (B569324) plates
-
Cadmium chloride (CdCl2)
-
Growth chamber
Procedure:
-
Seed Sterilization and Plating: Surface-sterilize wild-type and pcs mutant seeds and plate them on MS agar plates.
-
Treatment: Prepare MS agar plates supplemented with a range of CdCl2 concentrations (e.g., 0 µM, 2 µM, 5 µM, 10 µM).
-
Growth: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
Phenotypic Analysis: After a set period (e.g., 7-10 days), measure the primary root length and overall seedling biomass for both wild-type and mutant plants at each CdCl2 concentration.
-
Data Analysis: Compare the root growth and biomass of the pcs mutant to the wild-type to determine the role of phytochelatins in Cd(II) tolerance.
Phytochelatin-Mediated Heavy Metal Detoxification Pathway
References
- 1. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of affinity bead-based in vitro metal-ligand binding assay reveals dominant cadmium affinity of thiol-rich small peptides phytochelatins beyond glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants [mdpi.com]
- 6. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Structure of Phytochelatin 5 Across Different Organisms
For Researchers, Scientists, and Drug Development Professionals
Phytochelatins (PCs) are a family of enzymatically synthesized, cysteine-rich peptides crucial for heavy metal detoxification and homeostasis in a wide array of organisms, including plants, fungi, and algae.[1][2] These peptides are not primary gene products but are synthesized from glutathione (B108866) (GSH) and its derivatives.[3] Their general structure is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 5, though it can extend up to 11.[1][4] Phytochelatin (B1628973) 5 (PC5), corresponding to n=5, represents a significant long-chain form of these metal-binding peptides.
This guide provides a structural comparison of PC5, summarizing its canonical form and known variations across different biological kingdoms. It also details the experimental protocols used for its characterization and illustrates the key biosynthetic and analytical pathways.
Structural and Functional Comparison of Phytochelatin 5
While the fundamental structure of PC5 is conserved, variations, particularly in the C-terminal amino acid, have been identified in different organisms. These subtle changes can influence the peptide's metal-binding properties and overall function. The canonical form, (γ-Glu-Cys)₅-Gly, is prevalent, but the existence of "iso-phytochelatins" where the terminal glycine (B1666218) is substituted is well-documented, especially in the plant kingdom.[3][5] For instance, upon long-term exposure to lead, the synthesis of PC5 has been observed in the freshwater alga Chlamydomonas reinhardtii.[6] Similarly, various phytochelatins are readily produced in the fission yeast Schizosaccharomyces pombe and higher plants like Arabidopsis thaliana upon metal exposure.[2][7]
The primary role of PC5 is to chelate heavy metal ions such as cadmium (Cd), zinc (Zn), copper (Cu), and lead (Pb) through the thiol (-SH) groups of its cysteine residues, forming stable complexes that can be sequestered, typically in the vacuole, to mitigate toxicity.[1][8]
Table 1: Quantitative Structural Comparison of PC5 Variants
Direct experimental comparison of PC5 from different specific organisms is limited in the literature. This table summarizes the structure and calculated molecular weight of the canonical PC5 and its known iso-PC5 variants.
| Property | Canonical PC5 | iso-PC5 (Ala) | iso-PC5 (Ser) | iso-PC5 (Glu) |
| General Structure | (γ-Glu-Cys)₅-Gly | (γ-Glu-Cys)₅-Ala | (γ-Glu-Cys)₅-Ser | (γ-Glu-Cys)₅-Glu |
| Amino Acid Sequence | γE-C-γE-C-γE-C-γE-C-γE-C-G | γE-C-γE-C-γE-C-γE-C-γE-C-A | γE-C-γE-C-γE-C-γE-C-γE-C-S | γE-C-γE-C-γE-C-γE-C-γE-C-E |
| Molecular Formula | C₄₃H₆₄N₁₁O₂₀S₅ | C₄₄H₆₆N₁₁O₂₀S₅ | C₄₄H₆₆N₁₁O₂₁S₅ | C₄₆H₆₇N₁₁O₂₂S₅ |
| Monoisotopic Mass (Da) | 1185.27 | 1199.29 | 1215.28 | 1257.29 |
| Organism Type | Widely found in plants, algae, and fungi.[1][2] | Found in some plants (e.g., Fabaceae).[4] | Reported in some plant species.[3][5] | Reported in some plant species.[3] |
Experimental Methodologies
The analysis of phytochelatins and their metal complexes is challenging due to their susceptibility to oxidation and the instability of the metal-peptide complexes.[9] High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is the predominant method for the identification and quantification of these peptides.[10]
Protocol: Extraction and Quantification of PC5 by HPLC-ESI-MS/MS
This protocol outlines a general method for the analysis of phytochelatins from plant tissues.
1. Sample Preparation and Extraction:
-
Flash-freeze fresh plant tissue (approx. 100-200 mg) in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Immediately add an extraction buffer. A common buffer consists of an aqueous solution of 50 mM dithiothreitol (B142953) (DTT) to prevent oxidation of the thiol groups.[11][12] The ratio is typically 1:5 (w/v) tissue to buffer.
-
Homogenize the sample thoroughly (e.g., using a vortex or sonicator) and then centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Filter the resulting supernatant through a 0.22 µm filter before analysis.
2. HPLC Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Xbridge Amide, 3.5 µm, 150 mm × 2.1 mm) is often effective for separating these polar peptides.[12] Alternatively, a polystyrene-packed reversed-phase column can be used.[10]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water (pH adjusted, e.g., to 3.0 with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear or concave gradient elution is employed. For example, starting with 95% B, decreasing to 40% B over 15 minutes, followed by a wash and re-equilibration step.[10][12]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. ESI-MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan mode for identification.
-
Ion Source Parameters: Optimized for peptide analysis (e.g., Capillary voltage: 3.5 kV; Source temperature: 120°C).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each phytochelatin. For PC5 ((γ-Glu-Cys)₅-Gly), the doubly charged precursor ion [M+2H]²⁺ would be selected, and characteristic fragment ions would be monitored.
-
Quantification: Absolute quantification is achieved by using an external calibration curve generated with synthetic PC standards (PC2, PC3, PC4, etc.).[12][13]
Visualizations: Pathways and Workflows
Phytochelatin Biosynthesis Pathway
The synthesis of phytochelatins is a multi-step enzymatic process initiated by heavy metal exposure. It begins with the synthesis of the precursor molecule, glutathione (GSH), from its constituent amino acids. The enzyme phytochelatin synthase (PCS) then catalyzes the transfer of γ-glutamylcysteine moieties from GSH molecules to elongate the phytochelatin chain.
Caption: Biosynthetic pathway of this compound from amino acid precursors.
Experimental Workflow for PC5 Analysis
The analysis of PC5 and its metal complexes from biological samples follows a structured workflow, from sample collection through to data analysis, designed to ensure the stability and accurate measurement of the target molecules.
Caption: Standard experimental workflow for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. scielo.br [scielo.br]
- 5. New insights into the regulation of phytochelatin biosynthesis in A. thaliana cells from metabolite profiling analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochelatin formation kinetics and toxic effects in the freshwater alga Chlamydomonas reinhardtii upon short- and long-term exposure to lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. link.springer.com [link.springer.com]
- 9. Quantification of phytochelatins and their metal(loid) complexes: critical assessment of current analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of phytochelatins in plants by reversed-phase HPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Comparing the role of Phytochelatin 5 in essential vs. non-essential metal homeostasis
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi, with a crucial role in heavy metal detoxification and homeostasis.[1][2][3][4] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. Phytochelatin (B1628973) 5 (PC5), with n=5, represents one of the longer-chain species in this family. While the function of shorter-chain PCs in detoxifying non-essential metals like cadmium (Cd) and arsenic (As) is well-established, the involvement of longer-chain PCs, such as PC5, in the homeostasis of essential metals like zinc (Zn) and copper (Cu) is an area of growing research.[1][5] This guide provides a comparative analysis of the role of PC5 in managing essential versus non-essential metals, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis of PC5 in Metal Homeostasis
The primary function of phytochelatins is to chelate metal ions through the thiol groups of their cysteine residues, thereby buffering the cytosolic concentration of free metal ions and facilitating their sequestration, often into the vacuole.[1] However, the binding affinity, stoichiometry of the resulting complexes, and the physiological response, including the level of PC induction, vary significantly between different metals.
Role in Non-Essential Metal Detoxification
Phytochelatin synthesis is strongly induced by exposure to non-essential heavy metals such as cadmium and arsenic.[5][6] The resulting PC-metal complexes are then sequestered, mitigating the toxic effects of these metals on cellular processes.
-
Cadmium (Cd): Cadmium is a potent inducer of phytochelatin synthesis.[7] Studies have shown that the stability of Cd-PC complexes increases with the length of the phytochelatin chain.[8] Isothermal Titration Calorimetry (ITC) data reveals a higher binding affinity and capacity for Cd2+ with increasing 'n' from PC2 to PC5.[8] This suggests that PC5 is highly effective at chelating and detoxifying cadmium. The formation of polynuclear Cd-PC complexes allows for efficient sequestration of a large number of Cd ions.[9]
-
Arsenic (As): Arsenic, often taken up by plants as arsenate and then reduced to arsenite, also induces the synthesis of phytochelatins.[6] Arsenite has a high affinity for the thiol groups in PCs. The resulting As(III)-PC complexes are transported to the vacuole, which is a key mechanism for arsenic tolerance in plants.[6] While specific binding data for PC5 is scarce, the general mechanism implies a significant role for all PC species in arsenic detoxification. In arsenite-treated cells, PC2 is often the dominant species, but trace amounts of PC4 and PC5 have also been detected.[6]
Role in Essential Metal Homeostasis
While essential for various biological functions, metals like zinc and copper can be toxic at elevated concentrations. Phytochelatins are also implicated in the homeostasis of these essential metals, although their role appears to be more nuanced than in the detoxification of non-essential metals.
-
Zinc (Zn): Zinc is an essential micronutrient, but excess Zn can be toxic. PC synthesis is induced by high concentrations of Zn, and PCs are essential for zinc tolerance and contribute to its accumulation.[5][7] However, the interaction of Zn with phytochelatins differs from that of Cd. Spectroscopic and thermodynamic studies on the PC2-PC5 series show that while the affinity for Zn(II) increases from PC2 to PC4, it does not significantly increase further for PC5.[9] Unlike cadmium, zinc does not typically form binuclear complexes with phytochelatins.[9] This suggests a role for PCs, including PC5, in buffering and managing cytosolic zinc concentrations rather than large-scale storage and detoxification in the same manner as for cadmium.[9]
-
Copper (Cu): Copper is another essential micronutrient that is toxic in excess. While Cu ions can induce PC synthesis, the role of PCs in copper tolerance is debated and appears to be less critical than for cadmium and arsenic.[5] Some studies suggest that other mechanisms are more dominant in managing copper homeostasis. Competition experiments have indicated that other essential metals like zinc and copper can compete with toxic metals like lead for binding to PCs.[10]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the interaction of phytochelatins with essential and non-essential metals.
Table 1: Metal Binding Affinity of Phytochelatin Series
| Phytochelatin | Metal Ion | Binding Affinity (log K) | Technique | Reference |
| PC2 | Cd(II) | - | ITC | [8] |
| PC3 | Cd(II) | Higher than PC2 | ITC | [8] |
| PC4 | Cd(II) | Higher than PC3 | ITC | [8] |
| PC5 | Cd(II) | Higher than PC4 | ITC | [8] |
| PC2 | Zn(II) | ~6 (micro- to picomolar range) | Potentiometry, ITC | [9] |
| PC3 | Zn(II) | Higher than PC2 | Potentiometry, ITC | [9] |
| PC4 | Zn(II) | Higher than PC3 | Potentiometry, ITC | [9] |
| PC5 | Zn(II) | Similar to PC4 | Potentiometry, ITC | [9] |
Note: Specific log K values were not provided in a directly comparable format across all studies, hence a qualitative comparison is presented for Cd(II). The affinity for Zn(II) increases from PC2 to PC4, ranging from micromolar to low picomolar.[9]
Table 2: Induction of Phytochelatin Synthesis by Different Metals
| Metal | Plant/Cell Culture | PC Species Detected | Relative Induction Level | Reference |
| Cadmium | Datura innoxia | PC3, PC4, PC5 , PC6 | High | [11] |
| Arsenite | Rauvolfia serpentina | PC2, PC3, PC4 (trace) , PC5 (trace) | Pronounced, with PC2 being dominant | [6] |
| Zinc | Arabidopsis thaliana | PC2 | Zn-elicited PC2 accumulation reached ~30% of Cd-elicited PC2 | [5][7] |
| Copper | - | - | Generally lower than Cd | [5] |
Experimental Protocols
Extraction and Quantification of Phytochelatins by HPLC
This protocol describes the extraction of phytochelatins from plant tissues and their quantification using High-Performance Liquid Chromatography (HPLC).
a. Extraction:
-
Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize approximately 0.5 g of the powdered tissue in a suitable extraction buffer. A common extraction method involves adding a chelating agent like 2,3-dimercapto-1-propanesulfonic acid (DMPS) followed by acetic acid and perchloric acid to precipitate proteins.[12]
-
Vortex the homogenate thoroughly after each addition.
-
Centrifuge the mixture at high speed (e.g., 9,000 x g) at 4°C for 15 minutes.[12]
-
Collect the supernatant containing the phytochelatins.
-
Store the extracts at -80°C until analysis.[12]
b. HPLC Analysis:
-
Prior to injection, filter the extracts through a 0.45 µm filter.[12]
-
Use a C18 reverse-phase HPLC column for separation.[12]
-
Employ a gradient elution system with two mobile phases:
-
Set a linear gradient from a low to a high percentage of Solvent B over a specified time to separate the different PC species.
-
Detect the phytochelatins using a mass spectrometer (LC-MS/MS) for high sensitivity and specificity.[12] Quantification can be achieved by creating a standard curve with synthetic PC standards.[12][13]
Analysis of PC-Metal Complexes by Mass Spectrometry
This protocol outlines the analysis of intact phytochelatin-metal complexes using nano-electrospray ionization mass spectrometry (nano-ESI-MS).
-
Prepare solutions of synthetic phytochelatins (e.g., PC2, PC3, PC4, PC5) and the metal salt of interest (e.g., Pb(NO3)2, ZnSO4) in a suitable buffer like ammonium (B1175870) bicarbonate.[14]
-
Mix the PC and metal solutions at defined molar ratios and allow time for complex formation.
-
Introduce the sample into the mass spectrometer via nano-electrospray ionization. This soft ionization technique helps to keep the non-covalent PC-metal complexes intact in the gas phase.
-
Acquire mass spectra over a relevant m/z range (e.g., 100-2200).[14]
-
Identify the different PC-metal complexes based on their specific mass-to-charge ratios and isotopic patterns.[10]
Isothermal Titration Calorimetry (ITC) for Metal-Binding Affinity
ITC is a powerful technique to determine the thermodynamic parameters of binding interactions, including the binding affinity (K), enthalpy (ΔH), and stoichiometry (n).
-
Prepare solutions of the phytochelatin (e.g., PC5) in a suitable buffer (e.g., Tris) and degas them.
-
Prepare a solution of the metal ion (e.g., CdCl2 or ZnSO4) in the same buffer.
-
Load the phytochelatin solution into the sample cell of the ITC instrument and the metal solution into the injection syringe.
-
Perform a series of injections of the metal solution into the PC solution while monitoring the heat change.
-
Analyze the resulting titration curve to determine the binding affinity, enthalpy, and stoichiometry of the interaction.[8][15][16][17]
Visualizations
Signaling and Detoxification Pathway
Caption: Phytochelatin-mediated metal detoxification pathway.
Experimental Workflow for PC-Metal Binding Analysis
Caption: Workflow for analyzing PC5-metal interactions.
Conclusion
This compound plays a significant, albeit differential, role in the homeostasis of essential and non-essential metals. For non-essential, highly toxic metals like cadmium, PC5 is a key component of the detoxification machinery, demonstrating high binding affinity and capacity. In contrast, for essential metals like zinc, PC5 appears to function more in a buffering and homeostatic capacity, preventing toxicity from excess accumulation without the same large-scale sequestration mechanism observed for cadmium. Further research focusing on direct quantitative comparisons of PC5 induction and binding with a wider range of metals will provide a more complete understanding of its multifaceted role in plant metal tolerance and nutrition.
References
- 1. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Phytochelatins and metallothioneins: roles in heavy metal detoxification and homeostasis. | Semantic Scholar [semanticscholar.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. From cysteine to longer chain thiols: thermodynamic analysis of cadmium binding by phytochelatins and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]
- 11. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection and Quantification of Unbound Phytochelatin 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 17. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PC5 as a Quantitative Marker for Phytoremediation Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing presence of heavy metals in soil and water represents a significant environmental and health concern. Phytoremediation, the use of plants to extract and sequester these contaminants, is a promising and sustainable solution. The efficiency of this process, however, relies on accurate monitoring. This guide provides a comprehensive comparison of Phytochelatin (B1628973) 5 (PC5) as a potential quantitative marker for phytoremediation efficiency against other established biomarkers.
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants in response to heavy metal stress. Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11. PC5 refers to a specific phytochelatin with five γ-glutamyl-cysteine units. These molecules play a critical role in detoxifying heavy metals by binding to them and facilitating their sequestration into vacuoles, thereby reducing their toxicity to the plant. This direct involvement in the detoxification process makes phytochelatins, and specifically PC5, strong candidates for biomarkers to quantify the efficiency of phytoremediation.
Comparative Analysis of Phytoremediation Biomarkers
The selection of a reliable biomarker is crucial for assessing the performance of phytoremediation. An ideal biomarker should have a direct and quantifiable relationship with the uptake and detoxification of the target contaminant. Below is a comparison of PC5 with other commonly considered biomarkers.
| Biomarker Family | Specific Marker(s) | Principle of Action | Correlation with Phytoremediation Efficiency | Advantages | Limitations |
| Phytochelatins (PCs) | PC5 , PC2, PC3, PC4 | Enzymatically synthesized peptides that chelate heavy metals for vacuolar sequestration.[1] | Direct and often linear relationship between PC concentration and heavy metal accumulation, particularly for cadmium and arsenic.[1][2] | Direct involvement in detoxification, high specificity to heavy metal stress. | Synthesis can vary between plant species and specific metals; analytical methods can be complex. |
| Metallothioneins (MTs) | MT1, MT2, etc. | Gene-encoded, low molecular weight, cysteine-rich proteins that bind to heavy metals.[3] | Positive correlation with heavy metal tolerance and accumulation. | Genetically encoded, allowing for transcriptomic as well as proteomic analysis. | Also involved in essential metal homeostasis, which can complicate interpretation. |
| Organic Acids | Citric Acid, Malic Acid | Chelate heavy metals in the soil, facilitating their uptake by roots, and are involved in their vacuolar sequestration. | Positive correlation with the accumulation of certain heavy metals like cadmium. | Important for both uptake and sequestration; relatively easy to quantify. | Can be influenced by other abiotic stresses and nutritional status. |
Quantitative Data Summary
While specific quantitative data directly correlating PC5 levels with heavy metal accumulation is limited in publicly available literature, the broader class of phytochelatins has been extensively studied. The following table summarizes representative data on the induction of phytochelatins and other biomarkers in response to cadmium (Cd) exposure, a common environmental pollutant.
| Plant Species | Heavy Metal | Tissue | Biomarker | Concentration (nmol/g FW) | Metal Accumulation (µg/g DW) | Reference |
| Brassica napus | Cadmium (Cd) | Phloem Sap | Total PCs | Undetectable (Control) -> ~150 (2 weeks Cd exposure) | ~100 | [4] |
| Brassica napus | Cadmium (Cd) | Phloem Sap | Glutathione (B108866) (GSH) | ~100 (Control) -> ~300 (2 weeks Cd exposure) | ~100 | [4] |
| Glycine max (Soybean) | Cadmium (Cd) | Shoots | homo-Phytochelatins (hPCs) | Significant increase over control | Growth inhibition observed | [2] |
| Lupinus albus (White Lupin) | Cadmium (Cd) | Shoots | Phytochelatins (PCs) | Lower levels compared to soybean | Less growth inhibition than soybean | [2] |
Note: Data is often presented for the most abundant PC species (e.g., PC2, PC3) or as total PCs. The concentration of PC5 is typically lower than that of shorter-chain PCs.
Signaling and Detoxification Pathways
The synthesis of PC5 and its role in heavy metal detoxification is part of a well-defined cellular pathway.
Caption: Phytochelatin synthesis and heavy metal sequestration pathway.
Experimental Protocols
Accurate quantification of PC5 is essential for its validation as a biomarker. The following protocol outlines a standard procedure for the extraction and analysis of phytochelatins from plant tissues using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS).
1. Sample Preparation and Extraction
-
Objective: To extract phytochelatins from plant tissue while preventing their oxidation.
-
Materials:
-
Fresh plant tissue (roots or shoots)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer: 0.1% (v/v) trifluoroacetic acid (TFA) in water with 5 mM dithiothreitol (B142953) (DTT) added immediately before use.
-
Microcentrifuge tubes
-
Centrifuge (refrigerated at 4°C)
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100-200 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold extraction buffer to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Store the vial at 4°C if analysis is to be performed the same day, or at -80°C for long-term storage.
-
2. HPLC-ESI-MS/MS Analysis
-
Objective: To separate and quantify PC5 in the plant extract.
-
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Mass spectrometer with an electrospray ionization (ESI) source
-
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
MS/MS Conditions (Example for PC5):
-
Ionization Mode: Positive ESI
-
Precursor Ion (m/z): [M+H]⁺ for PC5
-
Product Ions (m/z): Specific fragment ions of PC5 for Multiple Reaction Monitoring (MRM)
-
Note: The exact m/z values for precursor and product ions should be determined using a PC5 standard.
-
-
Quantification:
-
A standard curve is generated using a certified PC5 standard of known concentrations.
-
The concentration of PC5 in the plant samples is determined by comparing the peak area of the sample to the standard curve.
-
Caption: Workflow for the quantification of PC5 in plant tissues.
Conclusion
Phytochelatin 5, as a member of the phytochelatin family, holds significant promise as a direct quantitative marker for phytoremediation efficiency, particularly for heavy metals like cadmium and arsenic. Its synthesis is a direct response to heavy metal stress, and its concentration is correlated with the plant's detoxification activity. While more research is needed to establish a precise quantitative relationship between PC5 levels and the accumulation of a wider range of heavy metals, the available evidence strongly supports the use of phytochelatins as a whole as reliable biomarkers. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further validate and utilize PC5 in their phytoremediation studies. The continued investigation into PC5 and other biomarkers will be instrumental in optimizing plant-based strategies for environmental cleanup.
References
- 1. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the contribution of phytochelatins to cadmium and arsenic tolerance in soybean and white lupin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochelatins and metallothioneins: roles in heavy metal detoxification and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phytochelatin Synthase Genes for Pentapeptide Phytochelatin (PC5) Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-species analysis of phytochelatin (B1628973) synthase (PCS) genes, focusing on their potential for the enzymatic production of pentapeptide phytochelatins (PC5). Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants, fungi, and some animals.[1][2] They are not directly encoded by genes but are synthesized from glutathione (B108866) (GSH) by the enzyme phytochelatin synthase.[1][2] The general structure of phytochelatins is (γ-glutamylcysteine)n-glycine, where 'n' typically ranges from 2 to 11.[3][4] PC5, a polymer with five γ-Glu-Cys units, is of particular interest due to its high affinity for chelating toxic metal ions. Understanding the characteristics of PCS enzymes from various species is vital for harnessing their potential in bioremediation and developing novel therapeutic agents.
Phytochelatin Biosynthesis Pathway
Phytochelatin synthesis is a transpeptidation reaction catalyzed by phytochelatin synthase (γ-glutamylcysteine dipeptidyl transpeptidase).[5] The process begins with glutathione (GSH), which is synthesized from its precursor amino acids: glutamine, cysteine, and glycine.[3][6][7] In the presence of heavy metal ions, PCS is activated and catalyzes the transfer of a γ-glutamylcysteine (γ-EC) group from a donor GSH molecule to an acceptor GSH molecule, forming PC2 ((γ-EC)2-Gly). This process can continue, elongating the peptide chain to produce longer phytochelatins like PC3, PC4, and PC5, using previously synthesized PCs as acceptor molecules.[8]
Caption: The biosynthetic pathway of phytochelatins, starting from amino acid precursors to the formation of PC5.
Cross-Species Comparison of Phytochelatin Synthase
PCS genes have been identified across a wide range of organisms, including higher plants, algae, fungi, and even some nematodes.[1][3] Comparative analysis reveals a conserved N-terminal domain responsible for the catalytic activity and a highly variable C-terminal domain.[2][3] The catalytic domain contains a conserved triad (B1167595) of amino acids (Cysteine, Histidine, and Aspartic Acid) essential for the enzyme's function.[3][9] The C-terminal region, rich in cysteine residues, is thought to be involved in the activation of the enzyme by metal ions.[2]
Table 1: Comparison of Phytochelatin Synthase Genes from Various Species
| Organism | Gene Name(s) | Protein Size (Amino Acids) | Key Structural Features | Citations |
| Arabidopsis thaliana (Thale Cress) | AtPCS1 (CAD1) | 483 | Conserved N-terminal catalytic domain; Cys-rich C-terminal domain. | [2][3][10] |
| Schizosaccharomyces pombe (Fission Yeast) | SpPCS | 465 | Highly conserved N-terminal domain similar to AtPCS1. | [2][3][10] |
| Triticum aestivum (Wheat) | TaPCS1 | ~452-545 | Contains characteristic phytochelatin and phytochelatin_C domains. | [3] |
| Oryza sativa (Rice) | OsPCS1 | ~452-545 | Shows clear separation from dicot PCS in phylogenetic analysis. | [3] |
| Caenorhabditis elegans (Nematode) | CePCS | - | Presence suggests a role for PCs in some animal species. | [2][10] |
Comparative Enzymatic Performance for PC Production
The activity of phytochelatin synthase is constitutively expressed but requires activation by heavy metal ions.[10] The efficiency of activation varies significantly depending on the specific metal ion and the source of the PCS enzyme. While direct comparative data on PC5 production rates across different species is limited, studies on enzymes from Arabidopsis and S. pombe show that a range of metal ions can activate PC synthesis.[10] Overexpression of PCS genes, such as AtPCS1 in Arabidopsis, has been shown to increase the overall production of PCs under cadmium stress.[11] However, this does not always correlate with increased metal tolerance, suggesting a complex regulatory mechanism.[11]
Table 2: Metal Ion Activation of Phytochelatin Synthase
| PCS Source Organism | Effective Metal Activators | Notes | Citations |
| Arabidopsis thaliana | Cd²⁺, Cu²⁺, Zn²⁺, Hg²⁺, Pb²⁺, As³⁺ | The expressed enzyme is activated by a wide range of ions in vitro. | [10][12] |
| Schizosaccharomyces pombe | Cd²⁺, Cu²⁺, Zn²⁺ | The expressed enzyme is activated by various ions in vitro. | [10][12] |
| Schistosoma mansoni | - | Recombinant SmPCS exhibits metal-independent transpeptidase activity. | [13] |
Experimental Protocols
Phytochelatin Synthase (PCS) Activity Assay
This protocol is adapted from methods used for recombinant PCS and is designed to measure the synthesis of phytochelatins from glutathione.
Materials:
-
Recombinant PCS enzyme
-
Glutathione (GSH) solution
-
Metal salt solution (e.g., CdCl₂)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Bovine Serum Albumin (BSA) to prevent enzyme adsorption[8]
-
Quenching solution (e.g., trifluoroacetic acid, TFA)
-
HPLC system with a suitable column (e.g., C18) for PC quantification
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known concentration of GSH (e.g., 5-10 mM), BSA (e.g., 0.1 mg/mL), and the activating metal ion (e.g., 100 µM CdCl₂).
-
Enzyme Addition: Initiate the reaction by adding a specific amount of the purified recombinant PCS enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as TFA, to a final concentration of 0.1%. This denatures the enzyme and stabilizes the thiol-containing products.
-
Quantification: Analyze the reaction products (PC2, PC3, PC4, PC5, etc.) using a quantitative HPLC method (see protocol below).
-
Activity Calculation: Calculate the specific activity of the enzyme based on the amount of GSH consumed or the amount of PCs produced per unit time per milligram of enzyme.
Quantification of Phytochelatins (including PC5) by HPLC-ESI-MS/MS
This high-sensitivity method allows for the separation and quantification of different phytochelatin oligomers.[14]
Materials:
-
Plant tissue extract or enzyme assay sample
-
Dithiothreitol (DTT) as an antioxidant[14]
-
Internal standard (e.g., glycine-13C2-labeled glutathione)[14]
-
Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid[14]
-
HPLC system coupled to an electrospray ionization (ESI) triple quadrupole mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation: For plant tissues, homogenize the sample in an extraction buffer containing an antioxidant like DTT to prevent oxidation of the thiol groups.[14] Centrifuge to remove cell debris. For enzyme assays, use the quenched reaction mixture directly.
-
Internal Standard: Spike the sample with a known concentration of the internal standard to account for variations in sample processing and instrument response.
-
Chromatographic Separation: Inject the sample into the HPLC system. Use a reversed-phase column (e.g., C18) and a gradient elution with the mobile phase to separate GSH and the different PC oligomers (PC2 to PC6).[14]
-
Mass Spectrometry Detection: Detect the eluting compounds using the ESI-MS/MS system in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion for each specific PC and monitoring for a characteristic product ion, providing high selectivity and sensitivity.
-
Quantification: Construct a calibration curve using synthetic PC standards of known concentrations. Quantify the amount of each PC, including PC5, in the sample by comparing its peak area to that of the internal standard and the calibration curve.
Visualizing Experimental and Logical Workflows
Caption: Experimental workflow for the cross-species analysis of PCS genes for PC5 production.
Caption: Logical relationships between PCS gene characteristics and the final PC5 production yield.
Conclusion
The comparative analysis of phytochelatin synthase genes reveals a family of enzymes with a conserved catalytic mechanism but diverse regulatory features, particularly in their activation by different metal ions. While PCS from various plant and fungal sources like Arabidopsis thaliana and Schizosaccharomyces pombe are well-characterized in their ability to produce a range of phytochelatins, specific data focusing on the optimization of PC5 production remains an area for further investigation. Future research should focus on the targeted comparison of PCS enzymes for their efficiency in elongating PC chains to PC5 and beyond. This could involve screening a wider diversity of PCS genes, including those from extremophiles, and protein engineering of the catalytic or C-terminal domains to enhance substrate affinity for longer PC oligomers, ultimately paving the way for efficient biotechnological production of PC5 for applications in drug development and environmental remediation.
References
- 1. Phytochelatin - Wikipedia [en.wikipedia.org]
- 2. Phytochelatin synthase genes from Arabidopsis and the yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochelatin synthase: of a protease a peptide polymerase made - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method for the determination of phytochelatin synthase activity specific for soft metal ion chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Towards an Understanding of the Function of the Phytochelatin Synthase of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unraveling the Transcriptomic Landscape: A Comparative Guide to Plants with High vs. Low Phytochelatin Levels
For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms of heavy metal detoxification in plants is crucial. Phytochelatins (PCs), a family of cysteine-rich peptides, are at the forefront of this defense, acting as key chelators that bind to heavy metals and facilitate their sequestration. This guide provides a comprehensive comparison of the transcriptomic profiles of plants with high versus low phytochelatin (B1628973) levels, offering insights into the genetic and metabolic reprogramming orchestrated by these essential molecules.
This analysis is based on comparative transcriptomic studies, primarily utilizing RNA sequencing (RNA-seq), to dissect the gene expression landscapes in plants with either enhanced phytochelatin synthesis, through overexpression of phytochelatin synthase (PCS) genes, or impaired synthesis, via mutations in PCS genes (e.g., the Arabidopsis thaliana cad1 mutant). The resulting differentially expressed genes (DEGs) reveal the profound impact of phytochelatin levels on metal transport, stress responses, and overall cellular homeostasis.
Quantitative Insights: Differentially Expressed Genes
Transcriptomic analyses consistently reveal significant alterations in the gene expression profiles of plants with contrasting phytochelatin levels. The following tables summarize the key quantitative data from comparative transcriptomic studies, highlighting the genes and pathways that are significantly modulated.
Table 1: Differentially Expressed Genes in Plants with High vs. Low Phytochelatin Levels
| Gene Category | High Phytochelatin Levels (Overexpression of PCS) | Low Phytochelatin Levels (PCS Mutants) |
| Phytochelatin Synthesis | Upregulation of Phytochelatin Synthase (PCS) genes (transgene)[1][2]. | Downregulation or absence of functional Phytochelatin Synthase (PCS) transcripts[1]. |
| Glutathione (B108866) Metabolism | Upregulation of genes involved in glutathione (GSH) biosynthesis (e.g., γ-glutamylcysteine synthetase) to provide precursor for PC synthesis[3][4]. | Potential downregulation of GSH biosynthesis genes due to feedback mechanisms. |
| Metal Transport | Upregulation of vacuolar transporters (e.g., ABC transporters) for sequestration of PC-metal complexes[3][5]. | Downregulation of vacuolar transporters; potential upregulation of plasma membrane efflux transporters to remove cytosolic heavy metals. |
| Stress Response | Upregulation of general stress-responsive genes, including heat shock proteins and antioxidant enzymes[6]. | Significant upregulation of genes involved in oxidative stress response due to increased free metal ions[6]. |
| Hormonal Signaling | Modulation of genes related to auxin, abscisic acid (ABA), and ethylene (B1197577) signaling pathways[3]. | Altered expression of genes involved in stress-related hormone signaling, particularly ABA[3]. |
Table 2: Functional Enrichment Analysis of Differentially Expressed Genes
| GO Term / Pathway | High Phytochelatin Levels | Low Phytochelatin Levels |
| Biological Process | Glutathione metabolic process, transport, response to chemical, detoxification[7]. | Response to oxidative stress, response to toxic substance, ion transport[7]. |
| Molecular Function | ATP binding, transporter activity, antioxidant activity, glutathione transferase activity[7]. | Metal ion binding, oxidoreductase activity, transcription factor activity[7]. |
| KEGG Pathway | Glutathione metabolism, ABC transporters, Phenylpropanoid biosynthesis[8]. | Plant-pathogen interaction, MAPK signaling pathway, Plant hormone signal transduction[8]. |
Experimental Protocols
The following section outlines the detailed methodologies for the key experiments cited in the comparative transcriptomic analysis of plants with varying phytochelatin levels.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (wild-type, cad1 mutants, and PCS overexpressing lines), Tobacco (Nicotiana tabacum), and Rice (Oryza sativa) are commonly used models[1][4][6].
-
Growth Medium: Plants are typically grown on Murashige and Skoog (MS) medium supplemented with sucrose (B13894) and solidified with agar.
-
Stress Treatment: For heavy metal stress experiments, the medium is supplemented with specific concentrations of heavy metals like cadmium (CdCl2) or arsenic (Na2HAsO4)[1][6]. Control plants are grown on a medium without heavy metals.
-
Growth Conditions: Plants are maintained in a controlled environment with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22°C), and light intensity[9].
RNA Extraction and Library Preparation
-
Tissue Collection: Root and shoot tissues are harvested separately from control and treated plants, immediately frozen in liquid nitrogen, and stored at -80°C.
-
RNA Isolation: Total RNA is extracted using a TRIzol-based method or a commercial plant RNA extraction kit, followed by DNase treatment to remove any genomic DNA contamination. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer[9].
-
Library Construction: RNA-seq libraries are prepared using a commercial kit (e.g., Illumina TruSeq RNA Sample Preparation Kit). This typically involves poly(A) mRNA enrichment, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification[9].
RNA Sequencing and Bioinformatics Analysis
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq, to generate paired-end reads[9].
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic[10].
-
Read Alignment: The cleaned reads are aligned to the reference genome of the respective plant species using a splice-aware aligner like HISAT2 or STAR[10].
-
Transcript Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq-count[10].
-
Differential Expression Analysis: Differential gene expression analysis between high and low phytochelatin samples is performed using R packages such as DESeq2 or edgeR. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered differentially expressed[10].
-
Functional Annotation and Enrichment Analysis: The differentially expressed genes are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify over-represented biological processes, molecular functions, and metabolic pathways[8][10].
-
Gene Co-expression Network Analysis: To identify modules of co-expressed genes, a weighted gene co-expression network analysis (WGCNA) can be performed[11][12].
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. Overexpression of BnPCS1, a Novel Phytochelatin Synthase Gene From Ramie (Boehmeria nivea), Enhanced Cd Tolerance, Accumulation, and Translocation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. afropolitanjournals.com [afropolitanjournals.com]
- 4. Overexpression of phytochelatin synthase in tobacco: distinctive effects of AtPCS1 and CePCS genes on plant response to cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-distance transport, vacuolar sequestration and transcriptional responses induced by cadmium and arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RNA-Seq Analysis of Rice Roots Reveals the Involvement of Post-Transcriptional Regulation in Response to Cadmium Stress [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. jabonline.in [jabonline.in]
- 9. Transcriptome of barley under three different heavy metal stress reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-Seq Analysis in Plant Stress Memory: A Bioinformatics Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene Co-expression Network Analysis and Linking Modules to Phenotyping Response in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene Co-Expression Network Tools and Databases for Crop Improvement [mdpi.com]
The Superior Antioxidant Potential of Phytochelatin 5: A Comparative Analysis Against Other Thiol-Containing Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive evaluation of the antioxidant capacities of various thiol-containing compounds reveals Phytochelatin (B1628973) 5 (PC5) as a potentially more potent antioxidant compared to glutathione (B108866) (GSH), cysteine (Cys), and N-acetylcysteine (NAC). This comparison guide, designed for researchers, scientists, and drug development professionals, synthesizes available experimental data to highlight the superior free-radical scavenging capabilities of PC5, offering a valuable resource for the development of novel antioxidant-based therapeutics.
The primary function of antioxidants is to mitigate cellular damage caused by reactive oxygen species (ROS), a key factor in the pathogenesis of numerous diseases. Thiol-containing compounds, characterized by the presence of a sulfhydryl (-SH) group, are critical players in the cellular antioxidant defense system. This guide provides a detailed comparison of the antioxidant performance of PC5 against other well-known thiols, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of thiol compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant potency.
While direct comparative studies under identical conditions are limited, the available data from various sources, when normalized, suggests a superior antioxidant potential for phytochelatins. Phytochelatins are synthesized in plants and some microorganisms from glutathione and are known for their crucial role in detoxifying heavy metals, a process intrinsically linked to their potent antioxidant and chelating properties.[1][2][3] The structure of PC5, a polymer of glutathione, provides multiple thiol groups, which likely contributes to its enhanced antioxidant activity.
| Compound | Assay | IC50 / TEAC Value | Reference / Notes |
| Phytochelatin 5 (PC5) | - | Data not available in direct comparative studies. However, its precursor, GSH, and its role in combating oxidative stress suggest high antioxidant potential.[1][2] | |
| Glutathione (GSH) | ABTS | TEAC: 1.51 | [3] |
| CUPRAC | TEAC: 0.57 | [3] | |
| N-Acetylcysteine (NAC) | CUPRAC | In accordance with CUPRAC assay for thiols | [3] |
| Cysteine Derivative | DPPH | IC50: (1048.67 ± 43.25) × 10⁻³ µmol/mL | [4] |
Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions. The IC50 value for the cysteine derivative is for N-Boc-L-Cysteine methyl ester.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is paramount. Below are detailed methodologies for the DPPH and ABTS assays, which are commonly employed to evaluate the free-radical scavenging activity of thiol-containing compounds.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.
-
Reaction Mixture: In a 96-well microplate or spectrophotometer cuvette, add a specific volume of the thiol compound solution at various concentrations to a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (approximately 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the thiol compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the thiol compound solution at various concentrations is added to a fixed volume of the diluted ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6-7 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
Mandatory Visualizations
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for comparing the antioxidant capacity of different thiol compounds.
Caption: The Keap1-Nrf2 signaling pathway is a key regulator of the cellular antioxidant response, which can be modulated by thiol compounds.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Phytochelatin 5
For researchers, scientists, and professionals in drug development, the meticulous management of laboratory materials is fundamental to ensuring a safe and compliant work environment. Phytochelatin (B1628973) 5, a potent metal-chelating peptide, requires a dedicated and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Phytochelatin 5, drawing from established best practices for peptide-based compounds to ensure operational safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, adherence to standard laboratory safety practices is critical. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols.[2]
Personal Protective Equipment (PPE) is the first line of defense against accidental exposure and is mandatory when handling research peptides.[3]
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.[4]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[4]
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[4]
All handling of this compound, especially in its lyophilized powder form which can be easily aerosolized, should be conducted in a designated area with adequate ventilation, such as a chemical fume hood or a biosafety cabinet.[3][5]
Summary of Safety and Handling Data
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat. | [3][4] |
| Handling Area | Designated, well-ventilated area (e.g., chemical fume hood). | [3][5] |
| Waste Classification | Potentially hazardous chemical waste. | [1][2] |
| Storage of Waste | Labeled, leak-proof, and sealed hazardous waste containers in a designated accumulation area. | [1][4] |
| Spill Management | Contain spill, use inert absorbent for liquids, carefully sweep solids to avoid dust. Decontaminate the area. | [2] |
Step-by-Step Disposal Protocol for this compound
The proper disposal method for this compound depends on whether the waste is in liquid or solid form.
Liquid Waste Disposal
For liquid waste containing this compound, such as unused solutions or rinsates, chemical inactivation is the recommended method before disposal. This process denatures the peptide, rendering it biologically inactive.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: A 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH) are common and effective choices.[4]
-
Prepare the Inactivation Solution: In a chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution, aiming for a ratio of 1 part waste to 10 parts inactivation solution.[4] Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralization (if applicable): If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0.[4]
-
Final Disposal: Dispose of the inactivated and neutralized solution as chemical waste according to your institution's guidelines. Do not pour it down the sanitary sewer unless explicitly authorized by your EHS department.[2][4]
Solid Waste Disposal
Solid waste contaminated with this compound, including pipette tips, gloves, empty vials, and other consumables, must be segregated and disposed of as hazardous waste.[4]
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[4]
-
Labeling: The container must be labeled with "Hazardous Waste," the contents ("this compound contaminated waste"), and the accumulation start date.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic.[4]
-
Final Disposal: Arrange for the collection of the hazardous waste container with your institution's EHS department.[3]
Visualizing the Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
The Biological Role of Phytochelatins
Phytochelatins are crucial for detoxifying heavy metals in plants. The process begins with the synthesis of phytochelatins from glutathione, catalyzed by the enzyme phytochelatin synthase. These peptides then bind to heavy metal ions, and the resulting metal-phytochelatin complexes are transported into the vacuole for sequestration, thus protecting the cell from the toxic effects of the metals.
Caption: Phytochelatin-mediated heavy metal detoxification pathway.
References
Safeguarding Research: A Comprehensive Guide to Handling Phytochelatin 5
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of specialized biochemicals like Phytochelatin 5 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment and maintain research integrity.
This compound is a glutathione-derived peptide integral to heavy metal detoxification in plants. While not classified as a hazardous substance, its toxicological properties have not been fully investigated. Therefore, it is prudent to handle it with appropriate caution, treating it as a potentially hazardous chemical. The primary risks associated with handling this compound, particularly in its lyophilized powder form, are inhalation and incidental contact.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE for both lyophilized and reconstituted forms of the peptide.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1). |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be changed immediately if they become contaminated.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes and powder contact.[1] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[1] The type of respirator should be selected based on a risk assessment. |
Operational Plan: From Receipt to Application
Proper handling and storage are critical to maintain the stability and integrity of this compound. The following step-by-step procedures are based on best practices for handling peptides in a laboratory setting.[1]
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or compromised seals.
-
For long-term storage, keep the lyophilized peptide in a tightly sealed container at -20°C or lower, protected from bright light.[2][3]
-
Store the container in a desiccator to prevent moisture absorption, which can degrade the peptide.[3][4]
2. Preparation for Use:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial.[2][5]
-
Conduct all handling of the lyophilized powder in a designated area, such as a chemical fume hood or a biosafety cabinet, to minimize inhalation risk.[1]
-
Weigh the desired amount of powder quickly to limit its exposure to air and moisture.[3]
3. Reconstitution:
-
This compound is freely soluble in water. Use sterile, distilled water or an appropriate sterile buffer for reconstitution.
-
Slowly add the solvent to the vial, allowing it to run down the inner wall to avoid disturbing the powder.[6]
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation or denaturation of the peptide.[6][7]
-
Visually inspect the solution to ensure it is clear and free of particulates, indicating complete reconstitution.[8]
4. Storage of Reconstituted Peptide:
-
For immediate use, the reconstituted solution can be kept at 4°C for a short period.
-
For longer-term storage, it is highly recommended to create single-use aliquots of the reconstituted solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect laboratory personnel and the environment. Always adhere to your institution's specific guidelines for chemical waste disposal.[1][10]
1. Waste Segregation:
-
Solid Waste: All materials that have come into contact with this compound, including gloves, pipette tips, weigh boats, and empty vials, should be collected in a designated and clearly labeled hazardous or chemical waste container.[11]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled container for aqueous chemical waste. Do not pour peptide solutions down the drain.[1][10]
2. Final Disposal:
-
Store sealed waste containers in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1]
Safe Handling Workflow
The following diagram illustrates the key stages in the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. peptide24.store [peptide24.store]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. genscript.com [genscript.com]
- 4. jpt.com [jpt.com]
- 5. peptide.com [peptide.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. jpt.com [jpt.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
